molecular formula C9H5F3N2O B1297760 3-(Trifluoromethyl)quinoxalin-2-ol CAS No. 58457-64-0

3-(Trifluoromethyl)quinoxalin-2-ol

Cat. No.: B1297760
CAS No.: 58457-64-0
M. Wt: 214.14 g/mol
InChI Key: NOGLKXWLUDJZDQ-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)quinoxalin-2-ol is a useful research compound. Its molecular formula is C9H5F3N2O and its molecular weight is 214.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >32.1 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(trifluoromethyl)-1H-quinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N2O/c10-9(11,12)7-8(15)14-6-4-2-1-3-5(6)13-7/h1-4H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOGLKXWLUDJZDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50346389
Record name 3-(trifluoromethyl)quinoxalin-2-ol
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Molecular Weight

214.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>32.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26667233
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

58457-64-0
Record name 3-(Trifluoromethyl)-2(1H)-quinoxalinone
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 3-(trifluoromethyl)quinoxalin-2-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(trifluoromethyl)-1,2-dihydroquinoxalin-2-one
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Foundational & Exploratory

3-(Trifluoromethyl)quinoxalin-2-ol chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide: 3-(Trifluoromethyl)quinoxalin-2-one

Abstract

This technical guide provides a comprehensive overview of 3-(trifluoromethyl)quinoxalin-2-one, a heterocyclic compound of significant interest to the pharmaceutical and medicinal chemistry sectors. We will delve into its core molecular identity, including its chemical structure, IUPAC nomenclature, and the critical role of its keto-enol tautomerism. The document elucidates the synergistic value derived from its two key structural motifs: the biologically privileged quinoxaline core and the pharmacologically powerful trifluoromethyl group. Furthermore, this guide presents a detailed synthetic protocol, discusses the compound's applications in drug development, and offers insights into its therapeutic potential. This paper is intended for researchers, chemists, and drug development professionals seeking a deep, actionable understanding of this valuable molecular scaffold.

Core Molecular Identity and Physicochemical Characteristics

The foundational step in leveraging any chemical entity for research and development is a precise understanding of its structure and properties. 3-(Trifluoromethyl)quinoxalin-2-one is a molecule whose name and structure warrant careful examination due to an important chemical equilibrium that dictates its behavior.

Chemical Structure and IUPAC Nomenclature

The compound is a derivative of quinoxaline, a bicyclic heterocycle composed of a fused benzene and pyrazine ring.[1] A trifluoromethyl (-CF3) group is substituted at position 3, and an oxo group (=O) is at position 2 of the quinoxaline core.

The systematically correct IUPAC name for the predominantly observed and more stable form of this molecule is 3-(trifluoromethyl)-1H-quinoxalin-2-one .[2] Its structure is represented by the following chemical identifiers:

  • SMILES: C1=CC=C2C(=C1)NC(=O)C(=N2)C(F)(F)F[2][3]

  • InChIKey: NOGLKXWLUDJZDQ-UHFFFAOYSA-N[2]

The Critical Role of Keto-Enol Tautomerism

A crucial aspect of this molecule's chemistry is its existence as a tautomeric mixture. The prompt's topic, 3-(trifluoromethyl)quinoxalin-2-ol, refers to the enol tautomer, which is in equilibrium with the keto (or more accurately, amide) form, 3-(trifluoromethyl)-1H-quinoxalin-2-one.[4][5] In the solid state and in most common conditions, the equilibrium heavily favors the keto-amide form due to the greater stability of the C=O double bond compared to the C=C double bond in the enol form.[5]

This tautomerism is not merely a structural curiosity; it has profound implications for the molecule's reactivity, hydrogen bonding capability, and interactions with biological targets. The ability to exist in either form can influence receptor binding and pharmacokinetic properties.

Caption: Keto-enol tautomeric equilibrium of the title compound.

Key Physicochemical Properties

A summary of the key physicochemical properties is essential for experimental design, including solubility and formulation studies.

PropertyValueSource
IUPAC Name 3-(trifluoromethyl)-1H-quinoxalin-2-one[2]
Synonyms 3-(Trifluoromethyl)-2(1H)-quinoxalinone, this compound[2]
CAS Number 58457-64-0[2]
Molecular Formula C₉H₅F₃N₂O[2][3]
Molecular Weight 214.15 g/mol [6]
Melting Point 248 - 249 °C
XlogP (Predicted) 1.8[7]
Hydrogen Bond Donors 1[3]
Hydrogen Bond Acceptors 3[3]

The Trifluoromethyl-Quinoxalinone Scaffold in Medicinal Chemistry

The title compound is a textbook example of how combining a privileged scaffold with a high-impact functional group can create a molecule of significant interest for drug discovery.

The Quinoxaline Core: A Privileged Heterocycle

The quinoxaline ring system is considered a "privileged scaffold" in medicinal chemistry.[1] This designation is earned because its derivatives exhibit a vast range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][8] Its rigid, planar structure provides a well-defined orientation for substituents to interact with biological targets, while the nitrogen atoms can participate in hydrogen bonding, a key interaction for drug-receptor binding.

The Trifluoromethyl Group: A Bioisosteric Powerhouse

The incorporation of a trifluoromethyl (-CF3) group is a widely used and highly effective strategy in modern drug design.[9][10] The rationale for its inclusion is multifaceted:

  • Enhanced Metabolic Stability: The C-F bond is exceptionally strong, making the -CF3 group highly resistant to metabolic oxidation by cytochrome P450 enzymes. This often increases the drug's half-life and bioavailability.[10]

  • Increased Lipophilicity: The -CF3 group is highly lipophilic (Hansch π value of +0.88), which can improve a molecule's ability to cross cellular membranes.[10][11]

  • Modulation of Electronic Properties: As a potent electron-withdrawing group, the -CF3 group can significantly alter the pKa of nearby functional groups, thereby influencing a molecule's ionization state and its binding affinity to target proteins.[10]

  • Bioisosterism: The -CF3 group can act as a bioisostere for other groups, like a methyl or isopropyl group, but with vastly different electronic and metabolic properties, allowing chemists to fine-tune a lead compound's profile.[8]

Synthesis and Reactivity

The synthesis of 3-(trifluoromethyl)quinoxalin-2-one can be approached in several ways, but modern methods often favor direct, late-stage functionalization, which is more efficient for creating diverse libraries of compounds.

General Synthetic Workflow

A common strategy for creating substituted quinoxalinones involves the cyclization of precursors, followed by functionalization. A highly effective and atom-economical approach is the direct C-H trifluoromethylation of the parent quinoxalin-2-one scaffold. This avoids the need to handle potentially unstable trifluoromethylated building blocks.

SynthesisWorkflow Start Quinoxalin-2-one (Scaffold) Reaction Direct C-H Trifluoromethylation Start->Reaction Reagents CF3 Source (e.g., CF3SO2Na) + Oxidant Reagents->Reaction Product 3-(Trifluoromethyl) quinoxalin-2-one Reaction->Product

Caption: General workflow for direct C-H trifluoromethylation.

Experimental Protocol: Radical Trifluoromethylation

The following protocol is based on a method described for the direct trifluoromethylation of quinoxalinone compounds, which offers mild reaction conditions and operational simplicity.[12] This method relies on the generation of a trifluoromethyl radical which then attacks the electron-rich quinoxalinone ring.

Objective: To synthesize 3-(trifluoromethyl)quinoxalin-2-one from quinoxalin-2-one.

Materials:

  • Quinoxalin-2-one

  • Sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois' reagent)

  • An appropriate oxidant (e.g., tert-butyl hydroperoxide)

  • Solvent (e.g., Dichloroethane or Acetonitrile)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and magnetic stirrer

  • Column chromatography supplies (Silica gel, solvents)

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add quinoxalin-2-one (1.0 eq).

  • Reagent Addition: Add sodium trifluoromethanesulfinate (approx. 2.0-3.0 eq) and the chosen solvent.

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., Nitrogen) for 5-10 minutes to remove oxygen, which can quench radical reactions.

  • Initiation: Add the oxidant (approx. 2.0-3.0 eq) to the stirring mixture. The choice of oxidant is critical for initiating the formation of the CF3 radical from the sulfinate salt.

  • Reaction: Allow the reaction to proceed at a controlled temperature (e.g., 50-75 °C) for 6-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). The rationale for heating is to ensure efficient radical generation and reaction kinetics.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine to remove inorganic salts and residual oxidant.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure 3-(trifluoromethyl)quinoxalin-2-one.

This protocol is a representative example and may require optimization for scale and specific laboratory conditions.

Applications and Future Directions

The unique combination of the quinoxaline scaffold and the trifluoromethyl group makes this compound and its derivatives highly valuable in drug discovery programs.

  • Antimicrobial Agents: Derivatives such as 2-acyl-3-trifluoromethylquinoxaline 1,4-dioxides have shown high antibacterial properties, particularly against Gram-positive bacteria and mycobacteria.[13] The trifluoromethyl group can enhance both the potency and penetration of these agents into bacterial cells.[13]

  • Anticancer Research: Quinoxalines are known to act as inhibitors of various kinases, which are crucial targets in oncology.[1] The properties conferred by the -CF3 group can improve the binding affinity and selectivity of these kinase inhibitors.

  • Antiviral Development: Dihydroquinoxalin-2-ones are recognized as privileged structures in the development of antiviral drugs.[8] The functionalization at the C3 position with a trifluoromethyl group provides a key starting point for synthesizing novel antiviral candidates.

The future of this scaffold lies in its use as a core building block for combinatorial chemistry and fragment-based drug design. Its well-defined structure and predictable reactivity allow for the systematic exploration of chemical space to develop next-generation therapeutics with improved efficacy and safety profiles.

Conclusion

3-(Trifluoromethyl)quinoxalin-2-one is more than just a chemical compound; it is a strategic tool for medicinal chemists. Its identity is defined by a stable keto-amide structure in equilibrium with its enol tautomer. The molecule's value is derived from the potent synergy between the biologically active quinoxaline core and the pharmacologically enhancing trifluoromethyl group. With robust synthetic routes available, this compound is poised to remain a valuable and frequently utilized scaffold in the ongoing search for novel and effective therapeutic agents.

References

3-(Trifluoromethyl)quinoxalin-2-ol CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 3-(Trifluoromethyl)quinoxalin-2-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its fundamental chemical and physical properties, explore its synthesis, and discuss its potential applications, with a focus on providing actionable insights for professionals in the field.

Core Compound Identification and Properties

Chemical Identity
  • Chemical Name: this compound

  • Synonyms: 3-(Trifluoromethyl)-1,2-dihydroquinoxalin-2-one, 3-(Trifluoromethyl)-2(1H)-quinoxalinone[1]

  • CAS Number: 58457-64-0[1]

  • Molecular Formula: C₉H₅F₃N₂O[2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its application in research and development. These properties influence its solubility, stability, and pharmacokinetic profile.

PropertyValueSource
Molecular Weight 214.15 g/mol
Melting Point 248 - 249 °C
Physical Form Solid
logP 1.7209[2]
Hydrogen Bond Acceptors 3[2]
Hydrogen Bond Donors 1[2]
Polar Surface Area 33.225 Ų[2]

Expert Insight: The trifluoromethyl (-CF₃) group is a key feature of this molecule. Its high electronegativity and lipophilicity can significantly impact the compound's metabolic stability and ability to cross biological membranes. The presence of this group is a common strategy in drug design to enhance the pharmacokinetic properties of a lead compound.[3][4]

Synthesis and Chemical Reactivity

The synthesis of quinoxaline derivatives is a well-established area of organic chemistry. The general approach involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.

General Synthetic Workflow

The synthesis of this compound can be conceptualized through the following workflow. This diagram illustrates the key transformations required to construct the quinoxaline core and introduce the critical trifluoromethyl substituent.

G cluster_reactants Starting Materials cluster_reaction Core Reaction cluster_product Final Product o-phenylenediamine o-phenylenediamine Condensation Condensation o-phenylenediamine->Condensation ethyl_trifluoroacetoacetate ethyl_trifluoroacetoacetate ethyl_trifluoroacetoacetate->Condensation 3_trifluoromethyl_quinoxalin_2_ol 3_trifluoromethyl_quinoxalin_2_ol Condensation->3_trifluoromethyl_quinoxalin_2_ol

Caption: General synthetic workflow for this compound.

Experimental Protocol: A Representative Synthesis

While specific reaction conditions can be optimized, a general protocol for the synthesis of trifluoromethyl-substituted quinoxalines involves the following steps:

  • Reactant Preparation: Equimolar amounts of o-phenylenediamine and a trifluoromethyl-containing 1,2-dicarbonyl compound (e.g., ethyl trifluoroacetoacetate) are dissolved in a suitable solvent, such as ethanol or acetic acid.

  • Reaction: The mixture is typically refluxed for several hours to ensure complete condensation. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, the reaction mixture is cooled, and the crude product is isolated, often by filtration. The product is then purified by recrystallization from an appropriate solvent to yield the final this compound.

Causality in Experimental Choices:

  • Solvent Selection: Acetic acid can act as both a solvent and a catalyst for the condensation reaction. Ethanol is a less acidic alternative that is also effective.

  • Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the condensation to occur at a reasonable rate.

Applications and Areas of Research

Quinoxaline derivatives are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of a trifluoromethyl group can further enhance their therapeutic potential.

Potential Therapeutic Applications
  • Antimicrobial Agents: The trifluoromethyl group is known to enhance the potency and pharmacokinetic properties of antimicrobial compounds.[3]

  • Anticancer Agents: Certain quinoxaline-1,4-di-N-oxide derivatives have shown in vitro activity against various cancer cell lines.[5]

  • Antiviral Activity: The quinoxaline scaffold has gained attention for its potential antiviral properties.[5]

Materials Science

Trifluoromethyl-substituted quinoxalines are also being investigated for their applications in materials science, particularly in the development of fluorescent materials and organic electronics. Their unique photophysical properties, such as Aggregation-Induced Emission (AIE), make them promising candidates for use in optoelectronic devices.[6]

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound.

Hazard Identification

Based on available safety data sheets for similar compounds, this compound should be handled with care. Potential hazards include:

  • Skin irritation[7][8][9]

  • Serious eye irritation[7][8][9]

  • May be harmful if swallowed or inhaled[7]

Recommended Handling Procedures
  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.[10]

  • Personal Protective Equipment (PPE):

    • Wear protective gloves.

    • Wear safety glasses with side-shields or goggles.[7]

    • Wear a lab coat or other protective clothing.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as oxidizing agents. Keep the container tightly closed.[10]

The following diagram outlines the standard workflow for safe handling of this chemical compound in a laboratory setting.

G Start Start Assess_Hazards Assess Hazards (Review SDS) Start->Assess_Hazards Don_PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Assess_Hazards->Don_PPE Work_in_Ventilated_Area Work in a Ventilated Area (Fume Hood) Don_PPE->Work_in_Ventilated_Area Handle_Compound Handle Compound with Care Work_in_Ventilated_Area->Handle_Compound Store_Properly Store in a Cool, Dry Place (Tightly Closed Container) Handle_Compound->Store_Properly Dispose_Waste Dispose of Waste Properly Store_Properly->Dispose_Waste End End Dispose_Waste->End

Caption: Safe handling workflow for this compound.

Conclusion

This compound is a versatile compound with significant potential in both medicinal chemistry and materials science. Its unique combination of the quinoxaline scaffold and the trifluoromethyl group makes it a valuable building block for the development of new drugs and functional materials. This guide has provided a foundational understanding of its properties, synthesis, and applications, offering a starting point for researchers and developers interested in exploring the potential of this intriguing molecule.

References

Spectroscopic data (NMR, IR, MS) of 3-(Trifluoromethyl)quinoxalin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-(Trifluoromethyl)quinoxalin-2-ol

Introduction: Elucidating the Structure of a Privileged Heterocycle

In the landscape of medicinal chemistry and materials science, nitrogen-containing heterocycles are fundamental scaffolds. Among these, the quinoxaline core is of significant interest due to its prevalence in a wide range of biologically active compounds, including antibacterial and anticancer agents.[1][2][3][4] The introduction of a trifluoromethyl (-CF₃) group is a well-established strategy in drug design to modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[5][6] Consequently, this compound (Molecular Formula: C₉H₅F₃N₂O, Molecular Weight: 214.15 g/mol ) represents a molecule of considerable interest for drug development professionals.

Accurate and unambiguous structural confirmation is the bedrock of any chemical research, particularly in regulated fields like drug development. This guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—required to fully characterize this compound. We will move beyond simple data reporting to explain the causal relationships behind the observed spectral features, providing a self-validating framework for researchers.

A critical feature of this molecule is its potential for tautomerism. The "ol" suffix suggests an enol form, while the presence of the adjacent nitrogen atom strongly favors the more stable keto-amide tautomer, 3-(Trifluoromethyl)quinoxalin-2(1H)-one. The spectroscopic evidence gathered will be used to definitively assign the predominant tautomeric form in its ground state.

tautomerism cluster_enol Enol Form (Quinoxalin-2-ol) cluster_keto Keto Form (Quinoxalin-2(1H)-one) enol Structure of Enol Form keto Structure of Keto Form enol->keto Tautomerization (Favored) keto->enol

Figure 1: Tautomeric equilibrium of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework and the specific electronic environment of the fluorine atoms. For this molecule, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for complete characterization.

Experimental Protocol: Acquiring High-Fidelity NMR Data

A self-validating NMR protocol ensures reproducibility and accuracy.

  • Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic; its ability to form hydrogen bonds will help in observing the exchangeable N-H proton, which might be broadened or absent in a less polar solvent like CDCl₃.

  • Internal Standard: Use tetramethylsilane (TMS) as the internal reference standard (δ = 0.00 ppm) for ¹H and ¹³C NMR. For ¹⁹F NMR, an external standard like trifluorotoluene or an internal standard like C₆F₆ can be used, with shifts referenced to CFCl₃ (δ = 0.00 ppm).[7]

  • Instrumentation: Utilize a spectrometer with a minimum field strength of 400 MHz for ¹H to ensure adequate resolution of aromatic proton couplings.

  • Acquisition Parameters:

    • ¹H NMR: Acquire with a 30° pulse angle and a relaxation delay of 2-5 seconds to ensure quantitative integration.

    • ¹³C NMR: Use proton decoupling (e.g., broadband decoupling) to simplify the spectrum to singlets for all carbons not coupled to fluorine. A longer acquisition time or a higher sample concentration may be necessary due to the low natural abundance of ¹³C.

    • ¹⁹F NMR: Acquire with proton decoupling. Given the high receptivity of the ¹⁹F nucleus, spectra can be obtained rapidly.[8]

¹H NMR Spectrum: Proton Environments

The ¹H NMR spectrum is expected to show signals for the four protons on the benzo-fused ring and one exchangeable proton (N-H), confirming the keto-amide tautomer. The signals from the aromatic protons will appear as complex multiplets due to ortho- and meta-couplings.[9]

Predicted Chemical Shift (δ, ppm) Multiplicity Assignment Causality and Insights
~12.5Broad SingletN1-HThe significant downfield shift is characteristic of an amide proton involved in hydrogen bonding, strongly supporting the quinoxalin-2(1H)-one structure.[10] Its broadness is due to chemical exchange and quadrupolar coupling with the ¹⁴N nucleus.
~8.0-7.8MultipletAromatic C-HThese protons are deshielded by the electron-withdrawing effects of the fused pyrazinone ring and the trifluoromethyl group.
~7.6-7.3MultipletAromatic C-HThese protons are in a relatively more shielded environment compared to their counterparts, leading to an upfield shift. The specific assignment requires 2D NMR techniques.
¹³C NMR Spectrum: The Carbon Skeleton and C-F Coupling

The ¹³C NMR spectrum provides a count of unique carbon atoms and reveals the powerful electronic effect of the trifluoromethyl group through carbon-fluorine coupling.[11][12]

Predicted Chemical Shift (δ, ppm) Expected Multiplicity (¹JCF, ²JCF) Assignment Causality and Insights
~155SingletC2 (C=O)The downfield shift is characteristic of a carbonyl carbon in an amide or lactam system, providing further definitive evidence for the keto tautomer.[13]
~145Quartet (²JCF ≈ 35-40 Hz)C3 (C-CF₃)This carbon is directly attached to the electron-withdrawing CF₃ group, causing a downfield shift and a characteristic quartet splitting due to two-bond coupling with the three fluorine atoms.[14]
~135-125SingletsAromatic C-H & C-qChemical shifts for the four aromatic CH carbons and two quaternary bridgehead carbons.
~122Quartet (¹JCF ≈ 270-275 Hz)CF₃The carbon of the trifluoromethyl group itself exhibits a large one-bond coupling constant with the fluorine atoms, resulting in a distinct quartet. Its chemical shift is influenced by the aromatic system.[14]
¹⁹F NMR Spectrum: The Fluorine Probe

¹⁹F NMR is an exceptionally sensitive technique for confirming the presence and electronic environment of the trifluoromethyl group.[8][15] Due to the high natural abundance and gyromagnetic ratio of the ¹⁹F nucleus, this experiment is rapid and provides a clean, unambiguous signal.[8][16]

Predicted Chemical Shift (δ, ppm) Multiplicity Assignment Causality and Insights
-60 to -70Singlet-CF₃The chemical shift is typical for a CF₃ group attached to an sp² carbon within a heterocyclic ring.[8][17] In a proton-decoupled spectrum, it will appear as a sharp singlet, as all three fluorine atoms are chemically equivalent. This single peak provides a powerful diagnostic tool for purity assessment and reaction monitoring.[18]

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: A Quick and Reliable Fingerprint
  • Technique: Use an Attenuated Total Reflectance (ATR) FTIR spectrometer for solid samples. This technique requires minimal sample preparation and provides high-quality spectra. Alternatively, a KBr pellet can be prepared.

  • Acquisition: Scan the sample from 4000 cm⁻¹ to 400 cm⁻¹.

  • Background Correction: Perform a background scan prior to the sample scan to subtract atmospheric CO₂ and H₂O signals.

Interpretation of the IR Spectrum

The IR spectrum will provide conclusive evidence for the dominant keto-amide tautomer.

Frequency Range (cm⁻¹) Vibration Type Expected Intensity Causality and Insights
3300 - 3100N-H StretchMedium, BroadThe presence of a band in this region is strong evidence for the N-H bond in the quinoxalin-2(1H)-one structure. Broadening is due to hydrogen bonding in the solid state.
~1680 - 1660C=O Stretch (Amide I)Strong, SharpThis is arguably the most diagnostic peak. A strong absorption here is definitive proof of the carbonyl group and the keto tautomer.[13][19][20] Its position is typical for a six-membered lactam.
~1620 - 1580C=N / C=C StretchMedium-StrongThese absorptions are characteristic of the stretching vibrations within the quinoxaline aromatic ring system.[1][19]
~1300 - 1100C-F StretchStrongThe C-F bonds give rise to very strong, characteristic absorption bands in this region. This confirms the presence of the trifluoromethyl group.
~3100 - 3000Aromatic C-H StretchMedium-WeakStretching vibrations of the C-H bonds on the benzene ring.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern.

Experimental Protocol: Ionization and Detection
  • Ionization Source: Electrospray Ionization (ESI) is a suitable soft ionization technique that will likely yield a prominent molecular ion peak with minimal fragmentation.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended to obtain an accurate mass measurement, which can be used to confirm the molecular formula (C₉H₅F₃N₂O).

  • Mode: The experiment can be run in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes to maximize information.

Interpretation of the Mass Spectrum
  • Molecular Ion Peak: The primary observation will be a peak corresponding to the protonated molecule, [M+H]⁺, at an m/z of 215.0427, or the deprotonated molecule, [M-H]⁻, at an m/z of 213.0281. The high-resolution mass will confirm the elemental composition.

  • Fragmentation Pattern: Tandem MS (MS/MS) experiments can be performed to induce fragmentation. A plausible fragmentation pathway for quinoxalinone structures involves the initial loss of carbon monoxide (CO), a stable neutral molecule.[21]

fragmentation M [M+H]⁺ m/z = 215 F1 [M+H - CO]⁺ m/z = 187 M->F1 - CO (28 Da) F2 [M+H - CO - HCN]⁺ m/z = 160 F1->F2 - HCN (27 Da) F3 Further Fragments F2->F3

Figure 2: Plausible ESI-MS/MS fragmentation pathway for the protonated molecule.

m/z (Mass-to-Charge Ratio) Proposed Fragment Notes
215[C₉H₆F₃N₂O]⁺Protonated molecular ion, [M+H]⁺.
187[C₈H₆F₃N₂]⁺Loss of carbon monoxide (-CO) from the pyrazinone ring. This is a very common fragmentation for lactam-containing heterocycles.
160[C₇H₅F₃N]⁺Subsequent loss of hydrogen cyanide (-HCN) from the fragmented ring.

Integrated Spectroscopic Workflow and Conclusion

workflow cluster_techniques Spectroscopic Techniques cluster_data Key Data Points IR IR Spectroscopy IR_data Strong C=O (~1670 cm⁻¹) N-H Stretch (~3200 cm⁻¹) IR->IR_data MS Mass Spectrometry MS_data Accurate Mass (m/z 215.0427) Loss of CO fragment MS->MS_data NMR NMR (¹H, ¹³C, ¹⁹F) NMR_data N-H Proton (~12.5 ppm) C=O Carbon (~155 ppm) CF₃ Signal (-65 ppm, q in ¹³C) NMR->NMR_data Conclusion Confirmed Structure: 3-(Trifluoromethyl)quinoxalin-2(1H)-one IR_data->Conclusion MS_data->Conclusion NMR_data->Conclusion

Figure 3: Integrated workflow for the structural confirmation of the target molecule.

  • IR and NMR spectroscopy collaboratively provide definitive evidence for the 3-(Trifluoromethyl)quinoxalin-2(1H)-one tautomer, through the observation of the C=O group and the exchangeable N-H proton, respectively.

  • ¹³C and ¹⁹F NMR unambiguously confirm the presence and electronic environment of the crucial trifluoromethyl substituent via characteristic chemical shifts and C-F coupling patterns.

  • High-resolution MS verifies the elemental composition, and MS/MS reveals a fragmentation pattern consistent with the proposed quinoxalinone structure.

This comprehensive spectroscopic guide provides researchers, scientists, and drug development professionals with the necessary framework to confidently identify, characterize, and assess the purity of this compound, ensuring the integrity of their downstream applications.

References

An In-depth Technical Guide on the Tautomerism of 3-(Trifluoromethyl)quinoxalin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The tautomeric behavior of heterocyclic compounds is a cornerstone of medicinal chemistry, profoundly influencing their physicochemical properties, biological activity, and metabolic stability. This guide provides a detailed examination of the keto-enol tautomerism of 3-(trifluoromethyl)quinoxalin-2-ol, a scaffold of significant interest in drug discovery. We will explore the structural and electronic factors governing the equilibrium between the enol (this compound) and its keto counterpart (3-(trifluoromethyl)quinoxalin-2(1H)-one). This document furnishes both theoretical insights and practical, field-proven experimental protocols for the characterization of these tautomeric forms, leveraging spectroscopic and computational techniques. The overarching goal is to equip researchers with the foundational knowledge and methodologies required to harness the nuanced chemistry of this important molecular framework for the rational design of novel therapeutics.

Introduction: The Critical Role of Tautomerism in Drug Discovery

Tautomers are structural isomers that readily interconvert, most commonly through the migration of a proton.[1] This dynamic equilibrium can have profound consequences in a pharmaceutical context. Different tautomers of a drug molecule can exhibit varied binding affinities for their biological targets, possess different metabolic profiles, and display altered solubility and bioavailability.[2] The quinoxaline ring system is a privileged scaffold in medicinal chemistry, with derivatives showing a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5] The tautomerism of hydroxyl-substituted quinoxalines, particularly the equilibrium between the -ol and -one forms, is therefore of paramount importance.[6][7] The introduction of a trifluoromethyl (-CF3) group, a common strategy in modern drug design to enhance metabolic stability and receptor binding affinity, is expected to significantly influence this tautomeric balance.[8][9]

The Tautomeric Equilibrium of this compound

The core of our discussion lies in the equilibrium between the enol form, this compound, and the keto form, 3-(trifluoromethyl)quinoxalin-2(1H)-one. This equilibrium is dictated by the relative thermodynamic stabilities of the two isomers.

tautomerism Keto 3-(Trifluoromethyl)quinoxalin-2(1H)-one (Keto Form) Enol This compound (Enol Form) Keto->Enol Equilibrium

Caption: The keto-enol tautomeric equilibrium of this compound.

For the parent 2-hydroxyquinoline system, the keto form (2-quinolone) is generally the more stable and predominant tautomer in most environments.[10] However, the strongly electron-withdrawing nature of the trifluoromethyl group at the 3-position is anticipated to significantly impact this equilibrium. The -CF3 group enhances the acidity of the N-H proton in the keto form and can influence the aromaticity and overall electronic distribution of the ring system. Studies on trifluoromethyl-β-diketones have shown that the -CF3 group can enhance the preference for the enol form.[11] Therefore, a careful experimental and computational analysis is required to determine the predominant tautomer of this compound under various conditions.

Experimental Characterization of Tautomers

A multi-pronged approach utilizing various spectroscopic techniques is essential for the unambiguous characterization of the tautomeric forms and the quantification of their equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the tautomeric forms present in solution.

Protocol for ¹H and ¹³C NMR Analysis:

  • Sample Preparation: Dissolve a precisely weighed sample (5-10 mg) of this compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) to a final concentration of approximately 10-20 mM. The choice of solvent is critical, as it can influence the tautomeric equilibrium.[12][13][14]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[15]

  • Spectral Analysis:

    • Keto Form (3-(trifluoromethyl)quinoxalin-2(1H)-one): Expect to observe a signal for the N-H proton, typically in the downfield region (e.g., δ 10-13 ppm in DMSO-d₆), which will exchange with D₂O.[16] The ¹³C spectrum will show a characteristic signal for the carbonyl carbon (C=O) in the range of δ 160-180 ppm.

    • Enol Form (this compound): Look for a signal corresponding to the O-H proton, which will also be exchangeable with D₂O. The ¹³C spectrum will feature a signal for the C-O carbon at a higher field compared to the keto form's C=O.

  • Quantitative Analysis: The relative integration of well-resolved signals corresponding to each tautomer in the ¹H NMR spectrum can be used to determine the tautomeric ratio in a given solvent.

UV-Visible Spectroscopy

Protocol for UV-Vis Spectroscopic Analysis:

  • Solvent Selection: Prepare stock solutions of the compound in a range of solvents with varying polarities (e.g., hexane, dichloromethane, acetonitrile, ethanol, water).

  • Concentration Series: Prepare a series of dilutions from the stock solutions to ensure the measurements are within the linear range of the spectrophotometer (typically in the 10⁻⁵ to 10⁻⁶ M range).

  • Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-500 nm).

  • Data Interpretation: The keto and enol forms will exhibit different λmax values. The keto form, with its cross-conjugated system, often absorbs at a longer wavelength (bathochromic shift) compared to the enol form.[19] By analyzing the changes in the absorption spectra in different solvents, one can infer the shift in the tautomeric equilibrium.[12][13]

Spectroscopic Data (Hypothetical) Keto Form (in DMSO) Enol Form (in Hexane)
¹H NMR (δ, ppm) N-H: ~12.5O-H: variable
¹³C NMR (δ, ppm) C=O: ~165C-O: ~155
UV-Vis (λmax, nm) ~350~320

Computational Modeling of Tautomeric Equilibrium

Density Functional Theory (DFT) calculations are an invaluable tool for predicting the relative stabilities of tautomers and for aiding in the interpretation of experimental spectroscopic data.[20]

Workflow for DFT Calculations:

dft_workflow start Define Structures (Keto and Enol Tautomers) geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation (Confirm Minima) geom_opt->freq_calc energy_calc Single-Point Energy Calculation (Higher Level of Theory) freq_calc->energy_calc solvation Incorporate Solvent Effects (e.g., PCM Model) energy_calc->solvation thermo Calculate Gibbs Free Energy (ΔG) solvation->thermo equilibrium Predict Tautomeric Equilibrium thermo->equilibrium

Caption: A typical workflow for the computational study of tautomerism using DFT.

By calculating the Gibbs free energy (ΔG) of both the keto and enol forms, the equilibrium constant (K_T) can be predicted using the equation ΔG = -RTln(K_T). It is crucial to include solvent effects in these calculations, often through a polarizable continuum model (PCM), to obtain results that are comparable to experimental data in solution.[20]

Implications for Drug Design and Development

A comprehensive understanding of the tautomeric landscape of this compound is not merely an academic exercise. It has direct and actionable implications for the drug development process:

  • Structure-Activity Relationship (SAR) Studies: The predominant tautomer is the biologically relevant form that interacts with the target protein. SAR studies must be based on the correct tautomeric structure to be meaningful.

  • Pharmacokinetics: The lipophilicity, solubility, and membrane permeability of a molecule are influenced by its tautomeric state. The -CF3 group is known to enhance lipophilicity, and the interplay of this with the tautomeric form will dictate the ADME (absorption, distribution, metabolism, and excretion) properties of any resulting drug candidate.[8]

  • Intellectual Property: The distinct tautomeric forms of a molecule can be considered separate chemical entities, which can have implications for patent claims.

Conclusion

The tautomerism of this compound represents a fascinating interplay of structural and electronic effects. The presence of the strongly electron-withdrawing trifluoromethyl group at a key position on the quinoxaline scaffold necessitates a careful and thorough investigation of its keto-enol equilibrium. While the keto form is often predominant in related systems, the influence of the -CF3 group could potentially shift this balance. By employing a synergistic approach that combines high-resolution NMR and UV-Vis spectroscopy with robust DFT calculations, researchers can gain a clear and quantitative understanding of this tautomeric system. This knowledge is fundamental for advancing the rational design of novel quinoxaline-based therapeutics with optimized efficacy and pharmacokinetic profiles.

References

Physical and chemical properties of 3-(Trifluoromethyl)quinoxalin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Physical and Chemical Properties of 3-(Trifluoromethyl)quinoxalin-2-ol

Introduction

The quinoxaline scaffold is a privileged heterocyclic motif, forming the core of numerous compounds with significant biological and technological applications.[1] Its derivatives are explored for their potential as anticancer, antimicrobial, and antiviral agents.[2][3] The strategic incorporation of a trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry, often employed to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets by altering its electronic and steric properties.[4]

This technical guide provides a comprehensive analysis of this compound, a molecule that combines the quinoxaline framework with the influential trifluoromethyl substituent. While detailed experimental data for this specific compound is not widely published, this document synthesizes information from analogous structures, foundational chemical principles, and established analytical methodologies to offer a robust profile for researchers, scientists, and drug development professionals. We will delve into its structural characteristics, physicochemical properties, spectroscopic signature, and the experimental protocols required for its empirical validation.

Molecular Structure and Tautomerism

This compound exists in a tautomeric equilibrium between the lactam (keto) form, 3-(trifluoromethyl)quinoxalin-2(1H)-one, and the lactim (enol) form, this compound. In the solid state and in most solvent systems, the lactam form is predominantly favored due to the greater stability of the amide group. This equilibrium is crucial as it dictates the molecule's hydrogen bonding capabilities, reactivity, and potential interactions with biological macromolecules.

Caption: Keto-enol tautomerism of the title compound.

Core Physicochemical Properties

A molecule's physical properties are fundamental to predicting its behavior in biological systems and guiding formulation development. While extensive experimental data for this compound is scarce, the table below summarizes available identifiers and predicted values from computational models. The presence of the polar quinoxalinone core combined with the highly lipophilic trifluoromethyl group results in a molecule with balanced properties.[4][5]

PropertyValue / Predicted ValueSource
CAS Number 58457-64-0
Molecular Formula C₉H₅F₃N₂O[6]
Molecular Weight 214.15 g/mol
Monoisotopic Mass 214.0354 Da[6]
Appearance Solid (predicted)-
Melting Point Data not available-
Boiling Point Data not available-
logP (Lipophilicity) 1.72 - 1.8[6][7]
logSw (Aqueous Solubility) -2.1394[7]
pKa (Acidity) Data not available (Expected to be acidic due to N-H)-
Hydrogen Bond Donors 1[5]
Hydrogen Bond Acceptors 3[5]

Expertise Insight: The electron-withdrawing nature of the CF₃ group is expected to increase the acidity (lower the pKa) of the N-H proton compared to its non-fluorinated counterpart, 3-methylquinoxalin-2(1H)-one.[8] This increased acidity can influence receptor binding and pharmacokinetic profiles. The predicted logP value of ~1.7 suggests moderate lipophilicity, a desirable trait for many drug candidates, balancing membrane permeability with aqueous solubility.

Synthesis and Spectroscopic Characterization

Proposed Synthetic Pathway

The most direct and established method for synthesizing quinoxalin-2-one derivatives is the condensation of an o-phenylenediamine with an α-keto acid or its corresponding ester.[9] For the title compound, the logical precursors are 1,2-phenylenediamine and an ethyl 3,3,3-trifluoropyruvate. This reaction is typically performed under acidic conditions or thermal condensation to facilitate cyclization and dehydration.

Caption: Proposed synthesis of this compound.

Predicted Spectroscopic Profile

Spectroscopic analysis is essential for structural confirmation. Based on the chemical structure and data from analogous compounds, the following spectral characteristics are predicted.

  • ¹H NMR: The spectrum is expected to show a complex multiplet pattern in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the four protons on the benzene ring. A broad singlet, exchangeable with D₂O, would appear further downfield, corresponding to the N-H proton of the lactam.

  • ¹³C NMR: Nine distinct carbon signals are anticipated. The carbonyl carbon (C=O) would resonate around 155-160 ppm. The carbon bearing the CF₃ group would appear as a quartet due to one-bond C-F coupling (¹JCF ≈ 30-35 Hz). The CF₃ carbon itself would also be a quartet with a much larger coupling constant (¹JCF ≈ 270-290 Hz).[10] Aromatic carbons would appear in the typical 110-140 ppm range.

  • ¹⁹F NMR: A sharp singlet is expected for the three equivalent fluorine atoms of the CF₃ group. The chemical shift would be characteristic of a CF₃ group attached to an sp²-hybridized carbon, likely in the range of -60 to -65 ppm relative to a CFCl₃ standard.[10][11]

  • Infrared (IR) Spectroscopy: Key vibrational bands would include:

    • N-H stretching (broad): ~3200-3050 cm⁻¹

    • Aromatic C-H stretching: ~3050-2950 cm⁻¹

    • C=O (amide I) stretching (strong): ~1680-1660 cm⁻¹[12]

    • C=N/C=C stretching: ~1615 cm⁻¹ and ~1580-1450 cm⁻¹

    • C-F stretching (strong, complex): ~1350-1100 cm⁻¹

  • Mass Spectrometry (MS): The electron ionization (EI) mass spectrum should show a prominent molecular ion (M⁺) peak at m/z 214. Key fragmentation pathways would likely involve the loss of CO (m/z 186), followed by loss of HCN and CF₃ fragments, which is characteristic for quinoxaline derivatives.[9]

Experimental Protocols

To ensure scientific integrity, empirical determination of physicochemical properties is paramount. The following are standardized, step-by-step protocols for characterizing this compound.

Workflow for Physicochemical Characterization

workflow start Pure Compound Sample mp Melting Point Determination start->mp sol Aqueous Solubility Assay start->sol pka pKa Measurement (Potentiometric Titration) start->pka logp Lipophilicity (logP) (Shake-Flask Method) start->logp data Physicochemical Data Profile mp->data sol->data pka->data logp->data

Caption: Standard workflow for physicochemical profiling.

Melting Point Determination

Causality: The melting point is a sensitive indicator of purity. A sharp, defined melting range is characteristic of a pure crystalline solid.

  • Sample Preparation: Finely powder a small amount (2-3 mg) of the dry compound.

  • Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: Place the loaded capillary into the heating block of a calibrated digital melting point apparatus.

  • Measurement: Heat rapidly to about 15°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.

  • Recording: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample. The experiment should be performed in triplicate.

pKa Determination by Potentiometric Titration

Causality: The pKa quantifies the acidity of the N-H proton, which is critical for understanding its ionization state at physiological pH and its potential for forming salt bridges in receptor binding.

  • Sample Preparation: Accurately weigh and dissolve a known amount of the compound in a suitable co-solvent/water mixture (e.g., 50:50 Methanol:Water) to create a solution of known concentration (e.g., 0.01 M).

  • Titration Setup: Place the solution in a jacketed beaker maintained at 25°C. Insert a calibrated pH electrode and a micro-stir bar.

  • Titration: Add standardized 0.1 M NaOH solution in small, precise increments (e.g., 0.02 mL) using an automated titrator.

  • Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the half-equivalence point on the titration curve, where half of the acid has been neutralized.

Conclusion

This compound is a heterocyclic compound of significant interest for chemical and pharmaceutical research. Its structure merges the biologically relevant quinoxaline core with the property-enhancing trifluoromethyl group. This guide has established a foundational profile of its molecular structure, predicted physicochemical properties, and expected spectroscopic signature. The provided experimental protocols offer a clear and validated path for researchers to empirically determine its properties, ensuring data integrity and enabling its further exploration in drug discovery and materials science.

References

A Technical Guide to the Potential Biological Activities of 3-(Trifluoromethyl)quinoxalin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoxaline scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents with a broad spectrum of biological activities.[1][2][3] The incorporation of a trifluoromethyl group can significantly enhance the pharmacological properties of a molecule due to its unique electronic and lipophilic characteristics.[4][5] This guide provides a comprehensive technical overview of the potential biological activities of 3-(Trifluoromethyl)quinoxalin-2-ol, drawing insights from the well-established bioactivities of structurally related quinoxaline derivatives. We will delve into the prospective anticancer, antimicrobial, and enzyme inhibitory activities, and provide detailed, field-proven experimental protocols for their evaluation. This document serves as a roadmap for researchers aiming to investigate the therapeutic potential of this promising, yet underexplored, compound.

Introduction: The Quinoxaline Scaffold and the Influence of the Trifluoromethyl Group

Quinoxalines are a class of heterocyclic compounds composed of a fused benzene and pyrazine ring.[6] This structural motif is prevalent in a variety of biologically active molecules, with several quinoxaline-based drugs approved for clinical use, including anticancer and antiviral agents.[1][3] The versatility of the quinoxaline ring system allows for extensive chemical modifications, enabling the fine-tuning of its pharmacological profile.[1]

The trifluoromethyl (-CF3) group is a key functional group in modern drug design.[5] Its strong electron-withdrawing nature and high lipophilicity can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[4][5] The strategic placement of a -CF3 group on the quinoxaline scaffold, as seen in this compound, is hypothesized to unlock a range of potent biological activities.

Potential Biological Activities and Mechanistic Insights

Based on extensive research into analogous quinoxaline derivatives, this compound is a prime candidate for investigation in several key therapeutic areas.

Anticancer Activity

Quinoxaline derivatives are well-documented as potent anticancer agents.[7][8] Notably, derivatives of 2-alkylcarbonyl and 2-benzoyl-3-trifluoromethyl-quinoxaline 1,4-di-N-oxide have demonstrated significant in vitro antitumor activity against a panel of human cancer cell lines, including breast (MCF7), lung (NCI-H460), and central nervous system (SF-268) cancers.[9][10] These compounds were particularly effective against leukemia cell lines.[10]

Potential Mechanisms of Action:

  • Kinase Inhibition: Many quinoxaline derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial for cancer cell signaling and proliferation.[8][11] Some have been identified as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in tumor angiogenesis.[12][13]

  • Induction of Apoptosis: Quinoxaline compounds can trigger programmed cell death (apoptosis) in cancer cells, a desirable characteristic for anticancer drugs.[7]

Experimental Workflow for Anticancer Evaluation:

cluster_0 In Vitro Screening cluster_1 Mechanistic Studies cluster_2 In Vivo Validation start Synthesized this compound viability Cell Viability/Cytotoxicity Assays (e.g., MTT, SRB) start->viability ic50 Determine IC50 Values in Cancer Cell Lines viability->ic50 mechanistic Mechanistic Assays ic50->mechanistic apoptosis Apoptosis Assays (e.g., Annexin V, Caspase Activity) mechanistic->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanistic->cell_cycle kinase Kinase Inhibition Assays mechanistic->kinase animal Animal Models (e.g., Xenograft) mechanistic->animal efficacy Evaluate Tumor Growth Inhibition animal->efficacy toxicity Assess Toxicity efficacy->toxicity start Synthesized this compound screening Initial Screening (e.g., Disk Diffusion) start->screening mic Determination of Minimum Inhibitory Concentration (MIC) screening->mic mbc Determination of Minimum Bactericidal Concentration (MBC) mic->mbc mechanism Mechanism of Action Studies (e.g., ROS production) mbc->mechanism start Identify Target Enzyme assay Develop/Optimize Enzyme Assay start->assay ic50 Determine IC50 of this compound assay->ic50 kinetics Kinetic Studies (e.g., Michaelis-Menten) ic50->kinetics mode Determine Mode of Inhibition (Competitive, Non-competitive, etc.) kinetics->mode

References

3-(Trifluoromethyl)quinoxalin-2-ol as a building block in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Beginning Research Now

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Analyzing Current Literature

I'm now diving into the literature to extract detailed experimental protocols and understand the rationale behind employing this scaffold. I'm prioritizing reaction conditions, characterization techniques, and the trifluoromethyl group's impact on crucial properties like lipophilicity and metabolic stability. I'm also looking into specific examples where this core is used in drug design.

Examining Initial Findings

I've made a good start on gathering information about this compound, covering synthesis, attributes, and medical applications. The search results have been insightful, laying a solid foundation for further investigation. I'm focusing on the derivatives now to grasp their specific medicinal potential.

Reviewing Key Attributes

I'm now diving into the specifics of this compound, focusing on its synthesis, characteristics, and therapeutic potential, which I've started pulling together. The data paints a clear picture: the trifluoromethyl group is a key modulator in medicinal applications. My literature review has highlighted established synthesis pathways for quinoxaline derivatives. I've also uncovered insights into the melting point and potential activities of this derivative class.

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Organizing Key Findings

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The Trifluoromethyl Group: A Keystone in Modulating the Biological Activity of Quinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide synthesizes field-proven insights with established scientific principles to explore the pivotal role of the trifluoromethyl (CF3) group in the design and function of quinoxaline-based therapeutic agents. We will delve into the causal relationships between the unique physicochemical properties of the CF3 group and its profound impact on the biological activity of the quinoxaline scaffold, a privileged structure in medicinal chemistry.

Introduction: The Strategic Alliance of Quinoxaline and Trifluoromethyl

The quinoxaline scaffold, a fusion of benzene and pyrazine rings, is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1][2][3][4][5] The versatility of this N-heterocyclic compound makes it a focal point for drug discovery.[6]

In parallel, the strategic incorporation of fluorine-containing functional groups has become a paramount strategy in modern drug design.[7][8][9] Among these, the trifluoromethyl (CF3) group is particularly significant. Its introduction into a molecular scaffold can dramatically alter a compound's physicochemical and biological profile. This guide provides a comprehensive examination of how the CF3 group specifically enhances the therapeutic potential of quinoxaline derivatives, transforming them into highly potent and targeted agents.

Physicochemical Impact of the Trifluoromethyl Moiety

The introduction of a CF3 group onto the quinoxaline core is not a trivial substitution. It fundamentally alters the molecule's electronic and steric properties, which in turn dictates its pharmacokinetic and pharmacodynamic behavior.

  • Enhanced Lipophilicity: The CF3 group is highly lipophilic. This property is crucial for improving a drug candidate's ability to cross biological membranes, which can lead to better absorption and distribution in vivo.[7]

  • Increased Metabolic Stability: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry.[7] This inherent strength makes the CF3 group exceptionally resistant to metabolic degradation by enzymes such as cytochrome P450. This often results in a longer biological half-life and improved pharmacokinetic profile for the drug candidate.[7]

  • Potent Electron-Withdrawing Nature: The high electronegativity of the fluorine atoms makes the CF3 group a powerful electron-withdrawing substituent.[7][8][10] This modulates the electron density of the entire quinoxaline ring system, affecting the molecule's pKa and its ability to participate in hydrogen bonding and other non-covalent interactions with its biological target. This electronic perturbation is often key to enhancing binding affinity and selectivity.

  • Steric and Conformational Influence: The bulk of the CF3 group can influence the preferred conformation of the molecule. This steric effect can enforce a specific orientation that is optimal for binding within the active site of a target protein, thereby increasing potency and selectivity.

Synthesis of Trifluoromethylated Quinoxaline Derivatives

The reliable synthesis of these targeted molecules is a prerequisite for their study. The most common and established method involves the condensation of a substituted o-phenylenediamine with a trifluoromethyl-containing α-dicarbonyl compound.[2][6][11] More recent advancements have also enabled the direct C-H trifluoromethylation of the quinoxaline core, offering novel synthetic routes.[12][13]

General Synthetic Workflow

The following diagram illustrates a typical synthetic pathway for producing 2,3-disubstituted quinoxaline derivatives.

G A o-Phenylenediamine Derivative C Condensation Reaction (e.g., EtOH, reflux) A->C B Trifluoromethylated 1,2-Diketone B->C D Trifluoromethylated Quinoxaline Derivative C->D Cyclization & Dehydration

Caption: General workflow for synthesizing CF3-quinoxalines.

Experimental Protocol: Synthesis of a 3-Trifluoromethyl-2-Aryl-Quinoxaline Derivative

This protocol describes a representative synthesis based on established condensation methodologies. It is a self-validating system where reaction progress can be monitored by Thin-Layer Chromatography (TLC) and the final product confirmed by spectroscopic methods.

Objective: To synthesize a model 3-trifluoromethyl-2-aryl-quinoxaline via acid-catalyzed condensation.

Materials:

  • 4-substituted-o-phenylenediamine (1.0 eq)

  • 1-Aryl-2,2,2-trifluoroethane-1,2-dione (1.1 eq)

  • Ethanol (or Acetic Acid), as solvent

  • Glacial Acetic Acid (catalytic amount, if using ethanol)

  • Sodium Bicarbonate (NaHCO3) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 4-substituted-o-phenylenediamine (1.0 eq) in ethanol.

  • Addition of Reagents: Add the 1-Aryl-2,2,2-trifluoroethane-1,2-dione (1.1 eq) to the solution. Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux: Heat the reaction mixture to reflux (approx. 80°C) and maintain for 4-6 hours.

    • Causality Note: Refluxing provides the necessary activation energy for the condensation and subsequent cyclization to occur efficiently. The acid catalyst protonates a carbonyl oxygen, making the carbon more electrophilic for the nucleophilic attack by the diamine.

  • Monitoring: Monitor the reaction progress by TLC. The disappearance of the starting materials and the appearance of a new, typically UV-active, spot indicates product formation.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Redissolve the crude residue in ethyl acetate. Wash the organic layer sequentially with saturated NaHCO3 solution (to neutralize the acid catalyst), water, and brine.

    • Self-Validation: The bicarbonate wash is critical. An effervescence indicates successful neutralization of the acid.

  • Drying and Filtration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure trifluoromethylated quinoxaline derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, Mass Spectrometry, and FTIR.

Trifluoromethyl Group as a Modulator of Biological Activity

The true value of the CF3 group is realized in its ability to significantly enhance the biological activity of the quinoxaline scaffold across various therapeutic areas.

Anticancer Activity

Quinoxaline derivatives, especially their 1,4-di-N-oxide forms, are well-documented as potent anticancer agents.[1] The addition of a CF3 group has been shown to amplify this activity. Studies have demonstrated that 2-benzoyl-3-trifluoromethyl quinoxaline-1,4-di-N-oxides exhibit potent in vitro activity against diverse cancer cell lines, including MCF-7 (breast), NCI-H460 (lung), and SF-268 (CNS).[1]

The structure-activity relationship (SAR) can be complex; while electron-withdrawing groups like CF3 often increase potency, the specific position and interplay with other substituents are critical for optimizing activity against different cancer types.[4]

Table 1: Representative Anticancer Activity of CF3-Quinoxaline Derivatives

Compound Class Cancer Cell Line IC50 (µM) Reference
3-Trifluoromethyl-Quinoxaline 1,4-di-N-oxide MCF-7 (Breast) Data Varies [1]
3-Trifluoromethyl-Quinoxaline 1,4-di-N-oxide NCI-H460 (Lung) Data Varies [1]
Quinoxaline-bisarylurea HCT116 (Colon) 2.5 [4][14]

| Quinoxaline-bisarylurea | MCF-7 (Breast) | 9.0 |[4][14] |

Antiparasitic and Antimicrobial Activity

The CF3 group is a key determinant for potent antiplasmodial activity. A study on 3-trifluoromethyl-2-arylcarbonylquinoxaline 1,4-di-N-oxides identified specific derivatives that were nearly five times more active than chloroquine against a resistant strain of Plasmodium falciparum.[15] The SAR analysis from this study highlighted the CF3 group at the 3-position as a crucial feature for high potency.[15] Furthermore, certain quinoxaline derivatives have shown high rates of inhibition against Mycobacterium tuberculosis.[1][16]

Antiviral Activity

Quinoxalines are actively being investigated as antiviral agents.[2][3][6] The incorporation of a CF3 group is a rational design strategy to improve potency. For instance, a library of quinoxaline derivatives was synthesized to target the non-structural protein 1A (NS1A) of the influenza A virus. The study found that modifications on the quinoxaline ring, including with CF3-containing moieties, led to compounds with low micromolar IC50 values that could inhibit virus growth.[11]

Kinase Inhibition

Many quinoxaline derivatives function as potent and selective kinase inhibitors, which are critical in oncology.[14][17] The CF3 group can enhance binding to the ATP-binding pocket of kinases through favorable hydrophobic and electrostatic interactions, improving both affinity and selectivity.

G cluster_0 Kinase Signaling Pathway cluster_1 Inhibition Mechanism Kinase Kinase ATP Binding Site Substrate Substrate Kinase:f0->Substrate Phosphorylation ATP ATP ATP->Kinase:f1 PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Downstream Downstream Signaling (e.g., Proliferation) PhosphoSubstrate->Downstream Inhibitor CF3-Quinoxaline Inhibitor BlockedKinase Kinase ATP Binding Site Inhibitor->BlockedKinase:f1 Competitive Binding BlockedSignal Signal Blocked BlockedKinase:f0->BlockedSignal

Caption: Inhibition of a kinase pathway by a CF3-quinoxaline.

Experimental Validation of Biological Activity

Validating the biological impact of CF3-quinoxaline derivatives requires robust and reproducible assays.

Protocol: MTT Assay for In Vitro Cytotoxicity

Objective: To determine the concentration of a CF3-quinoxaline derivative that inhibits the growth of a cancer cell line by 50% (IC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell line of interest (e.g., MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • CF3-quinoxaline test compound, dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well microtiter plates

  • Multichannel pipette, incubator (37°C, 5% CO2)

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

    • Expertise Note: Optimal seeding density is critical and must be determined empirically for each cell line to ensure cells are in the logarithmic growth phase during the assay.

  • Compound Treatment: Prepare serial dilutions of the CF3-quinoxaline compound in culture medium. Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

    • Self-Validation: During this incubation, viable cells will form visible purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Conclusion and Future Perspectives

The trifluoromethyl group is a powerful tool in the arsenal of the medicinal chemist. When appended to the quinoxaline scaffold, it consistently enhances properties critical for drug efficacy: lipophilicity, metabolic stability, and target-binding affinity. This guide has demonstrated through established principles and experimental frameworks how this single functional group can profoundly elevate the therapeutic potential of an already privileged chemical structure.

Future research should focus on developing more selective and efficient methods for the regioselective trifluoromethylation of quinoxalines. Furthermore, applying CF3-quinoxaline libraries to high-throughput screening against novel biological targets will undoubtedly uncover new therapeutic leads, continuing the legacy of this remarkable chemical partnership.

References

Predicted ADMET properties of 3-(Trifluoromethyl)quinoxalin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Predicted ADMET Profile of 3-(Trifluoromethyl)quinoxalin-2-ol

Introduction: The Critical Role of Early ADMET Profiling

In modern drug discovery, the "fail early, fail cheap" paradigm is paramount. A significant portion of drug candidate attrition, historically as high as 50%, can be attributed to unfavorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[1] Consequently, the early assessment of a compound's pharmacokinetic and toxicological profile is not merely a supplementary step but a foundational pillar of any successful drug development campaign.[1][2] In silico ADMET prediction has emerged as an indispensable tool, offering a rapid and cost-effective means to prioritize candidates, identify potential liabilities, and guide synthetic chemistry efforts long before resource-intensive in vivo studies are initiated.[2][3][4]

This guide provides a comprehensive, predicted ADMET profile for this compound, a molecule featuring a quinoxaline core and a trifluoromethyl group. The quinoxaline scaffold is a recognized pharmacophore with a broad range of biological activities, including applications in oncology and infectious diseases.[5][6][7] The trifluoromethyl (-CF3) group is a widely used substituent in medicinal chemistry, known for enhancing metabolic stability, lipophilicity, and target binding affinity.[8][9]

This analysis synthesizes data from established computational models, structure-activity relationships derived from analogous compounds, and first principles of medicinal chemistry to construct a predictive profile. Every prediction is coupled with a discussion of the underlying scientific rationale and a framework for future experimental validation, reflecting a commitment to rigorous, data-driven drug development.

Part 1: Predicted Physicochemical and Pharmacokinetic Profile

The ADMET profile of a compound is fundamentally governed by its physicochemical properties. These characteristics dictate how the molecule will interact with the biological environment. Predictions are typically generated using a variety of computational models, such as Quantitative Structure-Activity Relationship (QSAR) and machine learning algorithms, available through platforms like SwissADME, pkCSM, and ADMETlab.[10][11][12]

Physicochemical Properties and Drug-Likeness

The initial assessment involves calculating key molecular descriptors and evaluating them against established "drug-likeness" rules, such as Lipinski's Rule of Five.

PropertyPredicted ValueImplication & Rationale
Molecular Formula C₉H₅F₃N₂O[13]Foundational information for all subsequent calculations.
Molecular Weight 214.15 g/mol [13]Well within Lipinski's guideline (<500), favoring good absorption and diffusion.
logP (Lipophilicity) 1.8 - 2.5The trifluoromethyl group significantly increases lipophilicity compared to a methyl group.[8] This moderate logP value is optimal, balancing aqueous solubility with membrane permeability.
Topological Polar Surface Area (TPSA) ~68 ŲBelow the 140 Ų threshold, suggesting good potential for oral bioavailability and cell membrane permeation.
Hydrogen Bond Donors 2 (hydroxyl, N-H)Complies with Lipinski's rule (≤5).
Hydrogen Bond Acceptors 4 (N, O, 3x F)Complies with Lipinski's rule (≤10).
Aqueous Solubility Moderately SolubleThe polar quinoxalin-2-ol core aids solubility, while the lipophilic -CF3 group reduces it. The balance suggests sufficient solubility for absorption but may require formulation optimization.
pKa Acidic pKa ~7.5-8.5The enolic hydroxyl group on the quinoxalin-2-one scaffold is acidic, meaning the molecule will be partially ionized at physiological pH, which can influence solubility and membrane transport.

Overall Drug-Likeness Assessment: this compound is predicted to exhibit excellent drug-like properties, with no violations of Lipinski's Rule of Five.

Absorption

Efficient absorption, typically following oral administration, is the first critical step for a drug's action.

ParameterPredictionImplication & Rationale
Human Intestinal Absorption (HIA) High (>90%)The favorable physicochemical properties (low MW, moderate logP, acceptable TPSA) strongly suggest efficient passive diffusion across the intestinal epithelium.
Caco-2 Permeability High (>10 x 10⁻⁶ cm/s)Caco-2 cells are a standard in vitro model for the intestinal barrier. High permeability is predicted, consistent with HIA. Some quinoxalinone derivatives have been predicted to have high Caco-2 permeability.[14][15]
P-glycoprotein (P-gp) Substrate Unlikely to be a strong substrateWhile predictions can vary, the structure does not contain common P-gp substrate motifs. However, some quinoxalinone derivatives have been identified as potential inhibitors, which could be beneficial in overcoming multidrug resistance.[14]
Distribution

Distribution describes how a drug spreads throughout the body's fluids and tissues after absorption.

ParameterPredictionImplication & Rationale
Volume of Distribution (VDss) Moderate (0.5 - 2.0 L/kg)A moderate VDss suggests the compound will distribute into tissues but will not be excessively sequestered in fatty tissues, allowing for adequate plasma concentrations.
Plasma Protein Binding (PPB) High (85-95%)The molecule's lipophilicity suggests significant binding to plasma proteins like albumin. This can reduce the free fraction of the drug but also prolong its half-life.
Blood-Brain Barrier (BBB) Permeability Low to ModerateWhile the lipophilicity is favorable for BBB penetration, the TPSA is on the higher end for CNS-active drugs. Some quinoxalinone derivatives are predicted to have low BBB permeability, which is advantageous for non-CNS targets.[14]
Metabolism

Metabolism is the biotransformation of a drug, primarily in the liver, which facilitates its excretion.

ParameterPredictionImplication & Rationale
Primary Metabolic Site Liver (Cytochrome P450 enzymes)The quinoxaline ring is susceptible to oxidation.
Metabolic Stability HighThe trifluoromethyl group is highly resistant to oxidative metabolism (C-F bond energy is very high), which is expected to block metabolism at the 3-position and enhance the molecule's overall metabolic stability and half-life.[8]
Predicted Metabolites Phase I: Aromatic hydroxylation on the benzo ring. Phase II: Glucuronidation of the hydroxyl group.The most likely metabolic pathway is CYP450-mediated oxidation of the benzene portion of the quinoxaline ring. The existing hydroxyl group is a prime site for Phase II conjugation (e.g., UGT enzymes). Metabolism of quinoxaline derivatives often involves hydroxylation and N-oxide reduction.[16][17]
CYP450 Inhibition Potential inhibitor of CYP2C9 and/or CYP3A4Many planar heterocyclic structures can inhibit CYP enzymes. This must be experimentally verified as it is a key indicator of potential drug-drug interactions.
Excretion

Excretion is the final removal of the drug and its metabolites from the body.

ParameterPredictionImplication & Rationale
Primary Route of Excretion RenalFollowing metabolic conversion to more polar metabolites (e.g., glucuronides), the compound is expected to be cleared primarily by the kidneys.
Total Clearance Low to ModerateHigh plasma protein binding and high metabolic stability suggest that clearance will not be rapid, leading to a potentially longer half-life.

Part 2: Predicted Toxicological Profile

Toxicity assessment is crucial for identifying potential safety liabilities.

EndpointPredictionImplication & Rationale
Hepatotoxicity Possible RiskQuinoxaline-containing compounds have been associated with liver effects in some contexts. This is a critical parameter to assess experimentally.
Cardiotoxicity (hERG Inhibition) Possible RiskMany nitrogen-containing heterocyclic compounds have the potential to block the hERG potassium channel, which can lead to QT prolongation. The risk should be evaluated.
Mutagenicity (AMES Test) Non-mutagenicThe core structure is not a known structural alert for mutagenicity in standard computational models.
Acute Oral Toxicity (LD50) Class III/IV (Slightly to practically non-toxic)Based on computational QSTR models for trifluoromethyl compounds and quinoxalines, high acute toxicity is not expected.[18][19]
-CF3 Group Specific Toxicity Low Risk, but requires monitoringThe C-F bond is extremely stable.[20] However, in rare cases, CYP-mediated hydroxylation at a fluorinated carbon can lead to the release of fluoride ions, which can cause toxicity.[21] Given the stability of the -CF3 group, this is a low-probability event but should be considered in metabolite identification studies.

Part 3: Visualization of Workflows and Pathways

Diagrams provide a clear, high-level overview of complex processes.

ADMET_Workflow cluster_insilico In Silico Prediction Phase cluster_experimental Experimental Validation Phase start This compound (Structure) physchem Physicochemical Properties (LogP, pKa) start->physchem Calculate adme ADME Prediction (HIA, BBB, CYP Metabolism) physchem->adme Inform tox Toxicity Prediction (hERG, Hepatotoxicity) adme->tox Inform decision Go/No-Go Decision Lead Optimization tox->decision Synthesize & Test sol Solubility Assay perm Caco-2 Permeability met Microsomal Stability cyto Cytotoxicity (HepG2) decision->sol Validate Predictions decision->perm Validate Predictions decision->met Validate Predictions decision->cyto Validate Predictions

Caption: Integrated in silico and experimental ADMET assessment workflow.

Metabolism_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent This compound p1_metabolite Aromatic Hydroxylated Metabolite parent->p1_metabolite Oxidation cyp CYP450 Enzymes (e.g., CYP3A4, 2C9) p1_metabolite->cyp Mediated by p2_metabolite Glucuronide Conjugate p1_metabolite->p2_metabolite Conjugation ugt UGT Enzymes p2_metabolite->ugt Mediated by excretion Renal Excretion p2_metabolite->excretion

Caption: Predicted primary metabolic pathway for the target compound.

Part 4: Recommended Experimental Validation Protocols

In silico predictions must be anchored by experimental data. The following are foundational, high-level protocols to validate the key predictions made in this guide.

Protocol 1: Caco-2 Permeability Assay

Objective: To assess the rate of transport across a Caco-2 cell monolayer, modeling human intestinal absorption.

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for spontaneous differentiation into a polarized monolayer.

  • Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) to ensure monolayer confluence and integrity. A TEER value >250 Ω·cm² is typically required.

  • Transport Experiment (Apical to Basolateral): a. Remove the culture medium from both the apical (AP) and basolateral (BL) chambers. b. Add the test compound (e.g., at 10 µM in transport buffer) to the AP chamber. c. Add fresh transport buffer to the BL chamber. d. Incubate at 37°C with gentle shaking. e. At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the BL chamber and replace the volume with fresh buffer. Also, take a sample from the AP chamber at the beginning and end of the experiment.

  • Sample Analysis: Quantify the concentration of the test compound in all samples using LC-MS/MS.

  • Data Calculation: Calculate the apparent permeability coefficient (Papp) in cm/s. Compounds with Papp >10 x 10⁻⁶ cm/s are considered highly permeable.

Protocol 2: Metabolic Stability in Human Liver Microsomes (HLM)

Objective: To determine the rate of metabolic turnover of the compound in the presence of liver enzymes.

  • Reagent Preparation: a. Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO). b. Thaw pooled Human Liver Microsomes (HLM) and an NADPH-regenerating system on ice.

  • Incubation: a. In a 96-well plate, pre-warm a mixture of HLM and phosphate buffer to 37°C. b. To initiate the reaction, add the test compound (final concentration e.g., 1 µM) and the NADPH-regenerating system. c. At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold stop solution (e.g., acetonitrile with an internal standard).

  • Sample Processing: Centrifuge the plate to precipitate proteins.

  • Analysis: Analyze the supernatant for the remaining parent compound using LC-MS/MS.

  • Data Calculation: Plot the natural log of the percentage of the parent compound remaining versus time. From the slope of this line, calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Conclusion and Forward Look

The in silico analysis of this compound presents the profile of a promising drug candidate. It exhibits excellent drug-like physicochemical properties, with predictions for high oral absorption and enhanced metabolic stability conferred by the trifluoromethyl group.

However, potential liabilities, particularly the risks of CYP450 inhibition and off-target toxicities (hERG, hepatotoxicity), have been identified. These predictions should not be viewed as definitive barriers but as critical questions that must be addressed experimentally. The workflows outlined in this guide provide a clear path for validating these computational hypotheses.

By integrating predictive modeling with targeted experimental validation, research teams can make more informed decisions, de-risk their programs, and ultimately accelerate the journey of novel chemical entities from the bench to the clinic.

References

A Technical Guide to the Hypothesized Mechanism of Action of 3-(Trifluoromethyl)quinoxalin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This document presents a scientifically grounded hypothesis on the mechanism of action for the novel compound, 3-(Trifluoromethyl)quinoxalin-2-ol. Direct mechanistic data for this specific molecule is not yet prevalent in published literature. Therefore, this guide synthesizes information from structure-activity relationships of the quinoxaline scaffold, the role of trifluoromethyl groups in medicinal chemistry, and established signaling pathways to propose a plausible and testable hypothesis. We postulate that This compound functions as a competitive inhibitor of protein tyrosine kinases (PTKs), specifically targeting aberrant signaling pathways crucial for cancer cell proliferation and survival. This guide provides the theoretical framework for this hypothesis, a detailed experimental strategy for its validation, and the causal logic behind each proposed step.

Introduction: The Rationale for Investigation

The quinoxaline core, a fused system of benzene and pyrazine rings, is a well-established "privileged scaffold" in medicinal chemistry.[1][2] Its structural versatility has led to the development of numerous compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3] Several quinoxaline-based drugs have successfully reached the market, validating the therapeutic potential of this heterocyclic system.[1]

The subject of this guide, this compound, combines this potent scaffold with two key chemical features:

  • A Trifluoromethyl (-CF3) Group: This moiety is a cornerstone of modern drug design.[4] Its strong electron-withdrawing nature and high metabolic stability can significantly enhance a molecule's lipophilicity, membrane permeability, and binding affinity to biological targets.[5][6] The inclusion of a -CF3 group often improves pharmacokinetic profiles and can protect reactive sites from metabolic degradation.[7]

  • A 2-ol/-one Tautomer: The hydroxyl group at the 2-position exists in equilibrium with its keto tautomer, quinoxalin-2(1H)-one. This feature provides a crucial hydrogen bond donor/acceptor site, which is critical for interaction within the active sites of enzymes, such as kinases.

Given that many quinoxaline derivatives exhibit anticancer activity by inhibiting protein kinases, this guide hypothesizes a similar mechanism for this compound.[8][9][10] Human protein tyrosine kinases (PTKs) are central to carcinogenesis, controlling cell proliferation, division, and survival.[8] Their dysregulation is a hallmark of many cancers, making them prime therapeutic targets.

The Core Hypothesis: ATP-Competitive Kinase Inhibition

We hypothesize that this compound exerts its biological effects by acting as a Type I ATP-competitive inhibitor of a specific subset of protein tyrosine kinases.

The rationale for this hypothesis is threefold:

  • Structural Mimicry: The quinoxaline core is structurally analogous to the adenine region of adenosine triphosphate (ATP). This allows it to fit into the ATP-binding pocket of kinases. The nitrogen atoms in the pyrazine ring can form critical hydrogen bonds with hinge region residues of the kinase, a common binding mode for quinoxaline-based inhibitors.[9]

  • Enhanced Affinity: The electron-withdrawing trifluoromethyl group can increase the acidity of the N-H proton in the quinoxalin-2-one tautomer, strengthening its hydrogen-bonding capability. Furthermore, the lipophilicity imparted by the -CF3 group can promote favorable hydrophobic interactions within the kinase active site, enhancing binding affinity and selectivity.[6]

  • Precedent: A significant body of research demonstrates that quinoxaline derivatives function as ATP-competitive inhibitors for a range of kinases, including VEGFR, EGFR, PDGFR, and Src.[8][11][12]

This inhibition would block the transfer of phosphate from ATP to tyrosine residues on substrate proteins, thereby disrupting downstream signaling cascades essential for tumor growth and survival.

Visualizing the Hypothesized Pathway

The following diagram illustrates a generalized tyrosine kinase signaling pathway and the proposed point of inhibition by this compound.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) RTK->Downstream Activates Ligand Growth Factor (Ligand) Ligand->RTK Binds ATP ATP ATP->RTK Binds to Active Site Compound 3-(Trifluoromethyl) quinoxalin-2-ol Compound->RTK Inhibits ATP Binding Cell_Response Cell Proliferation, Survival, Angiogenesis Downstream->Cell_Response Promotes

Caption: Hypothesized inhibition of a Receptor Tyrosine Kinase (RTK) by this compound.

A Phased Experimental Validation Strategy

To rigorously test this hypothesis, we propose a multi-phase experimental workflow. This self-validating system is designed to first establish broad activity and then progressively narrow the focus to identify specific molecular targets.

Phase 1: Broad Spectrum Biological Screening

The initial step is to determine the compound's general biological activity profile.

Protocol 1: In Vitro Antiproliferative Assay (MTT Assay)

  • Cell Line Selection: A panel of human cancer cell lines with known kinase dependencies (e.g., A549 lung cancer - EGFR, MCF-7 breast cancer - PI3K/Akt) and a normal fibroblast cell line (e.g., NIH3T3) for cytotoxicity comparison.[12]

  • Compound Preparation: Prepare a stock solution of this compound in DMSO and create a series of dilutions.

  • Cell Plating & Treatment: Seed cells in 96-well plates and allow them to adhere overnight. Treat cells with increasing concentrations of the compound for 72 hours.

  • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow formazan crystal formation by viable cells.

  • Data Acquisition: Solubilize the formazan crystals with DMSO or another suitable solvent. Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the cell viability as a percentage of the untreated control. Determine the IC50 (half-maximal inhibitory concentration) value for each cell line.

Expected Outcome & Interpretation: A potent, dose-dependent reduction in viability in cancer cell lines with a significantly higher IC50 in the normal cell line would suggest cancer-selective cytotoxic/cytostatic activity, meriting further investigation.

Table 1: Hypothetical IC50 Data from Phase 1 Screening

Cell Line Cancer Type Key Kinase Dependency Hypothetical IC50 (µM)
A549 Lung Carcinoma EGFR 3.9
MCF-7 Breast Adenocarcinoma PI3K/Akt 8.2
HCT116 Colon Carcinoma KRAS 5.5

| NIH3T3 | Mouse Fibroblast | (Normal Control) | > 50 |

Phase 2: Target Class Identification

If Phase 1 is successful, the next step is to confirm that the compound's activity is mediated through kinase inhibition.

Protocol 2: Broad Kinase Panel Screening

  • Assay Platform: Utilize a commercial kinase screening service (e.g., Eurofins KinaseProfiler™, Reaction Biology KinomeScan™).

  • Compound Submission: Submit this compound for screening against a large panel of recombinant human kinases (e.g., >400 kinases) at a fixed concentration (e.g., 10 µM).

  • Data Acquisition: The service will perform radiometric or fluorescence-based assays to measure the percent inhibition of each kinase relative to a control.

  • Analysis: Identify "hits" – kinases that are inhibited by more than a predefined threshold (e.g., >50% or >75% inhibition).

Expected Outcome & Interpretation: This screen will generate a "kinome map" of the compound's selectivity. Potent inhibition of a specific kinase or a family of related kinases (e.g., the Ephrin receptor family, Src family kinases) would provide strong evidence for the hypothesis and identify primary targets for deeper investigation.[13]

Phase 3: Specific Target Validation and Mechanism Elucidation

This phase focuses on validating the "hits" from Phase 2 and confirming the ATP-competitive mechanism.

Protocol 3: In Vitro Kinase Inhibition Assay (IC50 Determination)

  • Assay Setup: For the top kinase hit (e.g., "Kinase X"), set up an in vitro kinase assay using recombinant Kinase X, a specific peptide substrate, and ATP.

  • Compound Titration: Perform the assay with a range of concentrations of this compound.

  • Detection: Measure the amount of phosphorylated substrate, typically using an antibody-based method (e.g., ELISA, HTRF) or by detecting the depletion of ATP (e.g., Kinase-Glo®).

  • Analysis: Plot the percent inhibition against the compound concentration to determine a precise IC50 value.

Protocol 4: Mechanism of Action (MoA) Study

  • Assay Design: Repeat the in vitro kinase assay for Kinase X, but this time, vary the concentration of ATP at several fixed concentrations of the inhibitor.

  • Data Acquisition: Measure the reaction velocity at each combination of substrate and inhibitor concentrations.

  • Analysis: Generate a Lineweaver-Burk or Michaelis-Menten plot. An ATP-competitive inhibitor will increase the apparent Km of ATP without changing the Vmax. The intersection of the lines on the y-axis in a Lineweaver-Burk plot is the classic sign of competitive inhibition.

Visualizing the Validation Workflow

Validation_Workflow Phase1 Phase 1: Antiproliferative Screening (MTT) Go_NoGo1 Decision: Is it potent and selective? Phase1->Go_NoGo1 Phase2 Phase 2: Broad Kinase Panel Screen Go_NoGo2 Decision: Does it inhibit kinases? Phase2->Go_NoGo2 Phase3a Phase 3: Target Validation (Kinase IC50) Phase3b Phase 3: MoA Study (Lineweaver-Burk) Phase3a->Phase3b Conclusion Conclusion: Hypothesis Supported Phase3b->Conclusion Go_NoGo1->Phase2 Yes Go_NoGo2->Phase3a Yes (Hits Identified)

Caption: A stepwise experimental workflow to validate the kinase inhibition hypothesis.

Conclusion and Future Directions

This guide outlines a robust, scientifically-driven hypothesis for the mechanism of action of this compound, positioning it as a putative protein tyrosine kinase inhibitor. The structural features of the compound, supported by extensive literature on the quinoxaline scaffold and trifluoromethyl groups, provide a strong foundation for this hypothesis.[5][8] The proposed experimental workflow offers a clear and logical path to validate this mechanism, from broad biological effect to specific molecular interaction.

Successful validation would position this compound as a promising lead compound for further preclinical development. Subsequent studies would involve cell-based target engagement assays (e.g., Western blotting for downstream phospho-proteins), pharmacokinetic profiling, and eventual evaluation in in vivo cancer models to establish its therapeutic potential.

References

The Trifluoromethyl Group: A Cornerstone of Modern Heterocyclic Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Fluorine in Medicinal Chemistry

In the landscape of modern drug design, the strategic incorporation of fluorine atoms, particularly as part of a trifluoromethyl (CF₃) group, has become an indispensable tool.[1][2] This transformation is driven by the profound and often beneficial changes this small moiety imparts on a molecule's physicochemical and biological properties.[1][3] Heterocyclic scaffolds are ubiquitous in pharmaceuticals, providing diverse frameworks for engaging biological targets.[4] The marriage of these two concepts—the trifluoromethyl group and the heterocyclic core—has yielded a powerful strategy for creating next-generation therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles.[4] This guide provides a technical overview of the core principles, synthetic strategies, and impactful applications of trifluoromethylated heterocycles in contemporary drug discovery.

The Unique Physicochemical Impact of the Trifluoromethyl Group

The CF₃ group is not merely a placeholder for a methyl group; its distinct electronic nature and steric profile confer a unique set of properties that medicinal chemists leverage to overcome common drug development hurdles.[3][5]

  • Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF₃ group exceptionally resistant to metabolic degradation by enzymes like cytochrome P450.[1][5][6] Replacing a metabolically vulnerable site, such as a methyl or hydrogen atom, with a CF₃ group can significantly increase a drug's half-life, leading to improved bioavailability and potentially less frequent dosing.[2][5][6]

  • Enhanced Lipophilicity: The CF₃ group generally increases a molecule's lipophilicity (fat solubility).[1][2] This property is critical for a drug's ability to cross biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier for central nervous system targets.[1][5]

  • Modulation of Basicity: As a strong electron-withdrawing group, the CF₃ moiety can significantly lower the pKa (a measure of basicity) of nearby functional groups, such as amines in a heterocyclic ring. This modulation can be crucial for optimizing drug-target interactions, improving cell permeability, and avoiding unwanted off-target effects.

  • Target Binding Affinity: The electronic and steric properties of the CF₃ group can lead to stronger and more selective interactions with biological targets.[1][6] It can participate in favorable electrostatic and hydrophobic interactions within a receptor's binding pocket, enhancing the drug's potency.[7]

  • Bioisosterism: The trifluoromethyl group serves as an effective bioisostere for other chemical groups. For instance, it has been successfully used to replace an aliphatic nitro group, a moiety often considered "non-drug-like," resulting in compounds with improved potency and metabolic stability.[8][9][10][11]

PropertyChange upon CF₃ IntroductionConsequence in Drug Design
Metabolic Stability IncreasedLonger half-life, improved bioavailability[1][2][6]
Lipophilicity IncreasedEnhanced membrane permeability[1][2][5]
pKa of Proximal Amines DecreasedAltered ionization, improved cell penetration
Binding Interactions ModifiedIncreased potency and selectivity[1][6]

Synthetic Strategies for Trifluoromethylating Heterocycles

The efficient incorporation of a CF₃ group into a heterocyclic core is a central challenge in medicinal chemistry. Methodologies can be broadly categorized into two approaches: the "building block" strategy, which uses pre-trifluoromethylated synthons, and "direct trifluoromethylation," which installs the group onto an existing heterocycle.[12]

The Building Block Approach

This strategy involves synthesizing the target heterocycle from starting materials that already contain the CF₃ group.[13][14] This is a robust and often high-yielding approach that provides excellent control over regioselectivity. For example, β-trifluoromethylated acrylates are versatile building blocks for constructing a variety of CF₃-substituted heterocycles like pyridines, pyrroles, and quinolones.[15]

Direct Trifluoromethylation Methods

Direct methods, especially those that can be applied late in a synthetic sequence ("late-stage functionalization"), are highly sought after as they allow for the rapid diversification of complex molecules.[12][16][17] These methods can be categorized by the nature of the trifluoromethylating species.

  • Radical Trifluoromethylation: This is one of the most powerful methods for direct C-H trifluoromethylation of heterocycles.[12][18][19] Reagents like sodium trifluoromethanesulfinate (CF₃SO₂Na, the Langlois reagent), often used with an oxidant, generate a trifluoromethyl radical (•CF₃).[20] This electrophilic radical preferentially reacts with electron-rich positions on heterocyclic rings.[20] This protocol is operationally simple, scalable, and tolerates a wide variety of functional groups.[18][19]

  • Electrophilic Trifluoromethylation: These methods use reagents that deliver an electrophilic "CF₃⁺" equivalent.[21][22] Shelf-stable reagents like Togni's reagents (hypervalent iodine compounds) and Umemoto's reagents (S-trifluoromethyl sulfonium salts) are widely used.[21][23] They are effective for trifluoromethylating a range of nucleophiles, including electron-rich heteroarenes.[24]

  • Nucleophilic Trifluoromethylation: Reagents like the Ruppert-Prakash reagent ((trifluoromethyl)trimethylsilane, TMSCF₃) act as a source of a nucleophilic "CF₃⁻" anion. This approach is typically used for the trifluoromethylation of electrophilic sites, such as carbonyls or in copper-catalyzed reactions with aryl halides.

Diagram: Major Synthetic Approaches to Trifluoromethylated Heterocycles

G cluster_0 Synthetic Strategies cluster_1 Building Block Details cluster_2 Direct Trifluoromethylation Details Start Target CF3-Heterocycle Approach1 Building Block Approach Start->Approach1 Approach2 Direct Trifluoromethylation Start->Approach2 NodeA Use Pre-CF3-functionalized Starting Materials Approach1->NodeA NodeC Install CF3 group onto existing heterocycle (Late-Stage Functionalization) Approach2->NodeC NodeB Example: β-CF3-acrylates, CF3-acetimidoyl chlorides NodeA->NodeB NodeD Radical (e.g., Langlois Reagent) NodeC->NodeD NodeE Electrophilic (e.g., Togni, Umemoto Reagents) NodeC->NodeE NodeF Nucleophilic (e.g., Ruppert-Prakash Reagent) NodeC->NodeF

Caption: Overview of primary synthetic routes to access trifluoromethylated heterocycles.

Case Studies: Trifluoromethylated Heterocycles in Approved Drugs

The success of this strategy is validated by the numerous approved drugs that feature a trifluoromethylated heterocyclic core. The inclusion of the CF₃ group is often a key factor in achieving the desired therapeutic profile.

  • Celecoxib (Celebrex®): An anti-inflammatory drug, Celecoxib contains a trifluoromethyl-substituted pyrazole ring. The CF₃ group contributes to its selectivity for the COX-2 enzyme over COX-1, which is thought to reduce gastrointestinal side effects.

  • Fluoxetine (Prozac®): A widely prescribed antidepressant, Fluoxetine features a trifluoromethyl group on a phenyl ring attached to a heterocyclic piperidine. This group is crucial for its metabolic profile and efficacy.[2]

  • Aprepitant (Emend®): Used to prevent chemotherapy-induced nausea and vomiting, Aprepitant contains two trifluoromethyl groups on a phenyl ring attached to a morpholine core. These groups enhance its metabolic stability and ability to cross the blood-brain barrier.[1]

  • Varenicline (Chantix®): A smoking cessation aid, Varenicline is a complex heterocyclic structure. Direct C-H trifluoromethylation studies have been performed on this molecule, demonstrating the feasibility of late-stage functionalization on blockbuster drugs.[20]

Experimental Protocol: Direct C-H Trifluoromethylation of an Electron-Rich Heterocycle

This protocol is a representative example of a radical-based, late-stage trifluoromethylation using the Langlois reagent, adapted from methodologies described in the literature.[18][20]

Objective: To perform a direct C-H trifluoromethylation on a model electron-rich heterocycle (e.g., N-methylpyrrole).

Materials:

  • N-methylpyrrole (Substrate)

  • Sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois Reagent)

  • tert-Butyl hydroperoxide (t-BuOOH), 70 wt. % in H₂O

  • Dichloromethane (DCM)

  • Water (H₂O)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and standard glassware

Procedure:

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add N-methylpyrrole (1.0 mmol, 1.0 equiv).

  • Solvent Addition: Add Dichloromethane (4.0 mL) and Water (1.6 mL) to create a biphasic system.

  • Reagent Addition: Add sodium trifluoromethanesulfinate (3.0 mmol, 3.0 equiv).

  • Initiation: Begin vigorous stirring. Slowly, add tert-butyl hydroperoxide (5.0 mmol, 5.0 equiv) to the reaction mixture at room temperature over 5 minutes. Causality Note: The slow addition of the oxidant (t-BuOOH) is crucial to control the rate of radical generation, minimizing side reactions and ensuring thermal control of the exothermic process.

  • Reaction Monitoring: Allow the reaction to stir vigorously at room temperature for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS by sampling the organic layer.

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ (10 mL). Transfer the mixture to a separatory funnel and extract with DCM (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Self-Validation: The crude product should be analyzed by ¹H NMR and ¹⁹F NMR to confirm the presence and regioselectivity of the trifluoromethyl group.

  • Isolation: Purify the resulting crude oil by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-trifluoromethyl-N-methylpyrrole.

Challenges and Future Outlook

Despite significant progress, challenges remain. The development of more cost-effective, environmentally benign, and highly regioselective trifluoromethylation methods is an ongoing pursuit.[3][25] Future research will likely focus on photoredox catalysis and electrochemistry to drive these transformations under even milder conditions.[17][25][26] The continued exploration of novel trifluoromethylating reagents and the application of these methods to increasingly complex heterocyclic systems will undoubtedly fuel the discovery of the next generation of innovative medicines.[7][27]

References

Methodological & Application

Synthesis of 3-(Trifluoromethyl)quinoxalin-2-ol: A Detailed Guide for Medicinal and Process Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of the Trifluoromethyl Group in Quinoxalinone Scaffolds

In the landscape of modern medicinal chemistry, the quinoxalinone core is a privileged scaffold, forming the basis of numerous therapeutic agents with a wide array of biological activities, including antiviral, antibacterial, and anticancer properties[1]. The strategic incorporation of a trifluoromethyl (-CF3) group into this scaffold to create molecules such as 3-(Trifluoromethyl)quinoxalin-2-ol, also known as 3-(trifluoromethyl)quinoxalin-2(1H)-one, can significantly enhance its pharmacological profile. The -CF3 group is a powerful modulator of a molecule's physicochemical properties, often improving metabolic stability, increasing lipophilicity for better membrane permeability, and enhancing binding affinity to biological targets[2]. This makes this compound a highly valuable building block for the development of novel pharmaceuticals.

This application note provides a comprehensive guide to the synthesis of this compound, detailing a reliable protocol, exploring the underlying reaction mechanism, and offering insights into the critical parameters for a successful synthesis. This document is intended for researchers and professionals in drug discovery and process development.

Core Synthesis Strategy: Cyclocondensation of o-Phenylenediamine and Ethyl 3,3,3-Trifluoropyruvate

The most direct and widely employed method for the synthesis of this compound is the cyclocondensation reaction between an ortho-arylenediamine, specifically o-phenylenediamine, and an α-ketoester bearing a trifluoromethyl group, namely ethyl 3,3,3-trifluoropyruvate. This reaction is a variation of the well-established Hinsberg quinoxaline synthesis.

The overall transformation is depicted below:

Caption: General reaction scheme for the synthesis of this compound.

Mechanistic Insights: A Stepwise Look at the Cyclocondensation

The reaction proceeds through a well-understood, acid-catalyzed mechanism involving nucleophilic attack, imine formation, and subsequent intramolecular cyclization followed by dehydration. Understanding these steps is crucial for optimizing reaction conditions and troubleshooting.

ReactionMechanism Reactants o-Phenylenediamine + Ethyl 3,3,3-trifluoropyruvate Step1 Nucleophilic Attack of amine on keto carbonyl Reactants->Step1 Intermediate1 Hemiaminal Intermediate Step1->Intermediate1 Step2 Dehydration to form Imine Intermediate1->Step2 Intermediate2 Imine Intermediate Step2->Intermediate2 Step3 Intramolecular Nucleophilic Attack Intermediate2->Step3 Intermediate3 Cyclized Intermediate Step3->Intermediate3 Step4 Tautomerization & Elimination of Ethanol Intermediate3->Step4 Product This compound Step4->Product

Caption: Stepwise mechanism of the cyclocondensation reaction.

  • Nucleophilic Attack: One of the amino groups of o-phenylenediamine acts as a nucleophile and attacks the electrophilic keto-carbonyl carbon of ethyl 3,3,3-trifluoropyruvate.

  • Imine Formation: The resulting hemiaminal intermediate undergoes dehydration to form an imine. This step is often the rate-determining step and is facilitated by an acidic catalyst which protonates the hydroxyl group, making it a better leaving group.

  • Intramolecular Cyclization: The second, unreacted amino group of the phenylenediamine moiety then performs an intramolecular nucleophilic attack on the ester carbonyl carbon.

  • Tautomerization and Elimination: The cyclic intermediate undergoes tautomerization and elimination of ethanol to yield the stable aromatic quinoxalinone ring system.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for the synthesis of analogous quinoxalinone derivatives. Researchers should adapt and optimize the conditions based on their specific laboratory setup and reagent purity.

Materials and Reagents:

  • o-Phenylenediamine

  • Ethyl 3,3,3-trifluoropyruvate

  • Ethanol (absolute)

  • Glacial Acetic Acid

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Ethyl Acetate

  • Hexane

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Melting point apparatus

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve o-phenylenediamine (10.8 g, 0.1 mol) in absolute ethanol (100 mL).

  • Addition of Reagents: To the stirred solution, add ethyl 3,3,3-trifluoropyruvate (17.0 g, 0.1 mol) dropwise at room temperature. Following the addition, add glacial acetic acid (5 mL) as a catalyst.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent). The disappearance of the starting materials indicates the completion of the reaction.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate of the product may form upon cooling.

  • Isolation: Filter the solid product using a Büchner funnel and wash the filter cake with cold ethanol (2 x 20 mL) and then with deionized water (2 x 30 mL) to remove any residual acid and salts.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to afford this compound as a crystalline solid.

  • Drying: Dry the purified product under vacuum to a constant weight.

Characterization Data

The synthesized this compound should be characterized to confirm its identity and purity. Below is a table of expected analytical data based on available information for the compound and its analogs.

Parameter Expected Value/Observation
Appearance White to off-white crystalline solid
Molecular Formula C₉H₅F₃N₂O[3][4]
Molecular Weight 214.15 g/mol [3]
Melting Point Typically in the range of 240-250 °C
¹H NMR (DMSO-d₆, 400 MHz) δ 12.5-13.0 (br s, 1H, NH), 7.2-7.8 (m, 4H, Ar-H)
¹³C NMR (DMSO-d₆, 100 MHz) δ ~155 (C=O), ~145 (q, C-CF₃), ~130-135 (Ar-C), ~120 (q, CF₃), ~115-125 (Ar-CH)
¹⁹F NMR (DMSO-d₆, 376 MHz) δ ~ -65 to -70 (s, CF₃)
IR (KBr, cm⁻¹) ~3200-3000 (N-H stretch), ~1680 (C=O stretch), ~1100-1300 (C-F stretch)
Mass Spectrometry (ESI-MS) m/z 215.04 [M+H]⁺, 213.03 [M-H]⁻[4]

Troubleshooting and Optimization

  • Low Yield: If the yield is low, consider increasing the reaction time or using a different acidic catalyst, such as a catalytic amount of hydrochloric acid. Ensure that the reagents are of high purity, as impurities in o-phenylenediamine can lead to side reactions.

  • Incomplete Reaction: If the reaction does not go to completion, ensure that the reflux temperature is maintained and that the stirring is efficient.

  • Purification Issues: If the product is difficult to purify, consider column chromatography on silica gel using an appropriate solvent gradient (e.g., ethyl acetate in hexane).

Safety Precautions

  • o-Phenylenediamine is toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, and work in a well-ventilated fume hood.

  • Ethyl 3,3,3-trifluoropyruvate is a flammable liquid and an irritant. Handle with care and avoid inhalation of vapors.

  • Glacial acetic acid is corrosive. Avoid contact with skin and eyes.

  • Standard laboratory safety practices should be followed at all times.

Conclusion

The synthesis of this compound via the cyclocondensation of o-phenylenediamine and ethyl 3,3,3-trifluoropyruvate is a robust and efficient method for accessing this valuable building block. By understanding the reaction mechanism and carefully controlling the experimental parameters, researchers can reliably produce this compound in good yield and high purity, paving the way for its application in the discovery and development of novel therapeutic agents.

References

Introduction: The Strategic Value of Trifluoromethylated Quinoxalin-2-ones

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide to the Synthesis of C3-Trifluoromethylated Quinoxalin-2-ones

For Researchers, Scientists, and Drug Development Professionals

The quinoxalin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with potent biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1][2] The strategic incorporation of a trifluoromethyl (CF₃) group into organic molecules is a cornerstone of modern drug design. This small, highly electronegative moiety can dramatically enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity to its biological target.[3][4]

The direct functionalization of the C3 position of the quinoxalin-2-one nucleus represents an efficient and atom-economical approach to creating novel pharmaceutical leads. This guide provides detailed, field-proven experimental protocols for the C3-trifluoromethylation of quinoxalin-2(1H)-ones, with a focus on explaining the underlying chemical principles and ensuring procedural safety and reproducibility.

Core Concepts: The Radical Pathway to C-H Functionalization

While trifluoromethylation can be achieved through nucleophilic, electrophilic, or radical pathways, radical-mediated reactions are particularly effective for the direct C-H functionalization of electron-deficient heterocyclic systems like quinoxalin-2(1H)-ones.[5][6] This approach avoids the need for pre-functionalized substrates (e.g., organohalides), streamlining the synthetic process.[5]

The general mechanism relies on the generation of a highly reactive trifluoromethyl radical (•CF₃), typically from a stable and easy-to-handle precursor. This radical then undergoes a regioselective addition to the electron-rich C3 position of the quinoxalin-2-one ring. A subsequent oxidation step removes a hydrogen atom, leading to the rearomatization of the ring and the formation of the final C-CF₃ bond.

Diagram: General Mechanism for Radical C3-Trifluoromethylation

G reagent CF₃ Source (e.g., Langlois' Reagent) cf3_radical •CF₃ Radical reagent->cf3_radical  Generation initiator Initiator (Oxidant / Light) initiator->reagent quinoxalinone Quinoxalin-2(1H)-one cf3_radical->quinoxalinone radical_adduct Radical Adduct Intermediate quinoxalinone->radical_adduct  Radical Addition product 3-Trifluoromethyl- quinoxalin-2(1H)-one radical_adduct->product  Oxidation &  Rearomatization h_atom - [H] radical_adduct->h_atom oxidant Oxidant oxidant->radical_adduct

Caption: Generalized radical pathway for C3-trifluoromethylation.

Critical Safety Precautions: Handling Trifluoromethylating Reagents

Chemical integrity and personal safety are paramount. Trifluoromethylating reagents and associated oxidants must be handled with care in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves.[7][8]

  • Reagent-Specific Hazards:

    • Togni's Reagents: These hypervalent iodine compounds are powerful electrophilic CF₃ sources but can be thermally unstable and potentially explosive under certain conditions.[9][10] Avoid heating unless specified in a validated protocol.

    • Langlois' Reagent (CF₃SO₂Na): Generally stable and less expensive, but the fine powder can be an inhalation hazard. Handle carefully to avoid generating dust.[11][12]

    • Oxidants: Potassium persulfate (K₂S₂O₈) and tert-butyl hydroperoxide (TBHP) are strong oxidizers. Keep them away from flammable materials.

  • Reaction Quenching: Reactions involving strong oxidants should be quenched carefully, often with a reducing agent like sodium thiosulfate solution, before workup.

  • Waste Disposal: Dispose of all chemical waste, including solvents and purification residues, in accordance with institutional and local environmental regulations.[13]

Protocol 1: Metal-Free Direct C-H Trifluoromethylation

This protocol describes a robust and widely applicable method for the direct C3-trifluoromethylation of quinoxalin-2(1H)-ones using sodium trifluoromethanesulfinate (Langlois' reagent) as the CF₃ source under transition-metal-free conditions.[2][14] The reaction is initiated by a chemical oxidant.

Materials and Equipment

ItemSpecification
Chemicals
Quinoxalin-2(1H)-oneSubstrate (substituted or unsubstituted)
Langlois' ReagentCF₃SO₂Na
Oxidanttert-Butyl hydroperoxide (TBHP, 70% in H₂O)
Solvent1,2-Dichloroethane (DCE) or Acetonitrile
Glassware/Hardware
Reaction VesselOven-dried 25 mL Schlenk tube or round-bottom flask
StirringMagnetic stir bar and stir plate
HeatingOil bath with temperature controller
PurificationGlass column for chromatography, silica gel
AnalyticalTLC plates (silica gel 60 F₂₅₄), NMR tubes

Diagram: Workflow for Direct C-H Trifluoromethylation

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Substrate, Langlois' Reagent, & Solvent B Add Oxidant (TBHP) A->B C Heat at 80-100 °C for 12-24 h B->C D Cool & Quench (aq. Na₂S₂O₃) C->D E Extract with Organic Solvent D->E F Dry, Concentrate E->F G Purify via Column Chromatography F->G H Characterize Product (NMR, MS) G->H

Caption: Step-by-step workflow for the direct trifluoromethylation protocol.

Step-by-Step Methodology

  • Reaction Setup: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add the quinoxalin-2(1H)-one substrate (0.2 mmol, 1.0 equiv.), Langlois' reagent (0.4 mmol, 2.0 equiv.), and 1,2-dichloroethane (2.0 mL).

  • Initiation: Add tert-butyl hydroperoxide (70% solution in water, 0.4 mmol, 2.0 equiv.) to the suspension.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Quench the reaction by adding 10 mL of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the pure 3-trifluoromethyl-quinoxalin-2(1H)-one.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS). The ¹⁹F NMR should show a singlet characteristic of the CF₃ group.

Representative Data

EntrySubstituent on QuinoxalinoneYield (%)
1H85
26-Chloro78
36,7-Dimethyl82
4N-Methyl91
Yields are typical and may vary based on specific substrate and reaction scale. Data synthesized from literature reports.[1][2]

Protocol 2: Three-Component Trifluoroalkylation with Alkenes

This advanced protocol achieves a more complex transformation, installing a β-trifluoromethyl alkyl chain at the C3 position. It involves a K₂S₂O₈-mediated radical cascade reaction between a quinoxalin-2(1H)-one, an unactivated alkene, and Langlois' reagent.[15][16]

Materials and Equipment

ItemSpecification
Chemicals
Quinoxalin-2(1H)-oneSubstrate
Alkenee.g., 1-octene, styrene
Langlois' ReagentCF₃SO₂Na
OxidantPotassium persulfate (K₂S₂O₈)
SolventAcetonitrile (MeCN) and Water (H₂O)
Glassware/Hardware Same as Protocol 1

Diagram: Mechanism for Three-Component Trifluoroalkylation

G cf3_radical •CF₃ alkene Alkene (R-CH=CH₂) cf3_radical->alkene  Addition alkyl_radical CF₃-CH₂-C•H-R quinoxalinone Quinoxalin-2(1H)-one alkyl_radical->quinoxalinone  Addition to C3 adduct_radical Quinoxalinone Adduct Radical product Final Product adduct_radical->product  Oxidation h_atom - [H] adduct_radical->h_atom oxidant K₂S₂O₈ oxidant->adduct_radical

Caption: Key radical steps in the three-component trifluoroalkylation.

Step-by-Step Methodology

  • Reaction Setup: In a 25 mL round-bottom flask, combine the quinoxalin-2(1H)-one (0.2 mmol, 1.0 equiv.), the alkene (0.4 mmol, 2.0 equiv.), Langlois' reagent (0.6 mmol, 3.0 equiv.), and potassium persulfate (K₂S₂O₈) (0.4 mmol, 2.0 equiv.).

  • Solvent Addition: Add a 3:1 mixture of MeCN/H₂O (4.0 mL) to the flask.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 5 hours. Monitor by TLC.

  • Work-up and Purification: Follow steps 4-9 from Protocol 1. The work-up is identical, involving quenching, extraction, drying, concentration, and purification by column chromatography.

Representative Data

EntryAlkene UsedYield (%)
11-Octene75
2Styrene83
3Cyclohexene68
4Allylbenzene79
Yields are typical for an N-methyl quinoxalin-2-one substrate. Data synthesized from literature reports.[15][16]

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Reaction Inactive oxidant or CF₃ source. Presence of moisture (for some reactions). Radical inhibitors present.Use fresh reagents. Ensure glassware is oven-dried. Purge with N₂ or Ar if oxygen-sensitive. Screen different oxidants (e.g., TBHP vs. K₂S₂O₈).
Low Yield Suboptimal temperature or time. Incorrect stoichiometry.Perform a temperature screen (e.g., 80 °C, 100 °C, 120 °C). Run a time-course study. Optimize reagent equivalents (e.g., increase oxidant to 2.5 equiv.).
Multiple Products Side reactions, decomposition of starting material.Lower the reaction temperature. Reduce reaction time. Ensure efficient stirring. Check pH of the reaction mixture if applicable.
Purification Issues Products have similar polarity. Streaking on TLC.Use a different solvent system for column chromatography (e.g., Dichloromethane/Methanol). Try a different stationary phase (e.g., alumina).

Conclusion

The direct C3-trifluoromethylation of quinoxalin-2(1H)-ones is a powerful strategy for the rapid generation of novel chemical entities for drug discovery. The radical-mediated protocols detailed herein, utilizing readily available reagents like Langlois' reagent, offer reliable and scalable methods for accessing these valuable compounds. By understanding the underlying mechanisms and adhering to strict safety standards, researchers can effectively employ these techniques to advance the development of next-generation therapeutics.

References

Application Notes & Protocols for the Analytical Characterization of 3-(Trifluoromethyl)quinoxalin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

Introduction: The Imperative for Rigorous Characterization

3-(Trifluoromethyl)quinoxalin-2-ol belongs to the quinoxaline class of nitrogen-containing heterocyclic compounds. Quinoxaline derivatives are recognized as privileged scaffolds in medicinal chemistry, forming the core of molecules with a wide spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties.[1][2] The introduction of a trifluoromethyl (CF₃) group is a well-established strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity.[3][4] This unique combination of a quinoxalinone core and a CF₃ group makes this compound a compound of significant interest for drug development and materials science.

Given its potential applications, establishing the identity, purity, and structural integrity of this molecule is paramount. Undisclosed impurities or structural ambiguities can confound biological assays and compromise regulatory compliance. These application notes provide a comprehensive suite of validated analytical methods designed to deliver a full characterization profile of this compound, ensuring data reliability for researchers, scientists, and drug development professionals. The protocols herein are designed not merely as procedural steps but as self-validating systems, with built-in rationales for experimental choices.

Physicochemical Properties & Structural Overview

A foundational understanding of the molecule's properties is essential for method development. The structure features a bicyclic aromatic system, a lactam functional group (amide within a ring), and a highly electronegative trifluoromethyl group.

PropertyValueSource
Molecular Formula C₉H₅F₃N₂O[5]
Molecular Weight 214.14 g/mol [5]
Monoisotopic Mass 214.0354 Da[6]
Predicted logP 1.72[5]
Hydrogen Bond Donors 1[5]
Hydrogen Bond Acceptors 3[5]
Appearance Expected to be a solid at room temperatureGeneral

Integrated Analytical Workflow

A multi-technique approach is required for unambiguous characterization. The workflow below outlines a logical progression from assessing purity to confirming molecular structure and identity.

Analytical_Workflow cluster_0 Start cluster_1 Purity & Impurity Profiling cluster_2 Structural Elucidation & Confirmation cluster_3 Final Assessment start Sample: this compound HPLC HPLC-UV (Quantitative Purity) start->HPLC GCMS GC-MS (Volatile Impurities) start->GCMS NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) (Connectivity & Structure) start->NMR FTIR FTIR Spectroscopy (Functional Groups) start->FTIR UVVIS UV-Vis Spectroscopy (Electronic Transitions) start->UVVIS MS High-Resolution MS (Elemental Composition) start->MS end Comprehensive Characterization Report HPLC->end GCMS->end NMR->end FTIR->end UVVIS->end MS->end

Caption: Integrated workflow for the comprehensive characterization of the target compound.

Chromatographic Methods for Purity Assessment

Chromatography is the cornerstone for determining the purity of a chemical entity and identifying any related impurities.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle: This protocol employs reverse-phase HPLC, which separates compounds based on their hydrophobicity. The nonpolar stationary phase (C18) retains the analyte, and a polar mobile phase elutes it. Purity is determined by the relative area of the main peak. This method is standard for non-volatile organic molecules like quinoxalinones.[7][8]

Instrumentation & Conditions:

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmStandard for reverse-phase separation of aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidification improves peak shape for acidic/basic compounds.
Mobile Phase B Acetonitrile (MeCN)Common organic modifier for reverse-phase chromatography.
Gradient 5% B to 95% B over 15 minEnsures elution of both polar and nonpolar impurities.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Detection (UV) 254 nm and 320 nmAromatic systems strongly absorb UV light; multiple wavelengths capture different chromophores.
Injection Vol. 10 µL
Sample Conc. ~0.5 mg/mL in MeCNEnsures a strong signal without overloading the column.

Protocol:

  • System Preparation: Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) for at least 15 minutes or until a stable baseline is achieved.

  • Sample Preparation: Accurately weigh ~5 mg of this compound and dissolve it in 10 mL of acetonitrile to make a 0.5 mg/mL stock solution.

  • Injection: Inject 10 µL of the sample solution onto the column.

  • Data Acquisition: Run the gradient method and record the chromatogram for at least 20 minutes.

  • Analysis: Integrate all peaks detected at 254 nm. Calculate the area percent of the main peak to determine the purity of the sample. Identify any impurity peaks for further investigation.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is ideal for identifying volatile and semi-volatile impurities that may be present from the synthesis, such as residual solvents or starting materials.[9] Compounds are separated based on their boiling points and polarity in a capillary column and then fragmented and detected by a mass spectrometer, allowing for identification via spectral library matching.[10]

Instrumentation & Conditions:

ParameterRecommended SettingRationale
Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)A low-polarity 5% phenyl-methylpolysiloxane column is a robust general-purpose column.
Carrier Gas Helium, constant flow at 1.2 mL/minInert and provides good separation efficiency.
Inlet Temperature 250 °CEnsures complete vaporization of the sample.
Oven Program 60 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 minSeparates compounds with a wide range of boiling points.
Ionization Mode Electron Ionization (EI) at 70 eVStandard mode that produces reproducible fragmentation patterns for library matching.
Mass Range 40 - 500 m/zCovers the expected mass range of the analyte and potential impurities.
Sample Prep. 1 mg/mL in Dichloromethane or Ethyl Acetate

Protocol:

  • System Preparation: Condition the GC column according to the manufacturer's instructions. Perform a blank run with the solvent to ensure no system contamination.

  • Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of a volatile solvent like dichloromethane.

  • Injection: Inject 1 µL of the sample into the GC inlet using a split injection (e.g., 20:1 split ratio) to avoid column overloading.

  • Data Acquisition: Run the GC-MS method.

  • Analysis: Analyze the total ion chromatogram (TIC). For each peak, examine the mass spectrum and compare it against a spectral library (e.g., NIST) to tentatively identify any impurities.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques provide definitive information about the molecular structure, functional groups, and electronic properties of the analyte.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR is the most powerful technique for determining the precise atomic connectivity of a molecule. By analyzing the chemical shifts, integrations, and coupling patterns of ¹H, ¹³C, and ¹⁹F nuclei, the complete structure can be confirmed.[11][12]

Sample Preparation:

  • Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve a wide range of organic compounds and to observe the exchangeable N-H proton.

¹H NMR Spectroscopy:

  • Expected Resonances:

    • Aromatic Protons (4H): ~7.0-8.0 ppm. These protons on the benzene ring will appear as a complex multiplet pattern due to spin-spin coupling.

    • N-H Proton (1H): >10.0 ppm. This amide/lactam proton is typically broad and downfield, and its signal will disappear upon addition of D₂O (a D₂O exchange experiment can confirm this peak).

¹³C NMR Spectroscopy:

  • Expected Resonances:

    • Aromatic Carbons (6C): ~110-140 ppm.

    • Carbonyl Carbon (C=O): ~155-165 ppm.

    • C=N Carbon: ~145-155 ppm.

    • CF₃-bearing Carbon: ~115-125 ppm, will appear as a quartet due to coupling with the three fluorine atoms (¹J_CF).

    • Trifluoromethyl Carbon (CF₃): ~120 ppm, will appear as a quartet due to ¹J_CF.

¹⁹F NMR Spectroscopy:

  • Principle: This is essential for confirming the presence and electronic environment of the trifluoromethyl group.[13] The chemical shift is highly sensitive to the molecular structure.

  • Expected Resonance:

    • -CF₃ (3F): A single peak is expected around -60 to -70 ppm (relative to CFCl₃). No coupling should be observed in a proton-decoupled spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[14] The presence of characteristic bands for C=O, N-H, and C-F bonds provides strong evidence for the proposed structure.[15]

Protocol (KBr Pellet Method):

  • Preparation: Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr).

  • Grinding: Thoroughly grind the mixture in an agate mortar until a fine, homogeneous powder is obtained.

  • Pressing: Transfer the powder to a pellet press and apply pressure to form a thin, transparent disc.

  • Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically from 4000 to 400 cm⁻¹.

Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3200 - 3000N-H StretchAmide/Lactam
3100 - 3000C-H StretchAromatic
~1680C=O StretchAmide I band (Lactam)
~1610C=N StretchImine
1600, 1480C=C StretchAromatic Ring
1300 - 1100C-F StretchTrifluoromethyl
UV-Visible (UV-Vis) Spectroscopy

Principle: UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily those involving π-electrons in conjugated systems.[16] The quinoxaline ring system is a strong chromophore, and its UV-Vis spectrum is a characteristic fingerprint.[17][18]

Protocol:

  • Solvent Selection: Choose a UV-grade solvent in which the compound is soluble, such as ethanol or acetonitrile.

  • Solution Preparation: Prepare a dilute stock solution (e.g., 0.1 mg/mL). Further dilute this solution to obtain an absorbance reading between 0.2 and 1.0 at the wavelength of maximum absorbance (λ_max). This typically requires a concentration in the range of 1-10 µg/mL.

  • Spectrum Acquisition: Record the UV-Vis spectrum from approximately 200 to 400 nm using the pure solvent as a blank.

  • Analysis: Identify the wavelength(s) of maximum absorbance (λ_max). For quantitative work, a molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl).

Expected Absorption:

  • The conjugated system of the quinoxalinone core is expected to produce strong absorption bands (π → π* transitions) in the UV region, likely with a λ_max between 300-350 nm and another strong band at a lower wavelength (~250 nm).

Conclusion: A Framework for Confidence

The application of this multi-faceted analytical workflow provides a robust and reliable characterization of this compound. By systematically assessing purity via chromatographic techniques and confirming the molecular structure through a suite of spectroscopic methods, researchers can proceed with confidence in their downstream applications. Each protocol is grounded in established analytical principles, ensuring that the data generated is both accurate and defensible.

References

Application Notes and Protocols for the Evaluation of 3-(Trifluoromethyl)quinoxalin-2-ol in Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Therapeutic Potential of the Quinoxaline Scaffold

The quinoxaline ring system, a fusion of benzene and pyrazine rings, represents a privileged scaffold in medicinal chemistry. Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, antiviral, and notably, anticancer properties[1][2]. The structural versatility of the quinoxaline core allows for substitutions that can modulate its pharmacological profile, making it a focal point in the design of novel therapeutic agents. Quinoxaline-based compounds have been investigated as inhibitors of various molecular targets in cancer cells, including protein kinases and topoisomerases, and have been shown to induce apoptosis, thereby highlighting their potential as chemotherapeutic agents[3][4].

The introduction of a trifluoromethyl (-CF3) group into a drug candidate is a well-established strategy in medicinal chemistry to enhance its metabolic stability, lipophilicity, and overall potency. This is due to the strong carbon-fluorine bond and the high electronegativity of fluorine atoms. In the context of quinoxaline derivatives, the presence of a -CF3 group has been associated with significant cytotoxic activity against various cancer cell lines[5][6].

This document provides a comprehensive guide for researchers on the application of 3-(Trifluoromethyl)quinoxalin-2-ol , also known as 3-(Trifluoromethyl)-2(1H)-quinoxalinone[7], in anticancer research. While specific biological data for this exact molecule is emerging, its structural similarity to other highly active trifluoromethylated quinoxalines provides a strong rationale for its investigation as a potential anticancer agent[5][8]. These notes offer a structured workflow, from initial cytotoxicity screening to in-depth mechanistic studies, to thoroughly characterize its therapeutic potential.

Hypothesized Mechanism of Action

Based on the established activities of related quinoxaline derivatives, this compound may exert its anticancer effects through several potential mechanisms. Structurally similar compounds have been shown to function as:

  • Kinase Inhibitors: Many quinoxaline derivatives target receptor tyrosine kinases (RTKs) such as VEGFR and FGFR, which are crucial for tumor angiogenesis and proliferation[9][10][11]. The compound could potentially interfere with the ATP-binding site of these kinases.

  • Topoisomerase II Inhibitors: Some quinoxaline compounds have been found to inhibit topoisomerase II, an enzyme essential for DNA replication, leading to DNA damage and apoptosis in cancer cells[12].

  • Inducers of Apoptosis: A common outcome of treatment with anticancer quinoxalines is the induction of programmed cell death (apoptosis)[3][12][13]. This can be triggered through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.

  • Generators of Reactive Oxygen Species (ROS): Certain quinoxaline N-oxide derivatives exhibit cytotoxicity by generating ROS, which causes oxidative stress and cellular damage[8].

The following experimental protocols are designed to systematically investigate these potential mechanisms.

Experimental Workflow for Anticancer Evaluation

A tiered approach is recommended to efficiently evaluate the anticancer properties of this compound. This workflow ensures that promising initial findings are followed by more detailed mechanistic studies.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanism of Cell Death cluster_2 Tier 3: Molecular Target Identification a Cell Viability/Cytotoxicity Assay (e.g., MTT, CellTiter-Glo®) b Apoptosis Assay (Annexin V/PI Staining) a->b If cytotoxic c Cell Cycle Analysis (Propidium Iodide Staining) a->c If cytotoxic d Western Blot Analysis (Apoptotic & Signaling Proteins) b->d If apoptotic e Kinase Inhibition Assays d->e Based on pathway analysis f Topoisomerase II Inhibition Assay d->f Based on pathway analysis

Caption: Tiered experimental workflow for characterizing the anticancer activity of this compound.

Quantitative Data Summary: Benchmarking Cytotoxicity

The primary screening should aim to determine the half-maximal inhibitory concentration (IC50) of this compound across a panel of human cancer cell lines from different tissue origins. This allows for an initial assessment of its potency and selectivity. For context, representative GI50 (Growth Inhibition 50%) values for structurally related 2-carbonyl-3-trifluoromethyl-quinoxaline 1,4-di-N-oxide derivatives are presented below[5].

Compound ReferenceMCF-7 (Breast) GI50 (µM)NCI-H460 (Lung) GI50 (µM)SF-268 (CNS) GI50 (µM)
Compound 4c 1.100.981.00
Compound 5c 0.550.450.48
Compound 6e 0.400.480.38
Compound 6g 0.160.150.14

Data extracted from a study on related quinoxaline derivatives for illustrative purposes[5].

Detailed Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7, NCI-H460, PC-3)

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Multichannel pipette and plate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentrations should typically range from 0.01 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell line of interest

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin. Combine with the floating cells from the supernatant.

  • Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Western Blot Analysis of Key Signaling Proteins

This protocol is used to investigate the effect of this compound on the expression levels of proteins involved in apoptosis and cell survival signaling pathways.

Materials:

  • Treated and untreated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis system

  • PVDF membrane and transfer system

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-p-Akt, anti-Akt, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: After treatment with this compound, wash cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply the ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize them to a loading control like β-actin to determine changes in protein expression.

Potential Signaling Pathway Investigation

Based on the Western blot results, a potential signaling pathway affected by this compound can be proposed. For instance, if the compound is found to decrease p-Akt levels and increase cleaved Caspase-3, it might be inhibiting a survival pathway like PI3K/Akt, leading to apoptosis.

G cluster_legend Legend RTK Receptor Tyrosine Kinase (e.g., VEGFR, FGFR) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt Activation Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Inhibition of pro-apoptotic Bcl-2 family members Apoptosis Apoptosis Bcl2->Apoptosis Compound 3-(Trifluoromethyl) quinoxalin-2-ol Compound->RTK Inhibition (?) Compound->Akt Inhibition (?) a Proposed Inhibition b Signaling Protein c Process

Caption: A hypothetical signaling pathway potentially targeted by this compound, leading to apoptosis.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial characterization of this compound as a potential anticancer agent. The structural features of this compound, particularly the trifluoromethylated quinoxaline core, suggest a high probability of significant biological activity. Positive results from these in vitro assays would warrant further investigation, including its evaluation in 3D cell culture models, in vivo animal studies, and more extensive target deconvolution studies to precisely identify its molecular binding partners.

References

Application Notes and Protocols for 3-(Trifluoromethyl)quinoxalin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(Trifluoromethyl)quinoxalin-2-ol is a heterocyclic organic compound incorporating a quinoxaline core structure, which is a recurring motif in a wide range of biologically active molecules. The presence of the trifluoromethyl group can significantly influence the compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets, making it a compound of interest for researchers in medicinal chemistry and drug development.[1] Quinoxaline derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[2][3]

This guide provides a comprehensive overview of the essential handling, storage, and application protocols for this compound to ensure its safe and effective use in a laboratory setting. The information presented herein is a synthesis of data from safety data sheets of structurally related compounds and established principles of chemical handling.

Safety, Handling, and Personal Protective Equipment (PPE)

Safe handling of this compound is paramount to minimize exposure and ensure personal safety. While specific toxicological data for this compound is not extensively documented, the general class of quinoxaline derivatives and related fluorinated compounds necessitates a cautious approach.

1.1. Hazard Identification and Precautionary Measures

Based on data for structurally similar compounds, this compound should be treated as a hazardous substance. The primary hazards are likely to be:

  • Skin and Eye Irritation: Direct contact may cause significant irritation.[4][5]

  • Respiratory Tract Irritation: Inhalation of the powdered form can lead to respiratory irritation.[2][5]

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.[1]

The following precautionary statements should be strictly adhered to:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

  • P264: Wash skin thoroughly after handling.[2][4]

  • P280: Wear protective gloves/eye protection/face protection.[2][4]

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2][5]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][4]

1.2. Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential when handling this compound, particularly in its solid, powdered form.

  • Eye and Face Protection: Chemical safety goggles or a full-face shield are mandatory to prevent contact with the eyes.

  • Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use and dispose of them properly after handling the compound.

  • Respiratory Protection: When handling the solid compound outside of a fume hood, a NIOSH-approved respirator is recommended to prevent inhalation of fine particles.

  • Body Protection: A lab coat should be worn at all times. For larger quantities, additional protective clothing may be necessary.

Storage and Stability

2.1. Storage Conditions

ParameterRecommendationRationale
Temperature Store in a cool, dry place. Room temperature is generally acceptable.Prevents thermal degradation and minimizes the risk of caking or decomposition.
Light Store in a light-resistant container.Protects the compound from potential photodegradation.
Atmosphere Keep the container tightly sealed.Prevents absorption of moisture and atmospheric contaminants.
Incompatibilities Store away from strong oxidizing agents.Quinoxaline derivatives may react with strong oxidizers.

2.2. Long-Term Stability Considerations

For long-term storage, it is advisable to store the compound in a desiccator to maintain a low-humidity environment. While comprehensive stability data is not available, monitoring the compound for any changes in color or physical appearance before use is a good laboratory practice.

Solution Preparation Protocols

The solubility of this compound is a critical factor for its use in various experimental settings. The trifluoromethyl group generally increases lipophilicity.

3.1. Solubility Profile (Predicted)

SolventPredicted SolubilityNotes
Dimethyl Sulfoxide (DMSO) HighCommon solvent for preparing stock solutions for biological assays.
Ethanol ModerateMay require warming to achieve higher concentrations.
Water LowThe compound is expected to have poor aqueous solubility.

Note: The predicted logP of 1.7209 and logSw of -2.1394 suggest good organic solvent solubility and poor aqueous solubility.[6]

3.2. Protocol for Preparing a 10 mM Stock Solution in DMSO

This protocol outlines the steps for preparing a standard 10 mM stock solution, commonly used for in vitro biological screening.

Materials:

  • This compound (MW: 214.15 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Microcentrifuge tubes or vials

  • Vortex mixer

Procedure:

  • Weighing the Compound: Accurately weigh out 2.14 mg of this compound using an analytical balance and place it in a sterile microcentrifuge tube.

  • Adding Solvent: Add 1.0 mL of anhydrous DMSO to the microcentrifuge tube containing the compound.

  • Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary.

  • Storage of Stock Solution: Store the 10 mM stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Experimental Workflow for Stock Solution Preparation

G cluster_prep Stock Solution Preparation weigh 1. Weigh 2.14 mg of Compound add_dmso 2. Add 1.0 mL of DMSO weigh->add_dmso Transfer to tube dissolve 3. Vortex to Dissolve add_dmso->dissolve Cap tightly store 4. Aliquot and Store at -20°C dissolve->store Ensure complete dissolution G stock 10 mM Stock in DMSO intermediate 100 µM Intermediate in Medium stock->intermediate 1:100 Dilution working Working Concentrations (e.g., 10 µM, 1 µM, 0.1 µM) intermediate->working Serial Dilutions

References

Application Notes and Protocols: Strategic Derivatization of 3-(Trifluoromethyl)quinoxalin-2-ol for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This comprehensive guide provides researchers, medicinal chemists, and drug development professionals with a detailed exploration of synthetic strategies for the derivatization of 3-(Trifluoromethyl)quinoxalin-2-ol. This versatile scaffold is a key building block in medicinal chemistry, and its strategic functionalization is paramount for the development of novel therapeutic agents. This document moves beyond a simple recitation of procedures, offering in-depth mechanistic insights and field-proven protocols for O-alkylation/acylation, conversion to the 2-chloro intermediate, subsequent nucleophilic aromatic substitution (SNAr), and regioselective C-H functionalization of the carbocyclic ring. Each protocol is designed to be a self-validating system, grounded in established chemical principles to ensure reproducibility and rational troubleshooting.

Introduction: The Strategic Importance of the this compound Scaffold

The quinoxaline core is a privileged heterocyclic motif, forming the backbone of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and antiviral properties[1]. The specific introduction of a trifluoromethyl (-CF3) group at the 3-position significantly modulates the electronic properties and metabolic stability of the molecule, making this compound a highly valuable starting material for drug discovery programs.

A critical feature of this compound is its existence in a tautomeric equilibrium between the lactam (quinoxalin-2-one) and lactim (quinoxalin-2-ol) forms. This equilibrium is the fulcrum upon which its reactivity pivots, influencing the site of derivatization and dictating the choice of reagents and reaction conditions. Understanding and controlling this tautomerism is key to achieving selective N- vs. O-functionalization.

This guide will systematically unpack the synthetic pathways available for the derivatization of this scaffold, providing both the "how" and the "why" for each transformation.

graph TD { A[this compound] --> B{Derivatization Pathways}; B --> C[O-Alkylation / O-Acylation]; B --> D[N-Alkylation]; B --> E[Chlorination at C2]; B --> F[C-H Functionalization of Benzene Ring]; E --> G[Nucleophilic Aromatic Substitution (SNAr)]; subgraph "Functionalization of the Heterocycle" C; D; E; G; end subgraph "Functionalization of the Carbocycle" F; end C --> H[2-Alkoxy-3-(trifluoromethyl)quinoxaline]; G --> I[Diverse C2-Substituted Derivatives]; F --> J[C7-Halogenated/Nitrated Derivatives];

}

Figure 1: Overview of derivatization strategies for the this compound scaffold.

Derivatization of the Lactam-Lactim System: O- vs. N-Alkylation

The presence of both a nucleophilic nitrogen and oxygen in the quinoxalin-2-one/-ol tautomeric system presents a classic challenge of regioselectivity in alkylation reactions. The outcome (N- vs. O-alkylation) is highly dependent on the reaction conditions, a principle rooted in Hard and Soft Acid and Base (HSAB) theory. The nitrogen atom is a softer nucleophile, while the oxygen atom is a harder nucleophile.

  • For O-Alkylation (Lactim ether formation): To favor reaction at the harder oxygen center, one should employ harder electrophiles or conditions that promote the formation of the oxygen anion. The use of silver salts (Ag2O, Ag2CO3) is a classic strategy; the silver cation coordinates to the harder oxygen, increasing its nucleophilicity and directing the alkylation. Alternatively, the Mitsunobu reaction provides a mild and efficient route to O-alkylated products.

  • For N-Alkylation (Lactam functionalization): To favor reaction at the softer nitrogen center, softer reaction conditions are typically employed. The use of a strong base like sodium hydride (NaH) in a polar aprotic solvent such as DMF or THF generates the ambident anion, and subsequent reaction with an alkyl halide often leads to a mixture of products, with the N-alkylated product frequently predominating, especially with less reactive alkylating agents.

Protocol: O-Alkylation via the Mitsunobu Reaction

The Mitsunobu reaction is a reliable method for the O-alkylation of alcohols under mild, neutral conditions, proceeding with inversion of configuration if the alcohol were chiral. For an acidic N-H system like a quinoxalinone, it provides an excellent pathway for O-alkylation by activating the tautomeric hydroxyl group.

Principle: The alcohol (in its lactim form) is activated by triphenylphosphine (PPh3) and an azodicarboxylate (e.g., DIAD or DEAD), forming an alkoxyphosphonium salt. This intermediate is then susceptible to SN2 attack by a suitable nucleophile, in this case, the conjugate base of an external alcohol which then alkylates the quinoxalinol oxygen. For direct ether formation, an external alcohol is used as the alkyl source.

graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

}

Figure 2: Experimental workflow for O-alkylation via the Mitsunobu reaction.

Protocol:

  • To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add this compound (1.0 eq.), the desired primary or secondary alcohol (1.5 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF (10 mL per mmol of quinoxalinol).

  • Cool the stirred solution to 0 °C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise over 10-15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 6-12 hours, monitoring the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2-alkoxy-3-(trifluoromethyl)quinoxaline.

Causality and Trustworthiness: The formation of the bulky triphenylphosphine oxide byproduct can complicate purification. Using polymer-bound PPh3 can simplify workup, as the oxide can be removed by filtration. The reaction is generally high-yielding for primary and less hindered secondary alcohols[2][3][4][5]. The anhydrous conditions are critical to prevent hydrolysis of the activated intermediates.

Protocol: N-Alkylation using a Strong Base

Principle: A strong, non-nucleophilic base like sodium hydride deprotonates the quinoxalinone to form the sodium salt of the ambident anion. In a polar aprotic solvent like DMF, which solvates the cation but not the anion, the more nucleophilic nitrogen atom is favored to attack the alkyl halide.

Protocol:

  • To a flame-dried flask under an inert atmosphere, add a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous DMF.

  • Add a solution of this compound (1.0 eq.) in anhydrous DMF dropwise at 0 °C.

  • Stir the mixture at room temperature for 30-60 minutes until gas evolution ceases.

  • Add the alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 eq.) dropwise at 0 °C.

  • Allow the reaction to stir at room temperature for 4-8 hours or until TLC analysis indicates consumption of the starting material.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization to yield the N-alkylated product.

Expertise Insight: The ratio of N- to O-alkylation can be influenced by the alkylating agent. Harder electrophiles (e.g., dimethyl sulfate) may increase the proportion of O-alkylation, while softer electrophiles (e.g., allyl bromide) tend to favor N-alkylation. The choice of base and solvent is also critical; for instance, using a silver salt in a non-polar solvent would favor O-alkylation[6]. NMR techniques such as HMBC and NOE experiments are essential to definitively confirm the site of alkylation[7].

Activation for Nucleophilic Substitution: Synthesis of 2-Chloro-3-(trifluoromethyl)quinoxaline

To open up a vast array of derivatization possibilities at the C2 position, the hydroxyl group of the quinoxalinol tautomer can be converted into a good leaving group, most commonly a chloride. This transformation creates a highly valuable intermediate, 2-chloro-3-(trifluoromethyl)quinoxaline, which is an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions.

Principle: The chlorination is typically achieved using phosphorus oxychloride (POCl3), which acts as both the chlorinating agent and often as the solvent. The mechanism involves the initial formation of a phosphate ester intermediate from the lactim tautomer, which is then displaced by a chloride ion.

Detailed Protocol: Chlorination with Phosphorus Oxychloride (POCl3)

Safety Precaution: Phosphorus oxychloride is highly corrosive and reacts violently with water. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a drying tube, suspend this compound (1.0 eq.) in phosphorus oxychloride (10-15 eq. by volume).

  • Optionally, a catalytic amount of DMF can be added to facilitate the reaction.

  • Heat the mixture to reflux (approx. 105-110 °C) and maintain for 2-4 hours. Monitor the reaction by TLC (quenching a small aliquot with care) until the starting material is consumed.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Crucial Workup Step: Slowly and very carefully, pour the cooled reaction mixture onto a large amount of crushed ice in a beaker with vigorous stirring. This is a highly exothermic process.

  • Once the quench is complete, neutralize the acidic aqueous solution by the slow, portion-wise addition of a solid base like sodium bicarbonate or a saturated aqueous solution until the pH is ~7-8.

  • The product will often precipitate as a solid. If not, extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Collect the solid by vacuum filtration and wash with cold water. If extracted, wash the combined organic layers with water and brine, dry over anhydrous Na2SO4, and concentrate.

  • The crude 2-chloro-3-(trifluoromethyl)quinoxaline can be purified by recrystallization (e.g., from ethanol) or column chromatography to yield the pure product.

Causality and Trustworthiness: Using POCl3 as the solvent ensures a high concentration of the reagent and drives the reaction to completion. The careful, slow quench onto ice is paramount for safety and to control the exothermic hydrolysis of excess POCl3[2][3][8]. Incomplete reaction can be addressed by extending the reflux time or by adding phosphorus pentachloride (PCl5) as a co-reagent[3].

Nucleophilic Aromatic Substitution (SNAr) on the 2-Chloro Intermediate

The electron-deficient nature of the pyrazine ring, further enhanced by the electron-withdrawing trifluoromethyl group, makes the C2 position of 2-chloro-3-(trifluoromethyl)quinoxaline highly susceptible to nucleophilic attack. This allows for the facile displacement of the chloride with a wide variety of nucleophiles.

Principle: The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the electron-deficient carbon bearing the chlorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the leaving group (chloride) is eliminated, restoring the aromaticity of the ring.

graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

}

Figure 3: General experimental workflow for SNAr reactions.

Protocol: Substitution with Amine Nucleophiles

Protocol:

  • To a solution of 2-chloro-3-(trifluoromethyl)quinoxaline (1.0 eq.) in a polar aprotic solvent such as DMF, DMSO, or acetonitrile, add the primary or secondary amine (1.2-1.5 eq.).

  • Add a non-nucleophilic base such as potassium carbonate (K2CO3, 2.0 eq.) or triethylamine (Et3N, 2.0 eq.) to act as a scavenger for the HCl generated.

  • Heat the reaction mixture to a temperature between 60-100 °C and stir for 4-12 hours. Monitor the reaction by TLC.

  • After cooling, pour the reaction mixture into water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify by recrystallization or column chromatography as needed.

Protocol: Substitution with Thiol Nucleophiles

Protocol:

  • To a solution of 2-chloro-3-(trifluoromethyl)quinoxaline (1.0 eq.) and the thiol (1.2 eq.) in a solvent like DMF or acetonitrile, add a base such as K2CO3 (1.5 eq.) or Et3N (1.5 eq.).

  • Stir the reaction mixture at room temperature or heat gently (e.g., to 50 °C) if necessary. Thiols are generally very reactive nucleophiles in SNAr reactions.

  • Monitor the reaction by TLC. Upon completion (typically 1-4 hours), pour the mixture into water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over Na2SO4, and concentrate.

  • Purify the residue by column chromatography.

Nucleophile ClassExample NucleophileBaseSolventTemperature (°C)Typical Yield (%)
Primary AminesAnilineK2CO3DMF80-10075-90
Secondary AminesPiperidineEt3NAcetonitrileReflux80-95
ThiolsThiophenolK2CO3DMFRoom Temp90-98
AlkoxidesSodium MethoxideNaOMeMethanolReflux85-95

Table 1: Representative Conditions for SNAr Reactions on 2-Chloro-3-(trifluoromethyl)quinoxaline. Data compiled and adapted from general protocols for 2-chloroquinoxalines[9][10][11].

C-H Functionalization of the Benzene Ring

While the pyrazine ring is electron-deficient, the fused benzene ring can undergo electrophilic aromatic substitution. The regioselectivity of this substitution is governed by the directing effects of the heterocyclic portion. The lactam nitrogen acts as an electron-donating group (via resonance), directing electrophiles to the C5 and C7 positions. However, the strong electron-withdrawing effect of the pyrazine ring and the C3-trifluoromethyl group deactivates the benzene ring towards classical Friedel-Crafts reactions. Milder, often radical-based, methods are more effective.

Protocol: Regioselective C7-Nitration

Principle: A metal-free nitration using tert-butyl nitrite under radical conditions has been shown to be highly regioselective for the C7 position of the quinoxalin-2-one core. The reaction likely proceeds through a radical mechanism, avoiding the harsh acidic conditions of classical nitration that could be incompatible with some substrates[12][13][14].

Protocol:

  • In a reaction vial, dissolve the this compound (1.0 eq.) in a suitable solvent such as dichloroethane (DCE).

  • Add tert-butyl nitrite (TBN) (3.0 eq.).

  • Seal the vial and heat the reaction mixture at 80-100 °C for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to afford the 7-nitro-3-(trifluoromethyl)quinoxalin-2-ol.

Expertise Insight: This C7 selectivity is remarkable and provides a predictable entry point for further functionalization. The nitro group can be reduced to an amine, which can then be diazotized or used in various coupling reactions, significantly expanding the synthetic utility of the scaffold. The electron-withdrawing -CF3 group at C3 likely contributes to the deactivation of the C5 position, favoring substitution at C7.

Protocol: Regioselective C7-Halogenation

Principle: A regioselective halogenation at the C7 position can be achieved using N-halosuccinimides (NBS for bromination, NCS for chlorination) in the presence of an oxidant like tert-butyl hydroperoxide (TBHP). This method also proceeds under mild, metal-free conditions, likely via a radical pathway, and shows excellent selectivity for the C7 position over the more electronically accessible C3 position in unsubstituted quinoxalinones[15].

Protocol:

  • To a solution of this compound (1.0 eq.) in acetonitrile (MeCN), add N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) (1.25 eq.).

  • Add tert-butyl hydroperoxide (TBHP, 70% in water, 1.25 eq.).

  • Stir the reaction at room temperature for 6-12 hours.

  • Monitor the reaction by TLC.

  • After completion, dilute the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with aqueous sodium thiosulfate solution (to quench any remaining halogenating agent), followed by water and brine.

  • Dry over anhydrous Na2SO4, concentrate, and purify by column chromatography to yield the 7-halo-3-(trifluoromethyl)quinoxalin-2-ol.

Conclusion

The this compound scaffold offers a rich landscape for chemical modification. By understanding the inherent reactivity of its tautomeric forms and the electronic nature of its constituent rings, a medicinal chemist can strategically access a diverse range of derivatives. This guide has provided a framework of reliable and mechanistically-grounded protocols for O/N-alkylation, activation to the 2-chloro intermediate, subsequent nucleophilic substitution, and regioselective C-H functionalization of the benzene ring. These methods provide a robust toolkit for generating novel compound libraries for drug discovery and advancing the development of quinoxaline-based therapeutics.

References

Application Notes and Protocols for the Scale-Up Synthesis of 3-(Trifluoromethyl)quinoxalin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide to the scale-up synthesis of 3-(Trifluoromethyl)quinoxalin-2-ol, a key heterocyclic intermediate in pharmaceutical development. Moving from laboratory-scale discovery to pilot plant or commercial manufacturing presents significant challenges in process chemistry, safety, and quality control. This guide offers an in-depth analysis of the synthetic strategy, outlines critical process parameters, and provides detailed protocols for both laboratory and scaled-up production. We will explore the causality behind experimental choices, from solvent selection to purification methods, and introduce Process Analytical Technology (PAT) as a tool for ensuring process robustness and consistency. The protocols are designed to be self-validating, with an emphasis on safety, efficiency, and compliance with Good Manufacturing Practices (GMP).

Introduction: The Significance of Trifluoromethylated Quinoxalinones

Quinoxaline derivatives are a privileged class of nitrogen-containing heterocycles, forming the core structure of numerous compounds with significant biological activities.[1] The introduction of a trifluoromethyl (CF3) group is a widely used strategy in medicinal chemistry to enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[2] The CF3 group can significantly improve the pharmacokinetic and pharmacodynamic profile of a drug candidate. Consequently, this compound serves as a vital building block for the synthesis of advanced pharmaceutical intermediates and Active Pharmaceutical Ingredients (APIs).

The classical and most direct synthesis of quinoxalinones involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as an α-ketoester.[3][4] This application note will focus on the practical considerations required to transition this synthesis from a bench-scale procedure to a robust, scalable process suitable for kilogram-scale production.

Synthetic Route and Mechanism

The synthesis of this compound is achieved through the condensation reaction between o-phenylenediamine and ethyl trifluoropyruvate.

Scheme 1: Synthesis of this compound

G cluster_reactants Reactants cluster_product Product OPD o-Phenylenediamine Reaction + OPD->Reaction Condensation ETP Ethyl Trifluoropyruvate ETP->Reaction Product This compound Reaction->Product Ethanol, Heat (- EtOH, - H2O)

Caption: Reaction scheme for the synthesis of the target compound.

The reaction proceeds via a nucleophilic attack of one of the amino groups of o-phenylenediamine on the keto-carbonyl of ethyl trifluoropyruvate, followed by an intramolecular cyclization and dehydration to form the stable quinoxalinone ring system. The reaction is typically facilitated by heating in a suitable solvent, such as ethanol.[5]

Laboratory-Scale Synthesis Protocol

This protocol describes a typical bench-scale synthesis suitable for producing gram quantities of the target compound.

3.1. Materials and Equipment

Reagent/EquipmentGrade/Specification
o-Phenylenediamine>98% Purity
Ethyl Trifluoropyruvate>97% Purity
Ethanol (200 Proof)Anhydrous
Round-bottom flaskAppropriate size
Reflux condenser
Magnetic stirrer/hotplate
Buchner funnel & filter paper
Rotary evaporator

3.2. Step-by-Step Procedure

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add o-phenylenediamine (10.8 g, 0.10 mol).

  • Solvent Addition: Add 250 mL of absolute ethanol to the flask. Stir the mixture until the o-phenylenediamine is fully dissolved. Gentle warming may be applied if necessary.

  • Reagent Addition: In a separate beaker, dissolve ethyl trifluoropyruvate (17.0 g, 0.10 mol) in 50 mL of absolute ethanol. Add this solution dropwise to the stirred o-phenylenediamine solution at room temperature over 15-20 minutes.

  • Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath for 1 hour. The product will precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with two portions of cold ethanol (2 x 30 mL) to remove residual starting materials and soluble impurities.

  • Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight.

Expected Yield: 85-92% Appearance: Off-white to light yellow crystalline solid.

Scale-Up Considerations and Process Optimization

Transitioning the laboratory protocol to a pilot or manufacturing scale requires careful consideration of several factors to ensure safety, efficiency, reproducibility, and product quality.

4.1. Critical Process Parameters (CPPs)

The following table outlines the key parameters that must be controlled during scale-up.

ParameterLaboratory ScaleScale-Up Considerations & Justification
Reagent Stoichiometry 1:1 molar ratioMaintain a near 1:1 ratio. An excess of either reactant can lead to by-products and purification challenges. Ethyl trifluoropyruvate is costly, making precise addition critical.
Solvent Selection EthanolEthanol is a good choice due to its solvency for reactants, relatively low toxicity (Class 3), and the product's lower solubility upon cooling, which facilitates crystallization. For scale-up, consider denatured ethanol or isopropanol as cost-effective alternatives.
Reaction Temperature Reflux (~78 °C)Exothermic nature of the initial condensation may be more pronounced on a larger scale. Controlled heating is crucial. Overheating can increase by-product formation. The thermal stability of quinoxalinones is generally good up to ~250 °C, but process temperature should be kept as low as feasible.[6]
Addition Rate DropwiseOn a large scale, the initial condensation can be exothermic. A controlled addition rate via a dosing pump is essential to manage the exotherm and maintain the reaction temperature within a safe operating window.
Mixing Efficiency Magnetic StirringInadequate mixing in large reactors can lead to localized "hot spots" and concentration gradients, resulting in incomplete reaction and increased impurities. Mechanical overhead stirring with appropriate impeller design (e.g., pitched-blade turbine) is required.
Crystallization/Isolation Spontaneous CoolingControlled cooling profiles are critical for achieving a consistent crystal size distribution, which impacts filtration and drying times. A linear or staged cooling profile is recommended over a "crash" cool.
Drying Vacuum OvenFor large batches, agitated filter dryers or paddle dryers are more efficient and provide more uniform drying, preventing wet spots in the final product.

4.2. Process Safety

  • Ethyl Trifluoropyruvate: This reagent is flammable and should be handled in a well-ventilated area, away from ignition sources.[7] Grounding and bonding of equipment are necessary to prevent static discharge.[8]

  • Exotherm Control: The initial condensation reaction is exothermic. A risk assessment should be performed, and the reactor's cooling capacity must be sufficient to handle the heat generated during the addition of ethyl trifluoropyruvate.

  • o-Phenylenediamine: This substance can be an irritant and sensitizer. Appropriate personal protective equipment (PPE) should be used.[9]

4.3. Purification Strategy: Crystallization

Crystallization is the most effective method for purifying this compound on a large scale.

  • Solvent Selection: The ideal solvent should provide high solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures. Ethanol or isopropanol are often suitable.

  • Controlled Cooling: A slow, controlled cooling rate is paramount for obtaining pure crystals of a uniform size. Rapid cooling can lead to the inclusion of impurities within the crystal lattice.

  • Seeding: To ensure batch-to-batch consistency in crystal form (polymorphism) and size, seeding the supersaturated solution with a small amount of pure product from a previous batch is highly recommended.

Caption: Workflow for purification by crystallization.

Implementing Process Analytical Technology (PAT)

PAT is a framework endorsed by regulatory agencies to design, analyze, and control manufacturing processes through timely measurements of critical quality and performance attributes.[10][11] Implementing PAT can significantly enhance process understanding and control during the scale-up of this synthesis.[9]

5.1. Real-Time Reaction Monitoring

  • In-situ FTIR/Raman Spectroscopy: A spectroscopic probe inserted directly into the reactor can monitor the concentration of reactants and the product in real-time. This allows for precise determination of the reaction endpoint, avoiding unnecessarily long reaction times or incomplete conversions.[2] This is a cornerstone of Quality by Design (QbD).[12]

G Reactor Scale-Up Reactor PAT_Probe In-situ FTIR/Raman Probe Reactor->PAT_Probe Measures Concentration Control_System Process Control System PAT_Probe->Control_System Transmits Real-Time Data Control_System->Reactor Adjusts Parameters (e.g., Temp, Addition Rate)

Caption: PAT feedback loop for process control.

5.2. Crystallization Monitoring

  • Focused Beam Reflectance Measurement (FBRM): This technology tracks crystal size and count in real-time, allowing for precise control over the crystallization process to ensure a consistent final product particle size.

Scaled-Up Manufacturing Protocol (Illustrative 10 kg Scale)

This protocol is a guide for manufacturing a 10 kg batch and should be adapted based on specific equipment and safety assessments. All operations should adhere to current Good Manufacturing Practices (cGMP).[6][13]

6.1. Equipment

  • 100 L Glass-Lined or Stainless Steel Reactor with overhead agitation, heating/cooling jacket, and reflux condenser.

  • Dosing pump for controlled reagent addition.

  • Nutsche filter-dryer or centrifuge.

  • Vacuum drying oven or paddle dryer.

6.2. Procedure

  • Reactor Inerting: Purge the 100 L reactor with nitrogen.

  • Charge Reactants: Charge o-phenylenediamine (10.0 kg, 92.5 mol) and 50 L of ethanol to the reactor. Start agitation and heat to 40-45 °C to dissolve.

  • Controlled Addition: In a separate, inerted vessel, prepare a solution of ethyl trifluoropyruvate (15.7 kg, 92.3 mol) in 20 L of ethanol. Using a dosing pump, add this solution to the reactor over 2-3 hours, maintaining the internal temperature below 60 °C using jacket cooling.

  • Reaction Phase: Once the addition is complete, heat the reactor contents to reflux (approx. 78 °C) and hold for 4-6 hours. Monitor the reaction for completion using a validated in-process control (IPC) method (e.g., HPLC).

  • Controlled Crystallization: Once the reaction is complete, cool the reactor contents to 20 °C over a period of 4-5 hours (approx. 10-15 °C/hour). If seeding, add 100 g of pure product at ~50 °C.

  • Final Cooling: Further cool the slurry to 0-5 °C and hold for at least 2 hours to maximize yield.

  • Isolation and Washing: Transfer the slurry to the filter-dryer. Deliquor the batch and wash the cake with 2 x 15 L of pre-chilled (0-5 °C) ethanol.

  • Drying: Dry the product under vacuum at 50-60 °C until the loss on drying (LOD) is within the specified limits.

  • Discharge and Packaging: Discharge the final product into double-lined, sealed containers.

Conclusion

The successful scale-up of this compound synthesis hinges on a thorough understanding of the reaction mechanism, careful control of critical process parameters, and a proactive approach to process safety. By moving from a simple time-and-temperature-based protocol to a scientifically driven process utilizing PAT and controlled crystallization, manufacturers can ensure a robust, efficient, and reproducible synthesis. This approach not only improves yield and purity but also aligns with modern pharmaceutical manufacturing standards, ultimately delivering a high-quality intermediate for drug development programs.

References

Metal-free synthesis of 3-(Trifluoromethyl)quinoxalin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

A Streamlined, Metal-Free Domino Synthesis of 3-(Trifluoromethyl)quinoxalin-2-ol

Abstract: This document provides a comprehensive guide for the efficient, metal-free synthesis of this compound, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The protocol details a one-pot domino reaction strategy involving the condensation of o-phenylenediamine with ethyl trifluoropyruvate. This method circumvents the need for transition metal catalysts, offering a more sustainable and cost-effective synthetic route. The causality behind experimental choices, a detailed reaction mechanism, a step-by-step protocol, and expected outcomes are thoroughly discussed to ensure scientific integrity and reproducibility.

Introduction: The Significance of Trifluoromethylated Quinoxalinones

Quinoxalin-2(1H)-ones are privileged heterocyclic structures renowned for their diverse pharmacological properties, including antitumor, antimicrobial, and kinase inhibitory activities.[1] The incorporation of a trifluoromethyl (-CF3) group into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[2] Consequently, this compound represents a highly valuable building block for the development of novel therapeutic agents.

Traditional synthetic routes to quinoxaline derivatives often involve multi-step procedures and the use of metal catalysts, which can lead to product contamination and increased production costs.[3][4] The protocol outlined herein describes a metal-free, one-pot synthesis that leverages a domino reaction sequence, providing a more atom-economical and environmentally benign alternative.[5][6]

Reaction Principle and Mechanism

The synthesis proceeds via an acid-promoted condensation reaction between an o-phenylenediamine and ethyl trifluoropyruvate. Trifluoroacetic anhydride (TFAA) is employed as a powerful dehydrating agent and reaction promoter.[7][8]

The Domino Reaction Sequence:

The reaction is proposed to follow a domino sequence initiated by the nucleophilic attack of one of the amino groups of o-phenylenediamine onto the highly electrophilic ketonic carbon of ethyl trifluoropyruvate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the final product.

Plausible Reaction Mechanism:

The mechanism can be rationalized as an acid-catalyzed condensation.[3][6] TFAA, in the presence of trace water, can generate trifluoroacetic acid (TFA), which acts as a Brønsted acid catalyst.

  • Activation of the Carbonyl Group: The ketonic oxygen of ethyl trifluoropyruvate is protonated by the acid catalyst, increasing its electrophilicity.

  • Nucleophilic Attack: One of the amino groups of o-phenylenediamine attacks the activated carbonyl carbon, forming a hemiaminal intermediate.

  • Intramolecular Cyclization: The second amino group of the phenylenediamine ring performs a nucleophilic attack on the ester carbonyl, leading to a cyclic intermediate.

  • Dehydration: Facilitated by TFAA, a molecule of water is eliminated, leading to the formation of the stable aromatic quinoxalinone ring system.[8]

Reaction_Mechanism OPD o-Phenylenediamine Intermediate1 Hemiaminal Intermediate OPD->Intermediate1 Nucleophilic Attack ETP Ethyl Trifluoropyruvate ETP->Intermediate1 TFAA TFAA (Promoter/ Dehydrating Agent) TFAA->Intermediate1 Acid Catalysis Intermediate2 Cyclic Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product This compound Intermediate2->Product Dehydration H2O H₂O Intermediate2->H2O Experimental_Workflow Start Start: Assemble Dry Glassware Step1 Step 1: Dissolve o-Phenylenediamine in Anhydrous DCM Start->Step1 Step2 Step 2: Add Ethyl Trifluoropyruvate (Dropwise at 0°C) Step1->Step2 Step3 Step 3: Add TFAA (Dropwise at 0°C) Step2->Step3 Step4 Step 4: Warm to Room Temperature and Stir for 2-4 hours Step3->Step4 Step5 Step 5: Monitor Reaction by TLC Step4->Step5 Step6 Step 6: Quench with Saturated NaHCO₃ Step5->Step6 Reaction Complete Step7 Step 7: Aqueous Workup (Extraction with Ethyl Acetate) Step6->Step7 Step8 Step 8: Dry, Filter, and Concentrate Step7->Step8 Step9 Step 9: Purify by Column Chromatography Step8->Step9 End End: Characterize Product Step9->End

References

Troubleshooting & Optimization

Optimizing reaction conditions for 3-(Trifluoromethyl)quinoxalin-2-ol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-(Trifluoromethyl)quinoxalin-2-ol. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of this synthesis. This guide is structured as a dynamic troubleshooting resource and a set of frequently asked questions, designed to address the specific challenges encountered by researchers in medicinal chemistry and drug development.

Part 1: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis of this compound, which typically involves the cyclocondensation of o-phenylenediamine with an ethyl 3,3,3-trifluoropyruvate.

Issue 1: Low or No Product Yield

Question: My reaction is yielding very little or no this compound. What are the likely causes and how can I fix this?

Answer: Low yield is a multifaceted problem often stemming from suboptimal reaction conditions, reagent purity, or incomplete conversion. The classic approach for quinoxaline synthesis involves the condensation of a 1,2-diamino compound with a 1,2-dicarbonyl compound, a reaction that can be sensitive to several variables.[1][2]

Potential Causes & Solutions:

  • Reagent Purity: The purity of your starting materials, particularly o-phenylenediamine, is critical.[2] Oxidation of the diamine (often indicated by a dark color) can significantly inhibit the reaction and lead to tar-like byproducts.

    • Solution: Use freshly purchased o-phenylenediamine or purify commercial stock by recrystallization from ethanol or sublimation before use. Ensure your ethyl 3,3,3-trifluoropyruvate is of high purity and has been stored under anhydrous conditions.

  • Suboptimal Reaction Conditions: Temperature and reaction time are key. While some quinoxaline syntheses proceed at room temperature[1], this specific condensation often requires heat to drive the dehydration and cyclization steps to completion.

    • Solution: If you are running the reaction at room temperature, try heating it to reflux in a solvent like ethanol or acetic acid.[3] Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid degradation from prolonged heating.

  • Inefficient Catalysis: While the reaction can proceed without a catalyst, an acid catalyst is often employed to accelerate the condensation and dehydration steps.[4]

    • Solution: Add a catalytic amount (1-5 mol%) of a mild acid like acetic acid or p-toluenesulfonic acid to your reaction mixture.[4] For more difficult substrates, various other catalysts have been reported for similar syntheses, including iodine, CuSO₄·5H₂O, and nano-TiO₂.[1]

Experimental Protocol: Optimizing Reaction Temperature
  • Set up three parallel reactions in sealed tubes.

  • To each tube, add o-phenylenediamine (1 mmol), ethyl 3,3,3-trifluoropyruvate (1.05 mmol), and ethanol (5 mL).

  • Add glacial acetic acid (0.1 mmol) to each tube.

  • Run the reactions at three different temperatures: room temperature (25°C), 50°C, and reflux (~78°C).

  • Monitor each reaction by TLC every hour.

  • After 4 hours, cool the reactions, isolate the product, and compare the yields to identify the optimal temperature.

Issue 2: Significant Impurity and Byproduct Formation

Question: My TLC plate shows multiple spots, and my final product is impure. What are these byproducts and how can I prevent them?

Answer: The formation of byproducts is common in quinoxaline synthesis. The most likely culprits are dihydroquinoxaline intermediates, benzimidazoles, or N-oxides. Identifying the main byproduct is the first step to mitigating its formation.[5]

Common Byproducts & Prevention Strategies:

  • Dihydroquinoxaline Intermediate: The final step in the mechanism is the oxidation of a dihydroquinoxaline intermediate to the aromatic quinoxaline product. If this oxidation is incomplete, the intermediate will persist as a major impurity.[5]

    • Causality: This is common in reactions run under strictly inert conditions or when the reaction is not worked up in the presence of air.

    • Solution: After the initial condensation appears complete by TLC, stir the reaction mixture open to the air for several hours. Often, atmospheric oxygen is a sufficient oxidant.[5] Alternatively, using a solvent like DMSO at elevated temperatures can facilitate oxidation.

  • Benzimidazole Formation: If the trifluoromethyl keto-ester starting material degrades or if there are other electrophilic impurities present, o-phenylenediamine can react to form benzimidazole derivatives.[5]

    • Causality: This can be triggered by excessively high temperatures or the presence of strong acids, which can promote alternative cyclization pathways.

    • Solution: Lower the reaction temperature and use a milder acid catalyst (e.g., switch from sulfuric acid to acetic acid). Ensure the purity of your keto-ester starting material.

  • Quinoxaline N-Oxides: Over-oxidation, especially under harsh conditions or with strong oxidizing agents, can lead to the formation of N-oxides.[5]

    • Causality: This is more likely if the reaction is heated in air for an extended period after the product has already formed.

    • Solution: Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) if N-oxide formation is a persistent issue. Avoid unnecessarily long reaction times.

Troubleshooting Workflow for Impurity Analysis

G start Low Purity Product lcms Analyze Crude Product by LC-MS start->lcms mass1 Mass = Product + 2 amu? lcms->mass1 mass2 Mass = Benzimidazole? mass1->mass2 No sol1 Incomplete Oxidation (Dihydroquinoxaline) Solution: - Stir open to air - Use DMSO as solvent mass1->sol1 Yes mass3 Mass = Product + 16 amu? mass2->mass3 No sol2 Benzimidazole Byproduct Solution: - Lower temperature - Use milder catalyst - Check keto-ester purity mass2->sol2 Yes sol3 N-Oxide Formation Solution: - Use inert atmosphere - Reduce reaction time mass3->sol3 Yes

Caption: A workflow for identifying and solving common byproduct issues.

Part 2: Frequently Asked Questions (FAQs)

Question 1: What is the reaction mechanism for the synthesis of this compound?

Answer: The synthesis is a classic cyclocondensation reaction. The mechanism proceeds in several steps:

  • Nucleophilic Attack: One of the amino groups of o-phenylenediamine attacks the ketone carbonyl of the ethyl 3,3,3-trifluoropyruvate.

  • Carbinolamine Formation: This initial attack forms a tetrahedral intermediate known as a carbinolamine.

  • Cyclization: The second amino group then attacks the ester carbonyl, leading to a five-membered ring intermediate.

  • Dehydration & Tautomerization: A molecule of water and a molecule of ethanol are eliminated, and subsequent tautomerization leads to the stable, aromatic quinoxalin-2-ol product. An acid catalyst facilitates the protonation of the carbonyl groups, making them more electrophilic and accelerating the dehydration steps.[6]

Reaction Mechanism Diagram

G OPD o-Phenylenediamine Int1 Carbinolamine Intermediate OPD->Int1 Nucleophilic Attack Ketoester Ethyl 3,3,3-trifluoropyruvate Ketoester->Int1 Int2 Cyclized Intermediate Int1->Int2 Intramolecular Cyclization Int3 Dihydroquinoxalin-2-ol Int2->Int3 - EtOH, - H₂O Product This compound Int3->Product Oxidation / Tautomerization

Caption: Simplified mechanism of quinoxalin-2-ol formation.

Question 2: Which solvent is best for this synthesis?

Answer: The choice of solvent can significantly impact reaction rate and yield.[7] A solvent screening is often recommended.

  • Protic Solvents (Ethanol, Acetic Acid): These are the most commonly used and are often effective. Ethanol is a good, green solvent choice, while acetic acid can act as both the solvent and the catalyst.[3]

  • Aprotic Polar Solvents (DMF, DMSO): These can be effective for less soluble starting materials. DMSO has the added benefit of potentially acting as an oxidant to convert the dihydro- intermediate to the final product.[1][8]

  • Aqueous Systems: Green chemistry approaches have shown that this condensation can work well in water or aqueous ethanol, often with the aid of a suitable catalyst.[6][8]

Question 3: How should I purify the final product?

Answer: this compound is a solid at room temperature. Purification is typically straightforward.

  • Initial Isolation: After the reaction is complete, cool the mixture. The product often precipitates directly from the reaction solvent (especially from ethanol). The solid can be collected by filtration.

  • Recrystallization: This is the most effective method for purification. A suitable solvent system would be ethanol, an ethanol/water mixture, or ethyl acetate/hexanes. Dissolve the crude solid in the minimum amount of hot solvent and allow it to cool slowly to form pure crystals.

  • Column Chromatography: If recrystallization fails to remove persistent impurities, silica gel column chromatography can be used. A typical eluent system would be a gradient of ethyl acetate in hexanes.

Part 3: Optimized Protocol and Data

Based on literature precedent for similar quinoxaline syntheses, the following protocol provides a robust starting point for optimization.

General Experimental Protocol
  • Setup: To a 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add o-phenylenediamine (1.08 g, 10 mmol).

  • Reagent Addition: Add ethanol (20 mL) and stir until the solid dissolves. Add ethyl 3,3,3-trifluoropyruvate (1.80 g, 10.5 mmol, 1.05 eq).

  • Catalysis: Add glacial acetic acid (0.06 mL, 1 mmol, 0.1 eq).

  • Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 3-5 hours. Monitor the consumption of the starting material by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase).

  • Workup: Once the reaction is complete, allow the flask to cool to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.

  • Isolation: Collect the resulting solid by vacuum filtration, washing the filter cake with a small amount of cold ethanol.

  • Purification: The crude solid can be purified by recrystallization from ethanol to yield this compound as a crystalline solid.

Table 1: Effect of Reaction Conditions on Quinoxaline Synthesis

This table summarizes typical outcomes from varying conditions in related quinoxaline syntheses, providing a guide for your optimization experiments.

Catalyst (mol%)SolventTemperature (°C)Typical Time (h)Typical Yield (%)Reference(s)
NoneToluene252< 5% (No reaction)[1]
Acetic Acid (cat.)EthanolReflux3 - 670 - 90%[3]
Iodine (20 mol%)DMSO1001 - 285 - 99%[8]
NH₄HF₂ (cat.)aq. Ethanol250.5 - 190 - 98%[6][8]
Catalyst-freeWaterReflux4 - 875 - 85%[9]

References

Technical Support Center: Synthesis of 3-(Trifluoromethyl)quinoxalin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-(Trifluoromethyl)quinoxalin-2-ol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for improving the yield and purity of this important heterocyclic compound. We will address common experimental challenges through a detailed troubleshooting guide and frequently asked questions, grounded in established chemical principles and field-proven insights.

Reaction Overview & Mechanism

The most common and reliable method for synthesizing this compound is the condensation reaction between o-phenylenediamine and an ethyl trifluoroacetoacetate.[1] This reaction proceeds via a cyclocondensation mechanism.

Reaction Scheme

The overall reaction is a condensation of an aromatic diamine with an α-ketoester.[2] The reaction involves the formation of an initial imine intermediate, followed by an intramolecular cyclization and subsequent dehydration to form the stable quinoxalin-2-one ring system.

reaction_mechanism OPD o-Phenylenediamine Plus + OPD->Plus ETFAA Ethyl Trifluoroacetoacetate Imine Imine Intermediate ETFAA->Imine Condensation (-H2O) Plus->ETFAA Cyclized Cyclized Intermediate Imine->Cyclized Intramolecular Cyclization Product This compound Cyclized->Product Tautomerization (-EtOH) troubleshooting_workflow Start Low Yield or Impure Product CheckPurity Check Starting Material Purity Start->CheckPurity MonitorReaction Monitor Reaction by TLC Start->MonitorReaction PurifyProduct Purify Final Product Start->PurifyProduct Product is Impure PurifyStart Purify Starting Materials CheckPurity->PurifyStart Impure? OptimizeCond Optimize Reaction Conditions MonitorReaction->OptimizeCond Incomplete? ExtendRxn Extend Time / Increase Temp OptimizeCond->ExtendRxn AddCatalyst Add Acid Catalyst OptimizeCond->AddCatalyst ChangeSolvent Change Solvent (e.g., Acetic Acid) OptimizeCond->ChangeSolvent Recrystallize Recrystallization PurifyProduct->Recrystallize Column Column Chromatography PurifyProduct->Column

References

Technical Support Center: A Scientist's Guide to Purifying 3-(Trifluoromethyl)quinoxalin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the dedicated technical support guide for navigating the common and complex purification challenges associated with 3-(Trifluoromethyl)quinoxalin-2-ol. This resource is designed for researchers, medicinal chemists, and process development scientists who require this valuable heterocyclic building block in its purest form. My aim is to provide not just protocols, but the underlying chemical principles and field-tested insights to empower you to solve purification hurdles effectively.

The introduction of a trifluoromethyl (CF3) group profoundly alters the electronic properties and lipophilicity of the quinoxalinone scaffold, which can complicate standard purification procedures.[1][2] This guide addresses these specific nuances in a practical, question-and-answer format.

Part 1: Frequently Asked Questions (FAQs)

This section covers high-level strategic questions you might have before starting or when planning your purification campaign.

Q1: What are the best first-pass purification methods for crude this compound right after synthesis?

A1: Your initial approach should be guided by the scale and preliminary purity of your crude material.

  • For relatively clean crude material (>85% pure): Direct recrystallization is the most efficient method. The key is a thorough solvent screen to identify a system where the compound is highly soluble when hot and poorly soluble when cold.

  • For complex crude mixtures (<85% pure): A multi-step approach is recommended. Begin with an acid-base wash to remove ionic impurities. This can be followed by flash column chromatography on silica gel to separate non-polar and closely related neutral impurities. The resulting partially purified solid can then be subjected to a final recrystallization step to achieve high analytical purity.

Q2: My crude product is a dark, oily solid. What does this suggest and how should I proceed?

A2: A dark, oily, or amorphous crude product often indicates the presence of significant impurities, such as unreacted starting materials, polymeric side products, or degradation products formed during the reaction or workup. Do not attempt to directly recrystallize this material, as the impurities will likely inhibit crystal formation.

Recommended Strategy:

  • Dissolve the crude oil in a suitable solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Perform a liquid-liquid extraction (acid-base wash) to remove highly polar or ionizable impurities.

  • Dry the organic layer, concentrate it, and subject the residue to flash column chromatography. This is the most effective way to separate the target compound from the complex mixture.[3]

  • Combine the pure fractions and recrystallize the resulting solid for final polishing.

Q3: How does the trifluoromethyl (CF3) group specifically impact the purification of this molecule?

A3: The CF3 group has several effects that you must account for:

  • Increased Lipophilicity: The CF3 group significantly increases the molecule's affinity for non-polar environments.[2] This means it will be more soluble in organic solvents like DCM and EtOAc but less soluble in water and highly polar solvents like methanol compared to its non-fluorinated analog. It also means it will have a higher affinity for reverse-phase (C18) silica.

  • Acidity of the N-H Proton: The electron-withdrawing nature of the CF3 group increases the acidity of the N-H proton of the quinoxalinone ring. This has a major consequence for silica gel chromatography, often leading to significant peak tailing due to strong interaction with acidic silanol groups on the silica surface.

  • Altered Polarity: While increasing lipophilicity, the CF3 group's electronegativity can also influence the overall molecular dipole, affecting its interaction with chromatographic stationary phases in ways that may not be intuitive.

Part 2: Troubleshooting Common Purification Problems

This section provides direct answers to specific issues you may encounter during your experiments.

Problem 1: My recrystallization attempt resulted in very low recovery or no crystal formation at all.

  • Q: I've tried common solvents like ethanol and ethyl acetate/hexane, but my compound either stays in solution or "crashes out" as an amorphous powder. What's wrong?

    • A: Causality & Solution: This classic issue stems from an improper solvent choice. "Crashing out" indicates the solvent is too non-polar, causing rapid precipitation that traps impurities. Remaining in solution means the solvent is too good, even when cold. You need to perform a systematic solvent screen. Use small vials with a few milligrams of crude product and test a range of solvents and binary mixtures (see Table 1). Ideal solvents will fully dissolve the compound at their boiling point but show very low solubility at 0-4 °C. Consider solvent pairs like Dichloromethane/Pentane or Ethanol/Water.[4][5]

Problem 2: My NMR spectrum shows persistent impurities even after multiple recrystallizations.

  • Q: I have a solid with a sharp melting point, but my NMR still shows a stubborn impurity at ~5-10%. How can I remove it?

    • A: Causality & Solution: This indicates a co-crystallizing impurity, likely a structurally similar isomer or side-product from the synthesis. Recrystallization alone is unlikely to resolve this.

      • Step 1: Re-evaluate with Chromatography. Your best option is to switch to a high-resolution separation technique. Flash column chromatography is the first choice.[6][7] Pay close attention to the eluent system (see Protocol 2).

      • Step 2: Consider Preparative HPLC. If flash chromatography fails to provide baseline separation, preparative High-Performance Liquid Chromatography (HPLC), particularly on a reverse-phase C18 column, is the gold standard. The different separation mechanism (hydrophobicity vs. polarity) can often resolve impurities that co-elute on silica gel.[3][4]

Problem 3: During silica gel chromatography, my product is streaking badly down the column (tailing).

  • Q: My spots on the TLC plate are comet-shaped, and the column is giving broad, tailing peaks, leading to poor separation and mixed fractions. Why?

    • A: Causality & Solution: This is a hallmark issue for compounds with acidic protons, like the N-H in your quinoxalinone, on standard silica gel. The acidic silanol groups (Si-OH) on the silica surface are strongly interacting with your molecule.

      • Solution 1 (Eluent Modification): Add a small amount (0.5-1%) of a modifier to your eluent to suppress this interaction. For your acidic N-H, adding a mild acid like acetic acid is highly effective. It protonates the silanol groups and keeps your compound in a single protonation state, leading to sharper bands.

      • Solution 2 (Alternative Stationary Phase): If tailing persists, switch to a less acidic stationary phase. Neutral alumina can be an excellent alternative for separating compounds that are sensitive to the acidity of silica gel.

Problem 4: My product appears to be degrading or changing color during purification.

  • Q: After leaving my solution on the rotovap too long or letting the column run overnight, the product has developed a yellow or brown tint. Is it unstable?

    • A: Causality & Solution: While quinoxalinones are generally stable, prolonged exposure to heat, strong light, or residual acid/base on the chromatography media can cause degradation.[4]

      • Minimize Heat: Use a low-temperature water bath for rotary evaporation and do not evaporate to complete dryness for extended periods.

      • Work Efficiently: Plan your chromatography so that the compound does not sit on the column for an unnecessarily long time.

      • Neutralize Fractions: If you used an acid modifier in your eluent, consider a mild aqueous wash (e.g., with saturated sodium bicarbonate solution) of the combined, pure fractions during workup before final solvent removal.

Part 3: Detailed Experimental Protocols

These protocols provide a validated starting point for your purification work. Always perform small-scale trials first.

Protocol 1: Optimized Recrystallization
  • Solvent Selection: In a small vial, add ~10-20 mg of your crude material. Add a potential solvent (e.g., ethanol) dropwise while heating until the solid just dissolves.

  • Cooling: Allow the vial to cool slowly to room temperature, then place it in an ice bath for 20-30 minutes.

  • Observation: An ideal solvent will produce a high yield of crystalline solid. If no crystals form, the solvent is too good. If the solid precipitates immediately upon cooling, it is too poor. Test solvent mixtures like Ethyl Acetate/Hexane or Dichloromethane/Pentane.

  • Scale-Up: Once an ideal solvent system is found, dissolve the bulk crude material in the minimum amount of the hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Avoid disturbing the flask to encourage the growth of larger crystals.

  • Isolation: Once crystallization appears complete, cool the flask in an ice bath for at least 30 minutes. Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.

Protocol 2: High-Resolution Flash Column Chromatography
  • TLC Analysis: Develop a thin-layer chromatography (TLC) method to separate your product from impurities. A good starting eluent is 30-50% Ethyl Acetate in Hexane. The target Rf for the product should be between 0.25 and 0.4 for optimal column separation.

  • Eluent Modification: If TLC spots are tailing, add 0.5% acetic acid to the eluent mixture and re-run the TLC.

  • Column Packing: Dry pack a silica gel column with air pressure or wet pack using the initial eluent system.

  • Sample Loading: Pre-adsorb your crude material onto a small amount of silica gel (~1-2x the mass of the crude product). Evaporate the solvent completely to get a dry, free-flowing powder. Carefully load this onto the top of the packed column.

  • Elution: Run the column using a gradient elution. Start with a low polarity eluent (e.g., 10% EtOAc/Hexane) and gradually increase the polarity (e.g., to 60% EtOAc/Hexane). This often provides superior separation compared to an isocratic elution.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Workup: Combine the pure fractions, and remove the solvent using a rotary evaporator. If an acid modifier was used, perform a workup by dissolving the residue in EtOAc, washing with water and brine, drying over sodium sulfate, and re-concentrating.

Part 4: Data Summaries & Workflow Visualization

Data Presentation

Table 1: Solvent Properties for Recrystallization of Quinoxalinones

SolventBoiling Point (°C)Polarity IndexCommon Use / Notes
Ethanol785.2Good general solvent, often used with water as an anti-solvent.[5]
Ethyl Acetate774.4Excellent for moderately polar compounds. Often used with hexane.
Dichloromethane403.1Good solvent, but low boiling point. Use with pentane as an anti-solvent.
Acetonitrile825.8Can be effective for compounds that are difficult to crystallize.
Hexane/Heptane~69 / ~98~0.1Used as anti-solvents to induce precipitation from more polar solvents.[3]

Table 2: Typical TLC Conditions for this compound

ParameterRecommended Condition
Stationary Phase Silica Gel 60 F254
Mobile Phase (Eluent) 30-50% Ethyl Acetate in Hexane
Modifier (if tailing) Add 0.5% Acetic Acid
Visualization UV Lamp (254 nm)

Mandatory Visualization

Purification_Strategy start Crude 3-(CF3)quinoxalin-2-ol purity_check Assess Purity (TLC/NMR) start->purity_check high_purity >85% Pure? purity_check->high_purity recrystallize Attempt Recrystallization (Protocol 1) high_purity->recrystallize Yes chromatography Perform Flash Chromatography (Protocol 2) high_purity->chromatography No failure Impurity Persists? recrystallize->failure success Pure Product (>98%) failure->success No failure->chromatography Yes low_purity_path <85% Pure or Oily post_chrom_purity Combine Pure Fractions chromatography->post_chrom_purity final_polish Final Recrystallization (Optional Polish) post_chrom_purity->final_polish final_polish->success

Caption: Decision workflow for selecting the appropriate purification strategy.

Chromatography_Troubleshooting start Problem with Silica Gel Column Chromatography issue What is the issue? start->issue tailing Peak Tailing / Streaking issue->tailing Tailing coelution Co-elution of Impurities issue->coelution Co-elution add_modifier Add 0.5% Acetic Acid to Eluent tailing->add_modifier change_stationary Switch to Neutral Alumina tailing->change_stationary if tailing persists change_eluent Optimize Eluent System (Try Gradient Elution) coelution->change_eluent reverse_phase Consider Reverse-Phase Preparative HPLC coelution->reverse_phase if co-elution persists

Caption: Troubleshooting guide for common column chromatography issues.

References

Troubleshooting low yield in trifluoromethylation of quinoxalinones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the trifluoromethylation of quinoxalinones. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this critical transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you overcome common challenges and optimize your reaction yields.

Troubleshooting Guide: Addressing Low Yields and Reaction Failures

Low yields in the trifluoromethylation of quinoxalinones can arise from a multitude of factors, from reagent stability to subtle mechanistic roadblocks. This guide provides a systematic approach to diagnosing and resolving these issues.

Q1: My reaction shows low conversion of the starting quinoxalinone, and the primary material is recovered unchanged. What are the likely causes and how can I fix this?

Low conversion is a common hurdle that typically points to issues with reaction initiation or the stability of key reagents.

Possible Causes & Solutions:

  • Inactive Trifluoromethylating Reagent: Many CF3 sources can degrade upon improper storage or handling. For instance, sodium trifluoromethanesulfinate (CF3SO2Na), known as the Langlois reagent, is a popular and stable solid, but its purity can affect reaction efficiency.[1][2]

    • Troubleshooting Steps:

      • Verify Reagent Quality: Purchase from a reputable supplier and use a fresh bottle if degradation is suspected.

      • Proper Handling: Keep the reagent under an inert atmosphere (N2 or Ar) if it is sensitive to moisture or air.

  • Inefficient Radical Generation: Most modern trifluoromethylations of heterocycles proceed via a radical mechanism.[1][2] If the trifluoromethyl radical (•CF3) is not generated efficiently, the reaction will not proceed.

    • Troubleshooting Steps:

      • Check Oxidant/Initiator: For reactions using CF3SO2Na, an oxidant like tert-butyl hydroperoxide (TBHP) is often required to initiate the formation of the •CF3 radical.[1] Ensure the oxidant is fresh and added in the correct stoichiometry.

      • Photocatalysis Conditions: If you are using a photoredox-catalyzed method, verify the light source (wavelength and intensity) and ensure the photocatalyst is active.[3] Some reactions can even proceed without an external photocatalyst, relying on the substrate or product to act as a photosensitizer.[3][4]

  • Sub-optimal Reaction Temperature: Radical reactions can be sensitive to temperature. While many modern protocols operate at room temperature, some substrates may require heating to achieve optimal conversion.

    • Troubleshooting Steps:

      • Incremental Temperature Increase: Gradually increase the reaction temperature in 10-15 °C increments to find the optimal point without promoting decomposition.

Q2: My reaction is messy, with multiple unidentified side products and a low yield of the desired trifluoromethylated quinoxalinone. What's going on?

A complex reaction mixture often indicates competing reaction pathways or decomposition of the starting material or product.

Possible Causes & Solutions:

  • Incorrect Stoichiometry: An excess of the trifluoromethylating reagent or the oxidant can lead to undesired side reactions.

    • Troubleshooting Steps:

      • Optimize Reagent Ratios: Systematically vary the equivalents of the CF3 source and the oxidant. A common starting point is 3.0 equivalents of the CF3 source and 5.0 equivalents of the oxidant relative to the quinoxalinone substrate.[1]

  • Solvent Effects: The choice of solvent can significantly impact the reaction outcome, especially in radical reactions.

    • Troubleshooting Steps:

      • Solvent Screening: If using a single solvent system, consider a two-phase system (e.g., CH2Cl2/H2O), which has been shown to improve yields in some cases by controlling the concentration of reactive species in each phase.[2]

  • Substrate Sensitivity: The quinoxalinone starting material itself might be unstable under the reaction conditions, leading to decomposition.

    • Troubleshooting Steps:

      • Run a Control Reaction: Subject your starting material to the reaction conditions without the trifluoromethylating reagent to check for stability.

      • Milder Reagents: Consider using a different class of trifluoromethylating reagent. For example, if a radical method is proving too harsh, an electrophilic reagent like a Togni or Umemoto reagent might offer a milder alternative, though the mechanism and required conditions will differ significantly.[5][6][7]

Q3: I've successfully formed the product, but I'm struggling with purification and isolation, leading to a low isolated yield. Any advice?

Purification can be challenging due to the similar polarities of the product and unreacted starting material or byproducts.

Troubleshooting Steps:

  • Chromatography Optimization:

    • Solvent System: Experiment with different solvent systems for column chromatography. A gradient elution might be necessary to achieve good separation.

    • Alternative Stationary Phases: If silica gel is not providing adequate separation, consider using alumina or a reverse-phase C18 column.

  • Crystallization: If the product is a solid, recrystallization can be a highly effective purification method. Screen various solvent systems to find one that provides good differential solubility between your product and impurities.

  • Derivatization: In some cases, a temporary derivatization of the product or a major impurity can alter its polarity, facilitating separation. This is a more advanced technique and should be approached with caution.

Troubleshooting Workflow

Here is a logical workflow to diagnose and solve low-yield issues in your trifluoromethylation reaction.

TroubleshootingWorkflow Start Low Yield Observed CheckConversion Is Starting Material Consumed? Start->CheckConversion LowConversion Low Conversion: Starting Material Recovered CheckConversion->LowConversion No MessyReaction High Conversion: Messy Reaction Mixture CheckConversion->MessyReaction Yes CheckReagents Verify Reagent Activity (CF3 Source, Oxidant) LowConversion->CheckReagents OptimizeStoichiometry Optimize Reagent Stoichiometry MessyReaction->OptimizeStoichiometry OptimizeConditions Optimize Reaction Conditions (Temp, Concentration) CheckReagents->OptimizeConditions PurificationIssues Consider Purification Challenges OptimizeConditions->PurificationIssues ScreenSolvents Screen Different Solvents / Biphasic System OptimizeStoichiometry->ScreenSolvents CheckSubstrateStability Assess Substrate Stability ScreenSolvents->CheckSubstrateStability CheckSubstrateStability->PurificationIssues OptimizePurification Optimize Chromatography / Consider Recrystallization PurificationIssues->OptimizePurification Yes Success Improved Yield PurificationIssues->Success No OptimizePurification->Success

Caption: A step-by-step decision tree for troubleshooting low yields.

Frequently Asked Questions (FAQs)

Q: What are the main classes of trifluoromethylating reagents, and how do I choose the right one for my quinoxalinone substrate?

A: Trifluoromethylating reagents can be broadly categorized into three classes based on their reactivity:

Reagent ClassCommon ExamplesMechanismBest For
Radical CF3SO2Na (Langlois Reagent)[1][2], CF3I[5]RadicalDirect C-H functionalization of electron-deficient heterocycles.[1]
Electrophilic Togni Reagents, Umemoto Reagents[5][6][7]Electrophilic AdditionReactions with nucleophilic substrates (e.g., enolates, electron-rich arenes).
Nucleophilic TMSCF3 (Ruppert-Prakash Reagent)[5]Nucleophilic AdditionReactions with electrophiles (e.g., aldehydes, ketones).

For the direct C-H trifluoromethylation of quinoxalinones, which are electron-deficient heterocycles, radical methods are generally the most successful and widely reported.[8]

Q: My protocol calls for a photocatalyst. Is this always necessary?

A: Not necessarily. While many modern C-H functionalization reactions, including trifluoromethylation, are accelerated by photoredox catalysis, some systems can proceed without an external photocatalyst.[3] In these cases, the reaction may be initiated by other means, or one of the components in the reaction mixture (even the product) may act as a photosensitizer upon irradiation.[3][4] If you are experiencing issues with a photocatalyzed reaction, running a control experiment without the catalyst but with the light source can help determine its necessity.

Q: What is the general mechanism for the radical trifluoromethylation of a heterocycle like quinoxalinone?

A: The generally accepted mechanism for trifluoromethylation using CF3SO2Na and an oxidant like TBHP involves the following key steps:

  • Initiation: The oxidant initiates the formation of the trifluoromethanesulfonyl radical (CF3SO2•).

  • Radical Generation: This intermediate rapidly extrudes SO2 to generate the key trifluoromethyl radical (•CF3).

  • Addition to Heterocycle: The electrophilic •CF3 radical adds to the electron-rich position of the quinoxalinone ring.

  • Re-aromatization/Oxidation: The resulting radical intermediate is then oxidized to the final product, regenerating a radical species that continues the chain.

Mechanism Reagents CF3SO2Na + Oxidant CF3SO2_rad CF3SO2• Reagents->CF3SO2_rad Initiation CF3_rad •CF3 CF3SO2_rad->CF3_rad -SO2 RadicalAdduct [Quinoxalinone-CF3]• Adduct CF3_rad->RadicalAdduct Addition Quinoxalinone Quinoxalinone Quinoxalinone->RadicalAdduct Addition Product Trifluoromethylated Quinoxalinone RadicalAdduct->Product Oxidation

Caption: Simplified mechanism of radical trifluoromethylation.

Experimental Protocol: General Procedure for Radical C-H Trifluoromethylation of Quinoxalinones

This protocol is a general starting point based on commonly cited methods.[1] Optimization will likely be required for specific substrates.

Materials:

  • Quinoxalinone substrate (1.0 equiv)

  • Sodium trifluoromethanesulfinate (CF3SO2Na) (3.0 equiv)

  • tert-Butyl hydroperoxide (TBHP), 70 wt. % in H2O (5.0 equiv)

  • Dichloromethane (CH2Cl2)

  • Water

Procedure:

  • To a reaction vessel, add the quinoxalinone substrate (0.2 mmol, 1.0 equiv) and sodium trifluoromethanesulfinate (0.6 mmol, 3.0 equiv).

  • Add CH2Cl2 and H2O in a 2.5:1 ratio (e.g., 2.5 mL CH2Cl2, 1 mL H2O).

  • Stir the biphasic mixture vigorously.

  • Add TBHP (1.0 mmol, 5.0 equiv) dropwise at room temperature.

  • Allow the reaction to stir at room temperature for 3-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

References

Technical Support Center: Synthesis of 3-(Trifluoromethyl)quinoxalin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The synthesis of 3-(trifluoromethyl)quinoxalin-2-ol is a critical step in the development of various pharmacologically active molecules. Its utility stems from the unique electronic properties conferred by the trifluoromethyl group and the versatile quinoxalinone scaffold. The most common and efficient route to this compound is the condensation of o-phenylenediamine with ethyl 3,3,3-trifluoropyruvate. While seemingly straightforward, this reaction is frequently plagued by side reactions that can significantly impact yield and purity, complicating downstream applications.

This technical support guide provides researchers, chemists, and drug development professionals with a comprehensive troubleshooting resource. Structured in a question-and-answer format, it addresses specific, field-encountered issues, explains the underlying chemical mechanisms driving these side reactions, and offers validated protocols to mitigate them.

Section 1: Core Synthesis & Common Inquiries (FAQs)

Q1: What is the fundamental reaction for synthesizing this compound?

The synthesis is primarily achieved through a condensation-cyclization reaction between o-phenylenediamine and an α-ketoester, specifically ethyl 3,3,3-trifluoropyruvate. The reaction proceeds in two main stages: initial formation of a Schiff base (imine) intermediate, followed by an intramolecular cyclization to form the stable quinoxalinone ring.

Synthesis_Pathway Fig. 1: Primary Synthetic Pathway OPD o-Phenylenediamine Intermediate Schiff Base Intermediate (Iminoketone) OPD->Intermediate + ETP - H2O ETP Ethyl 3,3,3-Trifluoropyruvate Product This compound Intermediate->Product Intramolecular Cyclization - EtOH

Caption: Primary Synthetic Pathway for this compound.

Q2: My yield is consistently low. What are the common culprits?

Low yields can typically be traced back to one of three areas:

  • Purity of Starting Materials: o-Phenylenediamine is notoriously susceptible to air oxidation, turning from a colorless/light tan solid to a dark purple or black polymer.[1] This oxidation depletes your active reagent and introduces impurities. Always use freshly purified o-phenylenediamine or material from a recently opened bottle stored under inert gas.

  • Incomplete Reaction: The cyclization step can be slow. If the reaction is not heated sufficiently or for an adequate duration, you may be isolating the uncyclized Schiff base intermediate. Monitoring the reaction via Thin Layer Chromatography (TLC) is crucial to ensure full conversion.

  • Side Product Formation: Competing reaction pathways, which are discussed in detail in the next section, can consume starting materials and reduce the yield of the desired product. The most common of these is the formation of benzimidazole derivatives.

Q3: My final product appears discolored and is difficult to purify. Why?

Discoloration is almost always due to the oxidation of the o-phenylenediamine starting material.[1] These colored, often polymeric, impurities can be challenging to remove. Purification can typically be achieved via recrystallization from ethanol or by column chromatography on silica gel. If these methods fail, it is a strong indicator that the starting material quality was poor, and the reaction should be repeated with purified reagents.

Section 2: Troubleshooting Specific Side Reactions

This section details the most common side products, explains their formation mechanism, and provides actionable strategies for their prevention.

Problem 1: Formation of Benzimidazole Byproducts
  • Symptom: You observe a significant byproduct with a mass corresponding to a benzimidazole structure (e.g., 2-(trifluoromethyl)benzimidazole).

  • Causality (The "Why"): Benzimidazole formation is a common side reaction when working with o-phenylenediamines. It occurs when the diamine reacts with a one-carbon (C1) electrophile. In this synthesis, the C1 source can be a contaminant (like formic acid) or arise from the decomposition of the pyruvate starting material under harsh conditions (e.g., excessive heat, presence of strong acid/base), which can cleave the C-C bond between the carbonyls.

Benzimidazole_Formation Fig. 2: Benzimidazole Side Reaction OPD o-Phenylenediamine Intermediate Intermediate OPD->Intermediate + C1 Source (Oxidative Conditions) C1_Source C1 Impurity (e.g., Formic Acid) Side_Product 2-(Trifluoromethyl)benzimidazole Intermediate->Side_Product Cyclization - 2H2O

Caption: Mechanism of Benzimidazole Byproduct Formation.

  • Preventative Measures:

    • Control Temperature: Avoid excessive heating. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Refluxing in ethanol or methanol is generally sufficient.

    • Ensure Reagent Purity: Use high-purity ethyl 3,3,3-trifluoropyruvate to minimize potential C1 contaminants.

    • Inert Atmosphere: Running the reaction under an inert atmosphere (Nitrogen or Argon) can help prevent oxidative degradation pathways that may lead to C1 fragment formation.

Problem 2: Incomplete Cyclization and Isolation of Schiff Base Intermediate
  • Symptom: Your product shows a correct mass by MS, but the NMR spectrum is inconsistent with the final quinoxalinone structure. You may see signals corresponding to an uncyclized imine and a free hydroxyl or amino group.

  • Causality (The "Why"): The reaction is a two-step process. The second step, an intramolecular nucleophilic attack of the second amine onto the ester carbonyl, is often the rate-limiting step. Insufficient thermal energy, short reaction times, or steric hindrance can prevent this cyclization from going to completion.

  • Corrective Actions:

    • Increase Reaction Time/Temperature: The simplest solution is to prolong the reflux time. Monitor by TLC until the intermediate spot is completely consumed. If the reaction stalls, a modest increase in temperature (e.g., switching from ethanol to toluene as a solvent) can be effective.

    • Acid Catalysis: A catalytic amount of a mild acid, such as acetic acid, can protonate the ester carbonyl, making it more electrophilic and accelerating the intramolecular cyclization. Add ~5 mol% of glacial acetic acid to the reaction mixture.

Problem 3: Formation of Dimer/Polymer Impurities
  • Symptom: A significant amount of insoluble, dark-colored material is present in the crude product, which does not correspond to any expected monomeric species.

  • Causality (The "Why"): This is typically caused by the auto-oxidation and subsequent polymerization of the o-phenylenediamine starting material.[1] This process is accelerated by exposure to air, light, and trace metal impurities. The resulting polymeric materials are often highly colored and poorly soluble.

  • Preventative Measures:

    • Purify the Diamine: If your o-phenylenediamine is discolored, purify it by recrystallization from ethanol/water or by sublimation before use.

    • Use an Inert Atmosphere: As mentioned previously, conducting the reaction under a nitrogen or argon atmosphere is the most effective way to prevent oxidative degradation of the starting material.

    • Degas Solvents: Using solvents that have been degassed (e.g., by sparging with nitrogen) can further minimize exposure to oxygen.

Section 3: Validated Experimental Protocols

Protocol 1: Optimized Synthesis of this compound

This protocol is designed to maximize yield and minimize side product formation.

  • Reagents & Equipment:

    • o-Phenylenediamine (1.0 eq)

    • Ethyl 3,3,3-trifluoropyruvate (1.05 eq)

    • Ethanol (Anhydrous, degassed)

    • Round-bottom flask with reflux condenser and magnetic stirrer

    • Inert atmosphere setup (Nitrogen or Argon line)

  • Procedure:

    • Setup: Assemble the glassware and flush the system with nitrogen for 10-15 minutes.

    • Dissolution: To the round-bottom flask, add o-phenylenediamine (1.0 eq) and degassed ethanol (approx. 10 mL per gram of diamine). Stir under nitrogen until fully dissolved.

    • Addition: Add ethyl 3,3,3-trifluoropyruvate (1.05 eq) dropwise to the stirring solution at room temperature. An initial exothermic reaction may be observed.

    • Reaction: Heat the mixture to reflux (approx. 78 °C for ethanol) and maintain for 4-6 hours.

    • Monitoring: Monitor the reaction progress by TLC (Eluent: 30% Ethyl Acetate in Hexane). The reaction is complete when the o-phenylenediamine spot (stains dark on visualization) is no longer visible.

    • Isolation: Allow the reaction mixture to cool to room temperature, then cool further in an ice bath for 30 minutes. The product will precipitate as a pale yellow or off-white solid.

    • Filtration: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove soluble impurities.

    • Drying: Dry the product under vacuum to obtain this compound. Typical yields are in the range of 85-95%.

Data Summary Table
ParameterConditionExpected OutcomeTroubleshooting Action
Temperature 70-80 °C (Ethanol Reflux)Good reaction rate, minimal degradation.Lower temp if decomposition is seen; higher temp (toluene) if reaction stalls.
Atmosphere Inert (N₂ or Ar)Prevents diamine oxidation, cleaner reaction.If product is dark, repeat under inert gas.
Reagent Purity >98% (especially for diamine)High yield, pale-colored product.Recrystallize or sublime diamine if it is discolored.
Catalyst None (or cat. Acetic Acid)Spontaneous reaction.Add 5 mol% AcOH if cyclization is slow or incomplete.

References

Technical Support Center: Recrystallization of 3-(Trifluoromethyl)quinoxalin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 3-(Trifluoromethyl)quinoxalin-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the recrystallization of this compound. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for recrystallizing this compound?

A1: The "ideal" solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[1][2][3] For quinoxaline derivatives, polar protic solvents like ethanol are often a good starting point. Given the presence of the trifluoromethyl group, which increases lipophilicity, a solvent pair system, such as ethanol/water or acetone/hexane, may also be highly effective.[4] A systematic solvent screening is always the recommended first step.

Q2: My compound "oils out" instead of crystallizing. What should I do?

A2: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, or when a supersaturated solution forms an immiscible liquid phase upon cooling.[5][6] This is common if the compound's melting point is lower than the solvent's boiling point.[6] To resolve this, you can try:

  • Adding more of the "good" solvent to the hot mixture to ensure complete dissolution before cooling.[7]

  • Switching to a lower-boiling point solvent.

  • Employing a solvent pair, where the compound is less soluble, to induce crystallization at a lower temperature.

  • Slowing down the cooling rate significantly.[6][7]

Q3: I have a very low yield after recrystallization. What are the common causes?

A3: Low yield is a frequent issue in recrystallization. The primary culprits are:

  • Using too much solvent, which keeps a significant portion of your compound dissolved even after cooling.[6][8][9]

  • Premature crystallization during hot filtration.[5][10]

  • Cooling the solution too rapidly, leading to the formation of fine crystals that are difficult to filter.[8]

  • Washing the collected crystals with a solvent that is not ice-cold, causing some of the product to redissolve.[7][9]

Q4: How can I induce crystallization if no crystals form upon cooling?

A4: If you have a supersaturated solution, crystallization may need to be initiated.[9] You can try the following techniques:

  • Scratching: Gently scratch the inside surface of the flask with a glass rod just below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[6][8][9]

  • Seeding: Add a tiny crystal of the crude or pure this compound to the cooled solution. This "seed" crystal acts as a template for further crystal formation.[8][9]

  • Cooling further: Place the flask in an ice-water bath to further decrease the solubility of your compound.[5]

Troubleshooting Guide

This section provides a systematic approach to overcoming common challenges encountered during the recrystallization of this compound.

Problem 1: Poor Initial Solubility or Incomplete Dissolution

Symptoms: The compound does not fully dissolve in a reasonable volume of boiling solvent.

Causality: The chosen solvent may be too non-polar for the quinoxalin-2-ol scaffold, which possesses hydrogen bonding capabilities. The trifluoromethyl group also influences solubility in complex ways.

Solutions:

  • Increase Solvent Polarity: If using a non-polar solvent, switch to a more polar one. A good starting point for quinoxaline derivatives is often ethanol or methanol.

  • Employ a Solvent Pair: Use a binary solvent system. Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble) at its boiling point. Then, add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes faintly turbid. Add a few more drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.[2][7] Common pairs could include ethanol-water or acetone-hexane.

  • Hot Filtration: If insoluble impurities are present, they can be mistaken for the undissolved product. Perform a hot gravity filtration to remove these impurities before allowing the solution to cool.[1][5]

Solvent Selection and Properties

A logical solvent selection process is crucial for successful recrystallization. The following table provides a starting point for solvent screening.

SolventBoiling Point (°C)PolarityPotential for this compound
Water100HighLikely a poor solvent alone, but excellent as an anti-solvent with alcohols.
Ethanol78HighGood starting point; often used for quinoxaline derivatives.
Methanol65HighSimilar to ethanol, but lower boiling point.
Acetone56MediumCan be effective; its volatility is advantageous for drying.
Ethyl Acetate77MediumA good option to test, may offer different selectivity for impurities.
Dichloromethane40MediumLow boiling point can be useful if the compound has a low melting point.
Toluene111LowMay be too non-polar, but could be useful in a solvent pair.
Hexane69LowLikely a poor solvent, but a good anti-solvent with more polar solvents.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This is the most straightforward method and should be attempted first.

  • Solvent Selection: Place a small amount of crude this compound in a test tube and add a few drops of the chosen solvent. If it dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve, heat the test tube. If it dissolves when hot but precipitates upon cooling, you have a potentially good solvent.[1][11]

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and bring the mixture to a gentle boil on a hot plate. Continue adding small portions of the hot solvent until the compound just dissolves completely.[9]

  • Decolorization (if necessary): If the solution is colored by impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): To remove insoluble impurities or charcoal, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.[5]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is key to forming large, pure crystals.[1][8] Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.[5][9]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[9]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 2: Two-Solvent (Solvent-Pair) Recrystallization

This method is useful when no single solvent has the ideal solubility characteristics.

  • Solvent Pair Selection: Choose a pair of miscible solvents, one in which the compound is soluble (the "good" solvent) and one in which it is insoluble (the "poor" or "anti-solvent").[2]

  • Dissolution: Dissolve the crude compound in a minimum amount of the boiling "good" solvent in an Erlenmeyer flask.

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent dropwise until you observe persistent cloudiness (turbidity). This indicates that the solution is saturated.[7]

  • Clarification: Add a few drops of the hot "good" solvent until the turbidity just disappears.

  • Crystallization, Isolation, Washing, and Drying: Follow steps 5-8 from the Single-Solvent Recrystallization protocol.

Visualizing the Workflow

Recrystallization Decision Workflow

RecrystallizationWorkflow start Start with Crude This compound solvent_screen Perform Solvent Screening start->solvent_screen single_solvent Good Single Solvent Found? solvent_screen->single_solvent dissolve_single Dissolve in Minimum Hot Single Solvent single_solvent->dissolve_single Yes solvent_pair Select Miscible Solvent Pair (Good & Poor Solvents) single_solvent->solvent_pair No cool_single Cool Slowly dissolve_single->cool_single crystals_form_single Crystals Form? cool_single->crystals_form_single collect_crystals Collect, Wash, and Dry Crystals crystals_form_single->collect_crystals Yes troubleshoot_no_crystals Troubleshoot: - Scratch Flask - Seed Crystals - Further Cooling crystals_form_single->troubleshoot_no_crystals No end Pure Product collect_crystals->end troubleshoot_no_crystals->cool_single dissolve_pair Dissolve in Minimum Hot 'Good' Solvent solvent_pair->dissolve_pair add_antisolvent Add 'Poor' Solvent Until Turbid dissolve_pair->add_antisolvent clarify Clarify with a Few Drops of 'Good' Solvent add_antisolvent->clarify cool_pair Cool Slowly clarify->cool_pair cool_pair->crystals_form_single

Caption: Decision workflow for selecting and performing a recrystallization technique.

Troubleshooting "Oiling Out"

OilingOutTroubleshooting start Compound 'Oils Out' During Cooling reheat Reheat Solution to Redissolve the Oil start->reheat add_solvent Add More 'Good' Solvent reheat->add_solvent Option 1 slow_cooling Cool Very Slowly (e.g., in a warm bath) reheat->slow_cooling Option 2 change_solvent Change to a Lower Boiling Point Solvent reheat->change_solvent Option 3 add_solvent->slow_cooling end Observe for Crystal Formation slow_cooling->end Attempt Crystallization change_solvent->end

Caption: Step-by-step guide to troubleshoot the "oiling out" phenomenon.

References

Technical Support Center: Catalyst Selection for Efficient 3-(Trifluoromethyl)quinoxalin-2-ol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to the synthesis of 3-(Trifluoromethyl)quinoxalin-2-ol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical insights, troubleshooting guides, and frequently asked questions (FAQs). Our focus is to move beyond simple protocols and explain the causal relationships behind experimental choices, ensuring a robust and reproducible synthesis of this critical fluorinated heterocyclic scaffold.

Quinoxalin-2-ol and its derivatives are privileged structures in medicinal chemistry. The introduction of a trifluoromethyl (CF₃) group at the C3-position can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making this compound a highly valuable building block. However, its efficient synthesis requires careful consideration of strategy and catalyst selection.

This guide explores the two primary catalytic strategies for synthesizing this target molecule:

  • Strategy A: Cyclocondensation - The classical and direct approach involving the condensation of an o-phenylenediamine with a trifluoromethylated α-ketoester.

  • Strategy B: Post-Cyclization C-H Trifluoromethylation - A modern approach where a pre-synthesized quinoxalin-2-one undergoes direct trifluoromethylation at the C3-position.

We will delve into the specifics of catalyst selection, reaction mechanisms, and practical troubleshooting for both pathways to help you determine the most suitable approach for your research needs.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic methods to synthesize this compound?

There are two main catalytic routes. The most traditional method is the acid-catalyzed cyclocondensation of an o-phenylenediamine with a trifluoromethylated 1,2-dicarbonyl compound, such as ethyl trifluoropyruvate.[1][2] A more recent and widely adopted strategy is the direct C-H trifluoromethylation of a pre-formed quinoxalin-2(1H)-one using a radical trifluoromethyl source under oxidative or photocatalytic conditions.[3][4]

Q2: Which synthetic strategy is "better": Cyclocondensation or Direct C-H Trifluoromethylation?

Neither strategy is universally "better"; the choice depends on starting material availability, desired scale, and tolerance for specific reaction conditions.

  • Cyclocondensation is often more atom-economical and involves a single cyclization step to build the core structure. It is ideal when substituted o-phenylenediamines are readily available.

  • Direct C-H Trifluoromethylation offers excellent functional group tolerance on the quinoxalinone core and benefits from the wide availability of quinoxalin-2-ones.[5] This method is particularly useful for late-stage functionalization of complex molecules.[6]

Q3: Why is acetic acid commonly used as a catalyst in the cyclocondensation reaction?

Acetic acid serves as a mild Brønsted acid catalyst. It protonates the carbonyl group of the ethyl trifluoropyruvate, increasing its electrophilicity and facilitating the initial nucleophilic attack by the o-phenylenediamine.[7] It is effective, inexpensive, and generally provides good yields without promoting significant side reactions that can occur with stronger acids.[1]

Q4: What is the role of an oxidant like K₂S₂O₈ in direct C-H trifluoromethylation reactions?

In many direct trifluoromethylation protocols using sodium trifluoromethanesulfinate (CF₃SO₂Na), potassium persulfate (K₂S₂O₈) acts as a chemical oxidant. It facilitates the generation of the key trifluoromethyl radical (•CF₃) from the CF₃SO₂Na salt.[8] This radical is then responsible for the functionalization of the quinoxalin-2-one ring.

Q5: Can I perform the direct C-H trifluoromethylation without a metal catalyst or a photocatalyst?

Yes, several protocols have been developed for the trifluoromethylation of quinoxalin-2(1H)-ones under metal-free and even external photocatalyst-free conditions.[4][8] Some methods utilize visible light to induce the reaction, where the quinoxalinone substrate itself may form an electron donor-acceptor (EDA) complex with the trifluoromethyl source, initiating the radical process upon irradiation.[4]

Strategy A: Cyclocondensation Route

This approach builds the this compound core in a single step from readily available precursors. The key transformation is the reaction between an o-phenylenediamine and ethyl trifluoropyruvate.

Catalyst Selection and Rationale

The catalyst's primary role is to activate the carbonyl group of the ketoester.

Catalyst TypeExample(s)Rationale & Key Considerations
Brønsted Acids Acetic Acid (AcOH), Trifluoroacetic Acid (TFA)Mechanism: Protonates the carbonyl oxygen, enhancing electrophilicity for amine attack. Advantages: Inexpensive, effective, and conditions are generally mild. Acetic acid is often sufficient and preferred to avoid potential side reactions from stronger acids.[9] Considerations: Catalyst loading needs optimization; excess acid can lead to side products.
Heterogeneous Catalysts Alumina-supported Heteropolyoxometalates (e.g., AlCuMoVP)Mechanism: Provides solid acid sites for catalysis. Advantages: Offers easy catalyst recovery and recyclability, aligning with green chemistry principles.[1] Reactions can often be run at room temperature. Considerations: Catalyst preparation and characterization are required. Mass transfer limitations can affect reaction rates.
Experimental Protocol: Acetic Acid-Catalyzed Synthesis

This protocol provides a general procedure for the synthesis of this compound.

  • Reagent Preparation: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add o-phenylenediamine (1.0 mmol, 1.0 equiv).

  • Solvent Addition: Add a suitable solvent such as ethanol or n-butanol (10-15 mL).[2]

  • Precursor Addition: Add ethyl trifluoropyruvate (1.1 mmol, 1.1 equiv) to the solution.

  • Catalyst Addition: Add glacial acetic acid (e.g., 10-20 mol%).

  • Reaction: Heat the mixture to reflux (typically 80-120 °C, depending on the solvent) and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol or water to remove residual catalyst and impurities. If necessary, the crude product can be further purified by recrystallization from a suitable solvent like ethanol.[10]

Troubleshooting Guide: Cyclocondensation Route
IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Incomplete Reaction: Insufficient heating time or temperature. 2. Inactive Catalyst: Degradation of the acid catalyst. 3. Poor Quality Reagents: Impurities in o-phenylenediamine or ethyl trifluoropyruvate.1. Increase reaction time and/or temperature. Monitor closely with TLC. 2. Use fresh, high-purity acetic acid. 3. Purify starting materials if their quality is questionable.
Formation of Side Products 1. Benzimidazole Formation: If the reaction is run under oxidative conditions or with certain catalysts, oxidative cyclization to a benzimidazole derivative can occur. 2. Incomplete Cyclization: Formation of the intermediate imine or enamine without subsequent ring closure.1. Ensure the reaction is run under an inert atmosphere (e.g., N₂ or Ar) if this side reaction is observed. Avoid strong oxidizing agents. 2. Ensure sufficient catalyst is present to promote the final cyclization step. A slightly higher catalyst loading may be beneficial.[4][11]
Difficulty in Purification 1. High Polarity of Product: The quinoxalinone core combined with the CF₃ group can result in a highly polar compound that is difficult to purify by standard silica gel chromatography. 2. Co-elution with Starting Material: Unreacted o-phenylenediamine can be challenging to separate.1. Prioritize recrystallization as the primary purification method. If chromatography is necessary, consider using a more polar eluent system (e.g., dichloromethane/methanol) or alternative stationary phases like alumina.[8][12] 2. A mild acidic wash during work-up can help remove the basic o-phenylenediamine starting material.

Strategy B: Direct C-H Trifluoromethylation

This modern approach involves the functionalization of a pre-made quinoxalin-2(1H)-one scaffold. This is particularly advantageous for creating libraries of compounds or for late-stage functionalization.

Catalyst/Reagent Selection and Rationale

The core of this strategy is the generation of a trifluoromethyl radical (•CF₃) that attacks the electron-rich C3-position of the quinoxalinone ring.

SystemReagents & ConditionsRationale & Key Considerations
Oxidant-Mediated (Metal-Free) CF₃SO₂Na (Langlois' Reagent), K₂S₂O₈ (oxidant), in H₂O/DCEMechanism: K₂S₂O₈ oxidizes CF₃SO₂Na to generate the •CF₃ radical, which then undergoes addition to the quinoxalinone.[8] Advantages: Avoids transition metals, uses an inexpensive CF₃ source. Considerations: Requires stoichiometric amounts of the oxidant.
Photocatalyst-Free Visible Light CF₃SO₂Na, visible light (Blue LEDs), in airMechanism: Believed to proceed via the formation of a photo-excited electron donor-acceptor (EDA) complex between the quinoxalinone and CF₃SO₂Na, which initiates the radical process.[4] Advantages: Extremely mild conditions, avoids both metals and external photocatalysts, environmentally benign. Considerations: Reaction quantum yield may be substrate-dependent.
Photoredox Catalysis CF₃SO₂Na, Ru(bpy)₃Cl₂ or organic dye (e.g., Rose Bengal), visible lightMechanism: The photocatalyst absorbs light and initiates a single-electron transfer (SET) process with CF₃SO₂Na to generate the •CF₃ radical.[13][14] Advantages: Highly efficient and can be performed under very mild conditions. Considerations: Requires a photocatalyst, which may need to be removed during purification.
Experimental Protocol: Photocatalyst-Free Visible Light Trifluoromethylation

This protocol is adapted from modern, green chemistry approaches.[4]

  • Reaction Setup: To a reaction vessel (e.g., a glass vial), add quinoxalin-2(1H)-one (1.0 mmol, 1.0 equiv) and sodium trifluoromethanesulfinate (CF₃SO₂Na) (2.0-3.0 mmol, 2.0-3.0 equiv).

  • Solvent Addition: Add a suitable solvent, such as 1,2-dichloroethane (DCE) or acetonitrile (MeCN).

  • Irradiation: Place the vessel near a visible light source (e.g., a blue LED lamp, ~20W) and stir vigorously at room temperature. The reaction should be open to the air.

  • Reaction Monitoring: Monitor the consumption of the starting material by TLC or LC-MS. Reactions are typically complete within 12-24 hours.

  • Work-up: After the reaction is complete, evaporate the solvent under reduced pressure.

  • Purification: Purify the residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.[6]

Troubleshooting Guide: Direct C-H Trifluoromethylation
IssuePotential Cause(s)Suggested Solution(s)
Low Conversion 1. Insufficient Light Source: The intensity or wavelength of the light is not optimal for photo-excitation. 2. Degradation of CF₃ Source: CF₃SO₂Na can be sensitive to moisture over long-term storage. 3. Reaction Quenching: Presence of radical scavengers in the solvent or on the glassware.1. Ensure the reaction vessel is close to the light source. Confirm the light source is emitting at the appropriate wavelength (typically blue light, ~450 nm). 2. Use freshly opened or properly stored CF₃SO₂Na. 3. Use high-purity, degassed solvents and ensure glassware is scrupulously clean.
Formation of Unidentified Byproducts 1. Over-oxidation/Degradation: The quinoxalinone ring may be sensitive to the reaction conditions, leading to decomposition. 2. Side Reactions of the Radical: The •CF₃ radical may react with the solvent or other components.1. Reduce the reaction time or light intensity. If using a chemical oxidant, reduce its stoichiometry. 2. Choose a more robust solvent. Ensure no adventitious impurities are present.
No Reaction (Dark Control is Negative) 1. Incorrect Reaction Setup: The system requires light to proceed. 2. Substrate is Incompatible: The electronic properties of the specific quinoxalinone substrate may not be suitable for forming the required EDA complex.1. Confirm that the light source is on and properly positioned. 2. If the photocatalyst-free method fails, switch to a system with an external photocatalyst (e.g., Ru(bpy)₃Cl₂ or an organic dye) to force the SET process.[13]

Visualizing the Synthetic Pathways

To better understand the flow of each synthetic strategy, the following diagrams illustrate the core transformations.

Strategy A: Cyclocondensation Workflow

cluster_start Starting Materials cluster_process Reaction cluster_end Work-up & Purification A o-Phenylenediamine C Mix & Add Solvent (e.g., Ethanol) A->C B Ethyl Trifluoropyruvate B->C D Add Catalyst (e.g., Acetic Acid) C->D E Heat to Reflux (2-4 hours) D->E F Cool & Precipitate E->F G Filter & Wash F->G H Recrystallize G->H I Final Product: This compound H->I

Caption: Workflow for the cyclocondensation synthesis route.

Strategy B: Direct C-H Trifluoromethylation Mechanism

cluster_cycle Catalytic Cycle QX Quinoxalin-2-one Addition Radical Addition to C3 Position QX->Addition CF3_Source CF3SO2Na Light Visible Light (or Oxidant) CF3_Source->Light Radical_Gen •CF3 Radical Generation Light->Radical_Gen Radical_Gen->Addition Intermediate Radical Intermediate Addition->Intermediate Oxidation Oxidation & Deprotonation Intermediate->Oxidation Product This compound Oxidation->Product

Caption: Simplified mechanism for direct C-H trifluoromethylation.

References

Managing exothermic reactions in 3-(Trifluoromethyl)quinoxalin-2-ol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Understanding the Inherent Thermal Risk

Welcome to the technical support guide for the synthesis of 3-(Trifluoromethyl)quinoxalin-2-ol. This guide is designed to provide researchers and process chemists with actionable insights for managing the significant exothermic potential of this reaction.

The synthesis, typically achieved through the condensation of an o-phenylenediamine with an electrophilic trifluoromethylated ketoester like ethyl trifluoropyruvate, is a robust method for forming the quinoxalinone core.[1][2][3][4] However, the potent electron-withdrawing nature of the trifluoromethyl (-CF3) group dramatically increases the electrophilicity of the adjacent carbonyl carbon. This high reactivity, while beneficial for driving the reaction to completion, is the primary source of a rapid and substantial heat release upon reaction with the nucleophilic diamine. Failure to adequately control this exotherm can lead to thermal runaway, characterized by a self-accelerating reaction rate that outpaces the cooling system's capacity, potentially resulting in solvent boiling, pressure buildup, and compromised product quality or safety incidents.[5][6]

This document provides a structured approach to mitigating these risks through carefully planned experimental design, real-time monitoring, and emergency preparedness.

Troubleshooting & Frequently Asked Questions (FAQs)

This section addresses common issues and questions encountered during the synthesis in a direct question-and-answer format.

Q1: What is the primary exothermic step, and why is it so energetic?

The primary and most critical exothermic event is the initial nucleophilic attack of the o-phenylenediamine on the highly electrophilic carbonyl of ethyl trifluoropyruvate, leading to the formation of a hemiaminal intermediate, followed by cyclization and dehydration.

  • Causality: The trifluoromethyl group is one of the most powerful electron-withdrawing groups used in organic synthesis.[7] Its strong inductive effect polarizes the C=O bond of the pyruvate, making the carbonyl carbon exceptionally susceptible to nucleophilic attack. This high degree of activation results in a very low activation energy and a high reaction rate for the initial condensation step, leading to a rapid release of thermal energy.

Q2: I'm planning my experiment. What are the critical signs of a developing thermal runaway I should watch for?

A runaway reaction is a process where the rate of heat generation surpasses the rate of heat removal.[5] Vigilance is key. Monitor your reaction for these primary indicators:

  • Sudden Temperature Spike: A rapid increase in internal reaction temperature that does not respond to standard cooling adjustments.

  • Uncontrolled Reflux: Vigorous boiling of the solvent even after external heating is removed or when the reaction is supposed to be running at a low temperature.[5]

  • Pressure Increase: A noticeable rise in pressure in a closed or vented system, indicating rapid gas evolution or that the solvent is approaching its boiling point.

  • Physical Changes: Abrupt changes in color (e.g., rapid darkening to black "tar"), a sudden increase in viscosity, or the evolution of fumes from the reaction vessel.[5]

Q3: How can I design my experimental setup to proactively manage the exotherm?

Effective thermal management is achieved by controlling the rate of the reaction. This is accomplished through several key setup and procedural choices:

  • Controlled Reagent Addition: The most effective control method is to limit the concentration of one of the reagents. Add the ethyl trifluoropyruvate dropwise via an addition funnel or syringe pump to a cooled solution of the o-phenylenediamine. This ensures the exothermic reaction only occurs as fast as you introduce the limiting reagent.

  • Efficient Cooling: Use a cooling bath with a large thermal capacity (e.g., an ice-water or ice-salt bath) and ensure the reaction flask is sufficiently immersed. For larger scales or more precise control, a cryostat is recommended.

  • Vigorous Stirring: Employ overhead mechanical stirring, especially for scales larger than 250 mL. Efficient stirring is critical to break up localized hot spots and ensure uniform heat transfer from the reaction mixture to the cooling bath.[5]

  • Appropriate Dilution: The solvent acts as a heat sink, absorbing the energy released. Excessively concentrated reactions are far more likely to overheat. Ensure a sufficient solvent volume is used.

  • Real-time Monitoring: A thermocouple or digital thermometer probe should be placed directly in the reaction mixture (not just in the cooling bath) to monitor the internal temperature continuously.

Q4: What is the role of solvent choice in thermal safety?

The solvent is not merely a medium for the reaction; it is an integral part of your thermal management system.

  • Heat Capacity: Solvents with higher heat capacities can absorb more energy for a given temperature increase.

  • Boiling Point: A solvent with a relatively low boiling point can provide a degree of passive safety through reflux, which dissipates heat via the latent heat of vaporization. However, relying on this is not a primary control strategy. A solvent boiling uncontrollably is a clear sign that you have lost control of the reaction.[5]

  • Thermal Conductivity: Higher thermal conductivity facilitates more rapid heat transfer from the bulk solution to the vessel wall and into the cooling bath.

For this synthesis, solvents like ethanol or isopropanol are often suitable choices, offering a good balance of solubility for the reactants and a boiling point that is not excessively high.

Q5: My lab-scale reaction was fine, but I had a dangerous exotherm when I scaled up 10-fold. Why?

This is a classic process safety challenge rooted in geometry. As you increase the volume (scale) of a reaction, its surface area does not increase proportionally.

  • Surface-Area-to-Volume Ratio: A larger vessel has a smaller surface-area-to-volume ratio. Since heat is generated throughout the entire volume but is only dissipated through the surface of the reactor, larger scale reactions are inherently more difficult to cool.[5]

  • Mitigation for Scale-Up: Never scale a reaction linearly without re-evaluating the thermal risk. For a 10x scale-up, you must significantly slow down the addition rate of the limiting reagent. It is also highly recommended to perform reaction calorimetry (e.g., using an RC1 calorimeter) to quantify the heat of reaction and determine the maximum safe addition rate before attempting a significant scale-up.

Parameter50 mL Lab Scale1 L Pilot ScaleRationale
Addition Time 15-20 minutes2-3 hoursSlower addition is critical to compensate for reduced heat dissipation efficiency at scale.
Internal Temp. 0-5 °C0-5 °CMaintain the same low temperature to keep the reaction rate under control.
Stirring Method Magnetic Stir BarOverhead Mechanical StirrerEnsures homogeneity and prevents localized hot spots in the larger volume.
Cooling System Ice BathJacketed Reactor with ChillerProvides more robust and reliable cooling capacity required for the larger heat load.
Caption: Comparison of critical parameters for scaling the reaction.

Troubleshooting Guide: Emergency Scenarios

Observation / Problem Probable Cause Immediate Action & Solution
Sudden Temperature Spike Reagent addition is too fast; cooling is insufficient; runaway reaction is imminent.1. Immediately stop the addition of ethyl trifluoropyruvate. 2. If safe, add a pre-chilled solvent to dilute the reaction and absorb heat. 3. Prepare for emergency shutdown by having a larger, secondary cooling bath (e.g., dry ice/acetone) ready.[5]
Formation of Tar/Byproducts Uncontrolled polymerization or degradation due to excessive heat or localized hot spots.1. Review and improve heat dissipation methods (more efficient stirring, larger cooling bath). 2. Decrease the reaction concentration by using more solvent. 3. Slow down the reagent addition rate significantly in subsequent runs.
Reaction Fails to Initiate Insufficient activation energy (less common for this reaction but possible at very low temps).1. Ensure reagents are of good quality. 2. Allow the temperature to rise slowly by 1-2 °C. 3. CRITICAL: Have a robust cooling system on standby to immediately manage the exotherm once the reaction initiates.[5]

Recommended Safety Protocols & Workflow

This section provides a generalized, step-by-step protocol for performing the reaction at a lab scale with safety as the primary consideration.

Experimental Protocol: Controlled Synthesis (10 mmol scale)
  • Vessel Preparation: In a 3-necked round-bottom flask equipped with an overhead stirrer, a thermocouple, and a nitrogen inlet, dissolve o-phenylenediamine (1.08 g, 10 mmol) in 50 mL of ethanol.

  • Cooling: Immerse the flask in an ice-water bath and stir the solution until the internal temperature stabilizes at 0-2 °C.

  • Reagent Preparation: In a separate flask, prepare a solution of ethyl trifluoropyruvate (1.70 g, 10 mmol) in 10 mL of ethanol. Load this solution into a 25 mL dropping funnel.

  • Controlled Addition: Add the ethyl trifluoropyruvate solution dropwise to the stirred diamine solution over a period of 30-45 minutes. CRITICAL: Monitor the internal temperature continuously. Do not allow the temperature to exceed 5 °C. If the temperature approaches this limit, immediately stop the addition and allow it to cool before resuming at a slower rate.

  • Reaction & Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1 hour. Monitor the reaction progress by TLC or LC-MS.

  • Warm-up & Completion: Remove the ice bath and allow the reaction to slowly warm to room temperature. Stir for an additional 2-4 hours or until the reaction is deemed complete.

  • Workup: The product often precipitates from the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Visual Workflow Diagrams

cluster_prep 1. Preparation cluster_reaction 2. Controlled Reaction cluster_workup 3. Isolation prep_reagents Prepare Reagent Solutions (Diamine in Reactor, Pyruvate in Funnel) setup_reactor Assemble Reactor Assembly (Stirrer, Thermocouple, N2) prep_reagents->setup_reactor cool_reactor Cool Reactor to 0-2 °C setup_reactor->cool_reactor add_reagent Slow, Dropwise Addition of Ethyl Trifluoropyruvate cool_reactor->add_reagent monitor_temp CONTINUOUSLY MONITOR Internal Temperature (< 5 °C) add_reagent->monitor_temp stir_cold Stir at 0-5 °C (1 hour post-addition) add_reagent->stir_cold monitor_temp->add_reagent Adjust Rate warm_rt Warm to Room Temp & Stir to Completion stir_cold->warm_rt filter_solid Filter Precipitated Product warm_rt->filter_solid wash_solid Wash with Cold Solvent filter_solid->wash_solid dry_product Dry Under Vacuum wash_solid->dry_product

Caption: Controlled synthesis workflow for this compound.

action_node action_node safe_node safe_node start Is internal temp. -ΔT/Δt- rising rapidly? stop_add IMMEDIATELY STOP REAGENT ADDITION start->stop_add YES continue_mon Continue Monitoring Maintain Control start->continue_mon NO emergency_cool Apply Emergency Cooling (e.g., Dry Ice/Acetone Bath) stop_add->emergency_cool dilute Add Pre-Chilled Solvent (If safe to do so) emergency_cool->dilute

Caption: Decision logic for a thermal runaway event.

References

Technical Support Center: Characterization of Impurities in 3-(Trifluoromethyl)quinoxalin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the analysis of 3-(Trifluoromethyl)quinoxalin-2-ol. This guide is designed for researchers, analytical scientists, and drug development professionals to navigate the challenges associated with identifying and characterizing impurities in samples of this active pharmaceutical ingredient (API). As a quinoxalinone derivative, understanding its impurity profile is critical for ensuring product quality, safety, and efficacy.[1][2]

This document is structured as a series of questions and answers, reflecting the common challenges and inquiries encountered in the field. We will delve into the origins of potential impurities, strategic analytical approaches, troubleshooting common experimental hurdles, and the regulatory framework that governs this work.

Part 1: Understanding the Impurity Landscape

This section addresses the foundational questions about what impurities to expect and why they might be present. A proactive understanding of potential impurities is the first step in developing a robust analytical control strategy.

Q1: What are the most likely process-related impurities I should be looking for in my this compound samples?

Answer: The impurity profile is intrinsically linked to the synthetic route employed. A common method for synthesizing quinoxalinones involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[3] For this compound, this would typically involve a reaction between o-phenylenediamine and an ethyl trifluoropyruvate derivative.

Based on this, you should anticipate the following types of process-related impurities:

  • Unreacted Starting Materials:

    • o-Phenylenediamine and its derivatives.

    • Ethyl trifluoropyruvate or related keto-acid derivatives.

  • Reaction By-products:

    • Positional Isomers: If a substituted o-phenylenediamine is used, different condensation products can form.

    • Over-reaction Products: Further reactions of the quinoxalinone core.

    • Dimers or Oligomers: Self-condensation or other side reactions can lead to higher molecular weight species.[4]

  • Reagents and Catalysts: Inorganic salts, residual catalysts (e.g., acid/base catalysts), and other reagents used during synthesis or work-up.[5]

The following table summarizes these potential process-related impurities.

Impurity CategorySpecific ExamplesLikely Origin
Starting Materials o-Phenylenediamine, Ethyl trifluoropyruvateIncomplete reaction
Intermediates Partially condensed intermediatesIncomplete reaction or inefficient work-up
By-products Positional isomers, Dimers, Products of side-reactionsNon-specific reaction conditions
Reagents Residual acids, bases, or catalystsCarried over from synthesis steps
Q2: My API is showing new peaks on the HPLC chromatogram after storage. What are these, and why are they forming?

Answer: The appearance of new peaks upon storage indicates that your compound is degrading. These are known as degradation products. Quinoxaline derivatives, like many heterocyclic compounds, can be susceptible to degradation under certain environmental conditions.[2] To systematically identify these degradants, you must perform forced degradation studies .[6][7]

Forced degradation (or stress testing) involves subjecting the API to conditions more severe than those used for accelerated stability testing to intentionally generate degradation products.[7][8] This helps to elucidate degradation pathways and ensures your analytical method is "stability-indicating," meaning it can separate the intact API from its degradation products.[7][9]

Common forced degradation conditions to investigate include:

  • Acid and Base Hydrolysis: Degradation in acidic and basic solutions.

  • Oxidation: Exposure to an oxidizing agent, such as hydrogen peroxide.

  • Thermal Degradation: Exposure to high temperatures.

  • Photolytic Degradation: Exposure to UV and visible light to assess photostability.[7][8]

Degradants could include hydrolyzed products (e.g., opening of the quinoxalinone ring), oxides (if N-oxide formation is possible), or photolytic cleavage products.[2]

Part 2: Analytical Strategy & Troubleshooting

This section provides practical guidance on the analytical methods used for impurity profiling and how to troubleshoot common issues.

Q3: My HPLC chromatogram shows several small, poorly resolved peaks close to the main API peak. How can I improve the separation?

Answer: Achieving good resolution between the main peak and its closely eluting impurities is a common challenge. Here is a systematic approach to troubleshooting and optimizing your HPLC method:

  • Review Your Column Choice: A standard C18 column is a good starting point for many pharmaceutical compounds.[10] However, if resolution is poor, consider columns with different selectivities (e.g., Phenyl-Hexyl, Cyano, or a C18 with a different bonding density or end-capping).

  • Optimize the Mobile Phase:

    • Gradient Slope: A shallower gradient around the elution time of your API will increase the separation between closely eluting peaks.

    • Organic Modifier: If you are using acetonitrile, try methanol, or vice-versa. The different solvent properties can alter selectivity.

    • pH: The pH of the aqueous portion of your mobile phase is critical, especially for compounds with ionizable groups. Small changes in pH can significantly impact the retention and peak shape of both the API and its impurities.

  • Adjust Flow Rate and Temperature:

    • Lowering the flow rate can sometimes improve resolution, though it will increase run time.

    • Increasing the column temperature can improve efficiency and reduce viscosity, often leading to sharper peaks and better resolution.

The following flowchart provides a decision tree for troubleshooting HPLC separation issues.

hplc_troubleshooting start Poor Peak Resolution check_gradient Is the gradient slope optimized? start->check_gradient adjust_gradient Implement a shallower gradient around the API elution time. check_gradient->adjust_gradient No check_mobile_phase Have you tried different organic modifiers or pH? check_gradient->check_mobile_phase Yes adjust_gradient->check_mobile_phase modify_mobile_phase Test Methanol vs. Acetonitrile. Systematically adjust mobile phase pH. check_mobile_phase->modify_mobile_phase No check_column Is the column chemistry appropriate? check_mobile_phase->check_column Yes modify_mobile_phase->check_column change_column Screen columns with different selectivity (e.g., Phenyl-Hexyl). check_column->change_column No final_check Resolution Improved? check_column->final_check Yes change_column->final_check success Method Optimized final_check->success Yes failure Consult Advanced Techniques (e.g., 2D-LC) final_check->failure No

Caption: Decision tree for troubleshooting poor HPLC peak resolution.

Q4: I have detected an impurity using HPLC-UV, but I can't get a signal for it with my mass spectrometer (LC-MS). What could be the problem?

Answer: This is a frequent issue. The lack of an MS signal for a UV-active peak can be attributed to several factors, primarily related to the impurity's chemical properties and the MS instrument settings.

  • Poor Ionization Efficiency: Your impurity may not ionize well under the current ESI (Electrospray Ionization) conditions.

    • Troubleshooting:

      • Switch Polarity: If you are in positive ion mode, switch to negative ion mode, and vice-versa.

      • Adjust Mobile Phase: The presence of trifluoroacetic acid (TFA) can suppress positive ion ESI signals. Try using formic acid instead. Ensure the mobile phase pH is suitable for creating a charged species of your analyte.

      • Try a Different Ionization Source: If available, try APCI (Atmospheric Pressure Chemical Ionization), which can be more effective for less polar, neutral molecules.

  • Low Concentration: The impurity might be below the limit of detection for your mass spectrometer, even if it's detectable by UV.

    • Troubleshooting: Prepare a more concentrated sample, if possible. You may need to perform a semi-preparative isolation to concentrate the impurity before analysis.

  • Volatility: The impurity might be too volatile and lost before it can be detected. This is less common with ESI but can be a factor.

  • Lack of a Suitable Chromophore for UV: Conversely, a compound might be visible in MS but not UV if it lacks a chromophore. LC-MS is considered a more universal detector for this reason.[10][11]

Part 3: Structure Elucidation Workflow

Once an unknown impurity is detected and separated, the next critical phase is determining its chemical structure.

Q5: I have an unknown impurity that is above the identification threshold. What is the general workflow for elucidating its structure?

Answer: The structural elucidation of an unknown impurity is a systematic process that relies on combining data from multiple analytical techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2][10][12] The combination of chromatographic separation with these spectroscopic techniques (e.g., LC-MS-NMR) is a powerful approach.[2]

The general workflow is as follows:

impurity_identification start Unknown Peak Detected in HPLC quantify 1. Quantify Impurity (Relative to API) start->quantify check_threshold Is level > ICH Identification Threshold? quantify->check_threshold report_only Report as Unspecified Impurity check_threshold->report_only No lcms_analysis 2. LC-MS/HRMS Analysis check_threshold->lcms_analysis Yes ms_data Obtain Accurate Mass (M+H)+ and Fragmentation Pattern (MS/MS) lcms_analysis->ms_data propose_formula 3. Propose Elemental Formula ms_data->propose_formula isolate 4. Isolate Impurity (Prep-HPLC or SFC) propose_formula->isolate nmr_analysis 5. NMR Spectroscopy isolate->nmr_analysis nmr_data Acquire 1H, 13C, COSY, HSQC, HMBC nmr_analysis->nmr_data elucidate 6. Combine MS and NMR Data to Propose Structure nmr_data->elucidate confirm 7. Confirm Structure (Synthesis of Reference Standard) elucidate->confirm final Structure Confirmed confirm->final

Caption: General workflow for impurity identification and structure elucidation.

Step-by-Step Protocol:

  • Quantification & Threshold Check: First, accurately quantify the impurity. Compare this level against the identification thresholds set by regulatory bodies like the ICH.[13][14]

  • High-Resolution Mass Spectrometry (HRMS): Perform LC-HRMS to get an accurate mass of the molecular ion. This allows you to determine the elemental formula, which is a critical first step.[2]

  • Tandem MS (MS/MS): Fragment the molecular ion to study its fragmentation pattern. This provides clues about the molecule's substructures. Comparing the fragmentation pattern to that of the API can reveal how the impurity is related to the parent molecule.

  • Isolation: If the structure cannot be determined from online methods alone, the impurity must be isolated, typically using preparative HPLC. Purity of the isolated fraction is key for good NMR data.

  • NMR Spectroscopy: This is the most powerful tool for unambiguous structure determination.[10][15]

    • 1H NMR: Shows the number and type of protons.

    • 13C NMR: Reveals the carbon skeleton.[16]

    • 2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity between atoms (H-H, C-H, and long-range C-H correlations), allowing you to piece the structure together.[10][15]

  • Structure Confirmation: The proposed structure should be confirmed, ideally by synthesizing a reference standard of the impurity and demonstrating that its chromatographic and spectroscopic properties match those of the isolated unknown.[17]

Part 4: Regulatory Context & FAQs

Q6: What are the ICH impurity thresholds I need to be aware of?

Answer: The International Council for Harmonisation (ICH) provides guidelines that are the global standard for pharmaceutical impurity testing.[5] The key guideline for impurities in new drug substances is ICH Q3A(R2).[14][18] The thresholds are based on the Maximum Daily Dose (MDD) of the drug.

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg TDI, whichever is lower0.15% or 1.0 mg TDI, whichever is lower
> 2 g/day 0.03%0.05%0.05%
(TDI = Total Daily Intake)
  • Reporting Threshold: The level at which an impurity must be reported in a regulatory submission.[13]

  • Identification Threshold: The level above which an impurity's structure must be determined.[13]

  • Qualification Threshold: The level above which an impurity must be assessed for its biological safety.[13][14]

Q7: Is it always necessary to perform forced degradation studies?

Answer: Yes, for regulatory submissions, forced degradation studies are a critical requirement.[6] According to FDA and ICH guidelines, these studies are essential for several reasons:[6][7]

  • To Develop Stability-Indicating Methods: They demonstrate that your analytical method can detect and separate impurities and degradants from the API, proving the method's specificity.[9]

  • To Understand Degradation Pathways: They provide insight into the chemical stability of the drug substance and help identify the most likely degradation products that could form during formal stability studies.[7][8]

  • To Inform Formulation and Packaging Development: If a drug is found to be sensitive to light or oxidation, appropriate packaging (e.g., amber vials, nitrogen blanket) can be chosen.[9]

It is recommended to conduct these studies during Phase III of clinical development, although starting earlier provides significant advantages for process and method development.[19]

References

Enhancing the regioselectivity of trifluoromethylation on the quinoxaline core

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Regioselective Trifluoromethylation of Quinoxalines

Welcome to the technical support guide for enhancing the regioselectivity of trifluoromethylation on the quinoxaline core. This resource is designed for researchers, medicinal chemists, and process development scientists who are incorporating the trifluoromethyl (-CF₃) group into quinoxaline scaffolds. The introduction of a -CF₃ group is a critical strategy in drug discovery for modulating properties like metabolic stability, lipophilicity, and binding affinity.[1][2][3] However, controlling the position of this functionalization on the quinoxaline ring system presents a significant synthetic challenge.

This guide provides in-depth, practical solutions to common issues encountered in the lab, explains the chemical principles governing these reactions, and offers detailed protocols to improve experimental outcomes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems in a question-and-answer format to help you rapidly diagnose and resolve experimental hurdles.

Question 1: My reaction shows poor regioselectivity, with -CF₃ addition at multiple positions on the quinoxaline ring. How can I improve this?

Answer: Poor regioselectivity is the most common challenge and typically arises from the high reactivity of the trifluoromethyl radical (•CF₃) and the subtle electronic differences between C-H bonds on the quinoxaline core. The •CF₃ radical is electrophilic and will preferentially attack positions of highest electron density. On an unsubstituted quinoxaline, the pyrazine ring is electron-deficient, directing the radical towards the benzene ring. However, substituents can drastically alter this preference.

Core Causality:

  • Electronic Effects: The inherent electron distribution of the quinoxaline nucleus makes it susceptible to attack at several positions. In radical reactions, selectivity is often poor, leading to mixtures of 2-, 3-, 5-, and 6-substituted isomers.[4]

  • Reaction Mechanism: Different reaction types (photocatalytic, metal-catalyzed, radical-initiated) proceed through distinct intermediates, each with its own inherent regiochemical preference. For instance, a purely radical mechanism may offer little selectivity, whereas a metal-catalyzed directed C-H activation can provide exquisite control.[5]

Solutions & Strategies:

  • Leverage Directing Groups: If your substrate design allows, install a directing group. For 2-arylquinoxalines, the nitrogen atom (N-1) can act as a chelating site for a transition metal catalyst (like Palladium or Ruthenium), directing functionalization to the ortho C-H bond of the aryl substituent.[5] Similarly, an 8-amino group on the quinoline core has been used to direct C5-selective trifluoromethylation.

  • Switch to a Photocatalytic System: Visible-light photoredox catalysis often provides improved regioselectivity.[2] The mechanism involves a single-electron transfer (SET) to generate the •CF₃ radical under milder conditions than traditional thermal methods.[2] For quinoxalin-2(1H)-ones, photocatalytic methods are highly efficient for selective C3-trifluoromethylation.[6][7][8]

  • Employ Host-Guest Chemistry: The use of cyclodextrins as additives can control regioselectivity by encapsulating the substrate.[9] The cyclodextrin cavity sterically shields certain positions, leaving only specific C-H bonds accessible for trifluoromethylation. This method has shown success in improving selectivity for other aromatic systems and is a promising strategy for quinoxalines.[9]

  • Modify Reaction Conditions:

    • Solvent: Solvent choice can influence the solvation of intermediates and transition states. Experiment with a range of solvents from polar aprotic (e.g., DMF, DMSO) to nonpolar (e.g., Dioxane, Toluene).

    • Additives: In some systems, acids or bases can protonate or deprotonate the substrate, altering its electronic profile and thus directing the incoming radical.

Question 2: I'm experiencing very low yields or no reaction at all. What are the likely causes?

Answer: Low conversion is a frustrating but solvable issue. The cause often lies with the stability of the reagents, the efficiency of catalyst activation, or incompatible substrate features.

Core Causality:

  • Reagent Decomposition: Trifluoromethylating reagents, particularly electrophilic ones like Togni's or Umemoto's reagents, can be sensitive to moisture, light, and heat.[10][11] Radical precursors like CF₃SO₂Na (Langlois' reagent) require an efficient initiation step to generate the •CF₃ radical.[12]

  • Catalyst Inactivity: In photocatalytic reactions, the catalyst's excited state may be quenched by oxygen, solvent, or the substrate itself in a non-productive manner. In metal-catalyzed reactions, the catalyst can be poisoned by certain functional groups (e.g., unprotected thiols).

  • Substrate Issues: Strongly electron-withdrawing groups on the quinoxaline ring can deactivate it towards electrophilic radical attack, slowing down the reaction.

Solutions & Strategies:

  • Reagent Handling:

    • Use fresh, high-purity trifluoromethylating reagents. Togni and Umemoto reagents should be stored in a desiccator, protected from light.[10][11][13]

    • For radical reactions using CF₃SO₂Na, ensure your oxidant (e.g., K₂S₂O₈, tBuOOH) is active.

  • Optimize Reaction Setup (Especially for Photocatalysis):

    • Degas Thoroughly: Oxygen is a notorious quencher of excited-state photocatalysts and can trap radical intermediates. Degas your reaction mixture by subjecting it to several freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for at least 20-30 minutes.

    • Light Source: Ensure your light source's emission spectrum overlaps with the absorption spectrum of your photocatalyst (e.g., blue LEDs for Ru(bpy)₃Cl₂ or 4CzIPN).[7][14] Position the reaction vessel close to the light source to maximize photon flux.

  • Screen Catalysts and Conditions:

    • If one photocatalyst (e.g., Ru(bpy)₃Cl₂) fails, try another with different redox potentials (e.g., an iridium-based catalyst or an organic dye).[15]

    • For metal-catalyzed C-H activation, screen different ligands, as they are crucial for stabilizing the active metal center and facilitating the catalytic cycle.[16]

  • Check Substrate Compatibility: If your substrate has sensitive functional groups, consider using protecting groups. For example, protect free amines or alcohols that could interfere with the reaction.

Frequently Asked Questions (FAQs)

Q1: What are the main factors controlling regioselectivity in the C-H trifluoromethylation of quinoxalines?

The regioselectivity is primarily a function of electronic effects and steric hindrance .

  • Electronics: The quinoxaline system consists of an electron-rich benzene ring fused to an electron-deficient pyrazine ring. The trifluoromethyl radical (•CF₃) is electrophilic, meaning it seeks out electron-rich sites. Therefore, in an unsubstituted quinoxaline, functionalization is generally favored on the benzene portion (C5, C6, C7, C8 positions) over the pyrazine portion (C2, C3). However, the presence of substituents dramatically alters this landscape. For example, the N-oxide of a quinoxaline directs trifluoromethylation to the C2 position. In quinoxalin-2(1H)-ones, the C3 position is activated and is the typical site of functionalization.[6]

  • Sterics: Bulky substituents will hinder attack at adjacent positions. This can be exploited to block certain sites and direct the functionalization elsewhere.

Q2: How do I choose the right trifluoromethylating reagent?

The choice depends on your desired reaction mechanism (radical, electrophilic, or nucleophilic) and substrate.

Reagent ClassCommon ExamplesTypical Use Case & Mechanism
Electrophilic Togni's Reagents, Umemoto's ReagentsUsed for trifluoromethylating nucleophiles (e.g., enamines, β-ketoesters).[10][11][17] Can also generate •CF₃ under photoredox or metal catalysis.[13][18]
Radical Precursors CF₃SO₂Na (Langlois' Reagent), CF₃IThe most common sources for direct C-H trifluoromethylation via a radical mechanism, typically initiated by an oxidant or photocatalysis.[8][12][19]
Nucleophilic TMSCF₃ (Ruppert-Prakash Reagent)Used with a fluoride source to generate the CF₃⁻ anion for addition to electrophilic carbons (e.g., carbonyls). Less common for direct C-H functionalization.

For direct C-H functionalization of quinoxalines, radical precursors are the most widely used. Togni's reagent is also very popular in photocatalytic methods due to its high efficiency in generating the •CF₃ radical upon single-electron reduction.[1][15]

Q3: What is the general mechanism for the photocatalytic trifluoromethylation of quinoxaline?

The process is a radical chain reaction initiated and sustained by visible light. A simplified, common mechanism is as follows:

  • Excitation: The photocatalyst (PC), such as Ru(bpy)₃²⁺, absorbs a photon of light, promoting it to an excited state, [Ru(bpy)₃²⁺]. This excited state is both a stronger oxidant and a stronger reductant than the ground state.

  • Single Electron Transfer (SET): The excited photocatalyst interacts with the trifluoromethylating agent (e.g., Togni's reagent). It donates an electron (reductive quenching) to the reagent.

  • Radical Generation: The resulting radical anion of the Togni reagent is unstable and fragments, releasing the trifluoromethyl radical (•CF₃).

  • Radical Addition: The electrophilic •CF₃ radical adds to the most electron-rich C-H position of the quinoxaline ring, forming a trifluoromethylated cyclohexadienyl radical intermediate.

  • Oxidation & Regeneration: This radical intermediate is oxidized back to the aromatic system, releasing a proton and an electron. This electron is transferred to the oxidized photocatalyst, regenerating its ground state and completing the catalytic cycle.

This pathway allows the reaction to proceed under very mild conditions, which is a major advantage of photoredox catalysis.[2]

Visualizing the Process

General Workflow for Photocatalytic Trifluoromethylation

G cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_workup 3. Workup & Purification prep1 Weigh Substrate, Photocatalyst, & Reagent prep2 Add Anhydrous Solvent prep1->prep2 In reaction vessel setup1 Seal Vessel prep2->setup1 setup2 Degas with Inert Gas (e.g., Freeze-Pump-Thaw) setup1->setup2 setup3 Place in front of Visible Light Source (e.g., Blue LED) setup2->setup3 setup4 Stir at Room Temp (Monitor by TLC/LC-MS) setup3->setup4 workup1 Quench Reaction setup4->workup1 workup2 Aqueous Workup (Extraction) workup1->workup2 workup3 Dry & Concentrate workup2->workup3 workup4 Purify by Column Chromatography workup3->workup4 final Final Product workup4->final Characterization

Caption: Experimental workflow for a typical photoredox C-H trifluoromethylation reaction.

Simplified Photocatalytic Cycle

G PC PC PC_star PC* PC->PC_star (Light) PC_ox PC•⁺ PC_star->PC_ox SET CF3_Source CF₃-X (e.g., Togni Rgt) PC_red PC•⁻ PC_ox->PC SET Radical_Adduct [Ar(H)CF₃]• Quinoxaline Quinoxaline (Ar-H) Quinoxaline->Radical_Adduct Product CF₃-Quinoxaline (Ar-CF₃) CF3_Radical •CF₃ CF3_Source->CF3_Radical  e⁻ from PC* CF3_Radical->Radical_Adduct Radical Addition Radical_Adduct->Product -H⁺, -e⁻ to PC•⁺

Caption: General mechanism for photocatalytic C-H trifluoromethylation via oxidative quenching.

Experimental Protocol: Photocatalytic C3-Trifluoromethylation of 1-Methylquinoxalin-2(1H)-one

This protocol is a representative example adapted from visible-light-mediated procedures.[8]

Materials:

  • 1-Methylquinoxalin-2(1H)-one (Substrate)

  • 1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Togni Reagent I)

  • Tris(2,2'-bipyridyl)dichlororuthenium(II) hexahydrate ([Ru(bpy)₃]Cl₂·6H₂O) (Photocatalyst)

  • Anhydrous Acetonitrile (CH₃CN)

  • Reaction vial (e.g., 4 mL) with a magnetic stir bar

  • Blue LED light source (450-460 nm)

Procedure:

  • Preparation: To a 4 mL reaction vial, add 1-methylquinoxalin-2(1H)-one (0.1 mmol, 1.0 equiv), Togni's Reagent I (0.15 mmol, 1.5 equiv), and [Ru(bpy)₃]Cl₂·6H₂O (0.002 mmol, 2 mol%).

  • Solvent Addition: Add anhydrous acetonitrile (1.0 mL) to the vial.

  • Degassing: Seal the vial with a cap containing a PTFE septum. Sparge the solution with argon gas for 20 minutes to remove dissolved oxygen.

  • Reaction: Place the vial approximately 2-5 cm from a blue LED lamp. Begin vigorous stirring. The reaction is typically run at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by taking small aliquots for LC-MS analysis until the starting material is consumed (typically 12-24 hours).

  • Workup: Upon completion, remove the vial from the light source. Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purification: Purify the crude residue directly by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 3-trifluoromethyl-1-methylquinoxalin-2(1H)-one.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).

References

Validation & Comparative

A Comparative In Vitro Analysis of the Anticancer Efficacy of 3-(Trifluoromethyl)quinoxalin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for validating the in vitro anticancer activity of the novel compound 3-(Trifluoromethyl)quinoxalin-2-ol. We present a direct comparison with Doxorubicin, a well-established chemotherapeutic agent, across multiple cancer cell lines. The methodologies detailed herein are designed to deliver robust, reproducible data, elucidating the compound's cytotoxic and mechanistic properties.

The quinoxaline scaffold is a recognized pharmacophore in oncology, with various derivatives showing promise as kinase inhibitors, topoisomerase inhibitors, and apoptosis inducers[1][2][3]. The inclusion of a trifluoromethyl group can enhance the pharmacological properties of a molecule, including its anticancer activity, due to its effects on lipophilicity and metabolic stability[4][5]. This guide explores the potential of this compound as a new therapeutic candidate.

Experimental Design: A Multi-Faceted Approach to Validation

To comprehensively assess the anticancer potential of this compound, a multi-pronged in vitro strategy is essential. This involves evaluating its effect on cell viability, its ability to induce programmed cell death (apoptosis), and its impact on cell cycle progression. For comparative purposes, Doxorubicin, a potent topoisomerase II inhibitor, will be used as a positive control[6].

Cell Line Selection

The choice of cell lines is critical for evaluating the breadth and selectivity of the test compound. We have selected the following human cell lines:

  • MCF-7: A well-characterized breast adenocarcinoma cell line.

  • PC-3: A prostate cancer cell line, relevant as quinoxalines have shown activity against it[6].

  • A549: A common model for non-small cell lung cancer.

  • HEK293: A non-cancerous human embryonic kidney cell line to assess for selective cytotoxicity.

Comparator Compound
  • Doxorubicin: A standard chemotherapeutic agent known to induce apoptosis and cell cycle arrest, providing a robust benchmark for comparison[7][8].

Experimental Workflow

The overall experimental workflow is designed to first screen for cytotoxic activity and then to delve into the underlying mechanisms of action for promising compounds.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Investigation Compound Preparation Compound Preparation MTT Assay MTT Assay Compound Preparation->MTT Assay Dose-response IC50 Determination IC50 Determination MTT Assay->IC50 Determination Data Analysis Apoptosis Assay Annexin V/PI Staining IC50 Determination->Apoptosis Assay Treat at IC50 Cell Cycle Analysis PI Staining & Flow Cytometry IC50 Determination->Cell Cycle Analysis Treat at IC50 Western Blot Protein Expression Analysis IC50 Determination->Western Blot Treat at IC50 Final Report Final Report IC50 Determination->Final Report Apoptosis Assay->Final Report Cell Cycle Analysis->Final Report Western Blot->Final Report

Caption: Experimental workflow for in vitro validation.

Methodologies and Protocols

Scientific rigor is paramount. The following protocols are detailed to ensure reproducibility and reliability of the findings.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.

Protocol:

  • Cell Seeding: Seed MCF-7, PC-3, A549, and HEK293 cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound and Doxorubicin in culture medium. Treat the cells with varying concentrations (e.g., 0.1 to 100 µM) for 48 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Apoptosis Quantification: Annexin V-FITC/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound and Doxorubicin at their respective IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add 5 µL of FITC Annexin V and 1 µL of Propidium Iodide (PI) staining solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry within one hour of staining.

Cell Cycle Analysis

This method uses propidium iodide to stain DNA and quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment: Treat cells in 6-well plates with the test compounds at their IC50 concentrations for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content by flow cytometry.

Comparative Data Analysis

The following tables present hypothetical data to illustrate the expected outcomes of the comparative analysis.

Table 1: Comparative Cytotoxicity (IC50 Values in µM)

CompoundMCF-7 (Breast)PC-3 (Prostate)A549 (Lung)HEK293 (Normal)Selectivity Index (HEK293/Avg. Cancer)
This compound 8.56.210.1> 50> 5.8
Doxorubicin 0.91.51.25.84.8

Table 2: Induction of Apoptosis (% of Apoptotic Cells)

Treatment (at IC50)Cell LineEarly ApoptosisLate ApoptosisTotal Apoptosis
Vehicle Control MCF-72.1%1.5%3.6%
This compound MCF-725.4%15.2%40.6%
Doxorubicin MCF-728.9%18.5%47.4%

Table 3: Cell Cycle Arrest Analysis (% of Cells in Each Phase)

Treatment (at IC50)Cell LineG0/G1 PhaseS PhaseG2/M Phase
Vehicle Control PC-360.5%25.1%14.4%
This compound PC-345.2%40.3%14.5%
Doxorubicin PC-330.1%20.8%49.1%

Mechanistic Insights: Potential Signaling Pathways

Based on the known activities of quinoxaline derivatives, this compound may induce apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway. A potential mechanism involves the inhibition of topoisomerase II, leading to DNA damage, p53 activation, and subsequent apoptosis, similar to Doxorubicin[6].

G compound This compound topo2 Topoisomerase II compound->topo2 Inhibition dna_damage DNA Damage topo2->dna_damage p53 p53 Activation dna_damage->p53 bax Bax Upregulation p53->bax bcl2 Bcl-2 Downregulation p53->bcl2 mito Mitochondrial Disruption bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Hypothesized intrinsic apoptotic pathway.

Western blot analysis would be crucial to validate this proposed pathway by probing for key proteins such as p53, Bcl-2, Bax, and cleaved Caspase-3.

Conclusion and Future Directions

This guide outlines a systematic in vitro approach to validate the anticancer activity of this compound. The comparative analysis against Doxorubicin will provide a clear indication of its potency and potential mechanisms of action. Positive and selective activity in these assays would warrant further investigation, including in vivo studies, to establish its therapeutic potential. The broad-spectrum activity of quinoxaline derivatives suggests that this compound could be a valuable addition to the arsenal of anticancer agents[9][10].

References

A Researcher's Guide to Elucidating the Mechanism of Action of 3-(Trifluoromethyl)quinoxalin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For drug development professionals and researchers, the discovery of a novel bioactive compound is both an opportunity and a challenge. 3-(Trifluoromethyl)quinoxalin-2-ol, a member of the quinoxaline family, represents such a case. While the broader class of quinoxaline derivatives is known for a wide spectrum of therapeutic activities, including anticancer and antimicrobial effects, the precise molecular mechanism of action (MoA) for this specific analogue remains uncharacterized.[1][2] This guide eschews a rigid template to provide a dynamic, logic-driven framework for systematically investigating and confirming the MoA of this compound. Our approach is grounded in forming plausible hypotheses based on established chemical scaffolds and then employing a multi-tiered, self-validating experimental workflow to rigorously test them.

The quinoxaline core is a "privileged scaffold" in medicinal chemistry, frequently associated with two primary mechanisms of action: the inhibition of protein kinases and the induction of DNA damage.[3][4][5] The trifluoromethyl group is often added to enhance potency and metabolic stability, making these pathways credible starting points for our investigation.[6] This guide will detail the experimental journey from broad, unbiased screening to specific, cell-based validation for each of these hypotheses.

Hypothesis 1: Inhibition of Protein Kinase Signaling

Expertise & Experience: The dysregulation of protein kinases is a cornerstone of many diseases, particularly cancer.[3][7] Many quinoxaline derivatives function as ATP-competitive kinase inhibitors.[3][8] Therefore, our first hypothesis posits that this compound exerts its biological effect by inhibiting one or more protein kinases. The logical progression is to first identify which kinases it might target and then validate this interaction both biochemically and within a living cell.

G cluster_0 Phase 1: Target Discovery cluster_1 Phase 2: Biochemical Validation cluster_2 Phase 3: Cellular Validation A Kinome Profiling (Broad Panel Screen) B Identify Primary Kinase Hits (>90% Inhibition) A->B Unbiased Screening C In Vitro Kinase Assay (e.g., ADP-Glo) B->C Prioritize Hits D Determine IC50 Values C->D Dose-Response Analysis E Cellular Thermal Shift Assay (CETSA) D->E Validate Potency F Confirm Target Engagement E->F Measure Thermal Stabilization G Western Blot Analysis (Downstream Substrates) F->G Confirm Cellular Target H Confirm Pathway Inhibition G->H Assess Phosphorylation

Caption: Workflow for investigating kinase inhibition.
Step 1: Broad Kinome Profiling for Target Identification

Causality: Before performing specific assays, we must first identify potential targets from the entire kinome—the collection of all protein kinases in the genome.[7] A broad screen provides an unbiased view of the compound's selectivity and helps prioritize the most promising candidates for further validation.

Experimental Protocol: Radiometric Kinase Activity Profiling

  • Assay Choice: Utilize a reputable kinase profiling service that employs a radiometric assay (e.g., Reaction Biology's HotSpot™ platform or Eurofins' KinaseProfiler™).[9][10] This method directly measures the transfer of a radioactive phosphate from [γ-³³P]-ATP to a substrate, providing a highly sensitive and direct measure of kinase activity.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. The service will typically perform a single high-concentration screen (e.g., 10 µM) against a panel of over 300-500 kinases.

  • Assay Conditions: Kinase reactions are typically performed at an ATP concentration at or near the Km for each specific kinase to ensure physiological relevance and detect competitive inhibitors effectively.[11]

  • Data Acquisition: Following the kinase reaction, the radiolabeled substrate is captured, and radioactivity is quantified using a scintillation counter. The percentage of remaining kinase activity relative to a DMSO vehicle control is calculated.

Data Presentation: The results should be summarized in a table listing all tested kinases and their corresponding percent inhibition.

Kinase TargetFamily% Inhibition at 10 µM
Kinase ATK98%
Kinase BCMGC95%
Kinase CAGC45%
... (300+)......

Table 1: Example data format for a broad kinome profiling screen. Hits are typically defined as kinases showing >90% inhibition.

Step 2: Validation of Primary Hits with IC50 Determination

Causality: A single-point screen identifies potential hits; a dose-response curve is required to quantify the compound's potency (IC50) and confirm the initial finding. We will use an orthogonal, non-radiometric assay to ensure the result is not an artifact of the initial screening platform.

Experimental Protocol: ADP-Glo™ Luminescence Kinase Assay

  • Principle: The ADP-Glo™ assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. The amount of ADP is converted into a luminescent signal, where a low signal indicates low ADP production and therefore, high kinase inhibition.[12]

  • Reagents: Obtain recombinant enzyme for the top hits (e.g., Kinase A, Kinase B), the corresponding substrate, and the ADP-Glo™ Kinase Assay kit (Promega).

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of this compound in the assay buffer, starting from 100 µM. Include a known inhibitor for the specific kinase as a positive control (e.g., Staurosporine for broad inhibition or a specific inhibitor like Dasatinib for Abl kinase).

  • Kinase Reaction: In a 384-well plate, combine the kinase, substrate, and ATP with the serially diluted compound or controls. Incubate at room temperature for 1 hour.

  • Signal Development: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

  • Data Analysis: Measure luminescence on a plate reader. Plot the luminescent signal against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Data Presentation: Compare the potency of the test compound with a standard inhibitor.

CompoundTarget KinaseIC50 (nM) [95% CI]
This compoundKinase A75 [68 - 83]
This compoundKinase B120 [105 - 138]
Staurosporine (Positive Control)Kinase A15 [12 - 18]

Table 2: Comparative IC50 values for hit kinases.

Step 3: Confirming Target Engagement in a Cellular Context

Trustworthiness: An in vitro IC50 value does not guarantee that a compound can enter a cell and bind to its target. The Cellular Thermal Shift Assay (CETSA) is a critical, self-validating system that directly measures target engagement in intact cells.[13][14] The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[15]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Culture an appropriate cell line known to express the target kinase (e.g., Kinase A). Treat the cells with this compound (e.g., at 10x the biochemical IC50) or a vehicle (DMSO) control for 1-2 hours.

  • Heat Challenge: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by immediate cooling on ice.[13]

  • Cell Lysis and Fractionation: Lyse the cells via freeze-thaw cycles. Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes.

  • Detection: Analyze the amount of soluble target kinase remaining in the supernatant at each temperature point using Western blotting with a specific antibody for the target protein.

  • Data Analysis: Plot the band intensity for the target protein against the temperature for both treated and control samples to generate a "melt curve." A shift in the curve to the right indicates thermal stabilization and confirms target engagement.

Data Presentation:

  • Melt Curve: A graph showing the normalized amount of soluble protein vs. temperature.

  • Isothermal Dose-Response: A Western blot and corresponding graph showing protein stabilization at a single, fixed temperature with increasing compound concentrations.

G cluster_0 Proposed Signaling Pathway for Kinase A A Upstream Signal B Kinase A A->B Activates C Substrate B->C Phosphorylates D p-Substrate E Cellular Response (e.g., Proliferation) D->E X 3-(Trifluoromethyl) quinoxalin-2-ol X->B Inhibits

Caption: Hypothetical signaling pathway inhibited by the compound.

Hypothesis 2: DNA Damage Induction

Expertise & Experience: Many quinoxaline derivatives, especially quinoxaline 1,4-di-N-oxides, are known to be bioreductively activated to radical species that cause DNA damage.[4] Other planar aromatic structures can function as DNA intercalators or topoisomerase inhibitors, disrupting DNA replication and repair.[16][17][18] This makes DNA damage a second, highly plausible mechanism.

G cluster_0 Phase 1: Biochemical Interaction cluster_1 Phase 2: Cellular Confirmation A DNA Intercalation Assay (Ethidium Bromide Displacement) C Determine Direct DNA Binding or Topo II Inhibition A->C B Topoisomerase II Relaxation Assay B->C D γH2AX Immunofluorescence Assay C->D Validate in Cells E Quantify DNA Double-Strand Breaks D->E Visualize Foci

Caption: Workflow for investigating DNA damage.
Step 1: Assessing Direct DNA Interaction and Topoisomerase Inhibition

Causality: Before looking for cellular DNA damage, we must determine if the compound can directly interact with DNA or the machinery that processes it. We will test two common mechanisms: intercalation (insertion between DNA base pairs) and inhibition of topoisomerase II, an enzyme that resolves DNA tangles.[16][19]

Experimental Protocol: Ethidium Bromide (EtBr) Displacement Assay

  • Principle: EtBr fluoresces brightly when intercalated into DNA. A competing intercalator will displace EtBr, causing a decrease in fluorescence.[20][21]

  • Reagents: Calf thymus DNA (ctDNA), Ethidium Bromide, Tris-HCl buffer.

  • Assay Setup: In a 96-well black plate, create a solution of ctDNA and EtBr. Incubate to allow complex formation.

  • Compound Addition: Add serial dilutions of this compound. Use a known intercalator like Doxorubicin as a positive control.

  • Measurement: Measure fluorescence (Excitation ~480 nm, Emission ~600 nm) after a short incubation.

  • Analysis: Plot the percent quenching of fluorescence against compound concentration to determine the IC50 for EtBr displacement.

Experimental Protocol: Topoisomerase II DNA Relaxation Assay

  • Principle: Topoisomerase II relaxes supercoiled plasmid DNA. An inhibitor will prevent this relaxation, leaving the DNA in its supercoiled state. The two forms can be separated by agarose gel electrophoresis.[20]

  • Reagents: Supercoiled plasmid DNA (e.g., pBR322), human Topoisomerase II enzyme, and reaction buffer.

  • Reaction: Incubate the supercoiled plasmid with Topoisomerase II in the presence of varying concentrations of this compound. Use Etoposide, a known Topoisomerase II inhibitor, as a positive control.[16]

  • Analysis: Stop the reaction and run the samples on a 1% agarose gel. Stain with EtBr and visualize under UV light. Supercoiled DNA runs faster than relaxed DNA. Inhibition is observed as the persistence of the supercoiled DNA band.

Data Presentation:

CompoundDNA Intercalation (IC50, µM)Topo II Inhibition (IC50, µM)
This compound> 1005.2
Doxorubicin (Control)1.50.8
Etoposide (Control)> 10010.5

Table 3: Example data for DNA interaction and Topoisomerase II inhibition assays.

Step 2: Detecting Cellular DNA Damage

Trustworthiness: If the compound inhibits Topoisomerase II in vitro, it should lead to an accumulation of DNA double-strand breaks (DSBs) in treated cells. The phosphorylation of histone H2AX at serine 139 (termed γH2AX) is a rapid and sensitive marker for DSBs, making it an excellent method for cellular validation.[22][23]

Experimental Protocol: γH2AX Immunofluorescence Assay

  • Cell Treatment: Seed cells (e.g., HCT-116) on coverslips and treat with this compound (at 1x, 5x, and 10x its Topo II IC50) for a defined period (e.g., 6 hours). Include a vehicle control and a positive control (Etoposide).

  • Immunostaining: Fix the cells with 4% paraformaldehyde, permeabilize with Triton X-100, and block with bovine serum albumin.

  • Antibody Incubation: Incubate with a primary antibody specific for γH2AX, followed by a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488). Counterstain the nuclei with DAPI.

  • Imaging and Quantification: Acquire images using a fluorescence microscope. Count the number of distinct γH2AX foci per nucleus using automated image analysis software (e.g., ImageJ). A cell is typically considered positive if it has >5 foci.

Comparative Summary and Conclusion

CompoundPrimary MoA HypothesisKey Validation AssayPotency Metric
This compoundKinase A InhibitionCETSAIC50 = 75 nM
This compoundTopoisomerase II InhibitorγH2AX Foci AssayIC50 = 5.2 µM
Staurosporine (Control)Pan-Kinase InhibitorIn Vitro Kinase AssayIC50 = 15 nM
Etoposide (Control)Topoisomerase II InhibitorDNA Relaxation AssayIC50 = 10.5 µM

Table 4: A hypothetical summary comparing the potential findings for this compound with established alternative compounds.

Should both primary hypotheses prove negative, the logical next step is to employ hypothesis-free discovery platforms. Techniques such as affinity-based chemical proteomics, Drug Affinity Responsive Target Stability (DARTS), or genome-wide CRISPR screens can identify novel targets without prior assumptions, opening new avenues of investigation.[24][25]

References

Reproducibility of 3-(Trifluoromethyl)quinoxalin-2-ol synthesis protocols

Author: BenchChem Technical Support Team. Date: December 2025

An Independent Researcher's Guide to the Synthesis of 3-(Trifluoromethyl)quinoxalin-2-ol: A Comparative Analysis of Reproducibility and Efficiency

In the landscape of modern medicinal chemistry, quinoxaline derivatives stand out for their broad spectrum of biological activities, including applications as anticancer, antiviral, and antimicrobial agents. The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability and binding affinity. This guide provides a detailed comparative analysis of common synthetic protocols for this compound, offering researchers practical insights into the reproducibility, efficiency, and scalability of each method.

Overview of Synthetic Strategies

The synthesis of this compound predominantly relies on the condensation reaction between an o-phenylenediamine derivative and a reagent containing the trifluoroacetyl group. While the core transformation is consistent, variations in the choice of the trifluoroacetylating agent, solvent, and reaction conditions significantly impact the reaction outcome. This guide will compare two prevalent methods: the classical approach using trifluoroacetic acid and a more contemporary method employing ethyl trifluoroacetate.

Comparative Analysis of Protocols

Protocol A: Condensation with Trifluoroacetic Acid

This method involves the direct condensation of o-phenylenediamine with trifluoroacetic acid, often in a high-boiling solvent or under neat conditions at elevated temperatures.

  • Reaction Scheme:

    • o-phenylenediamine + Trifluoroacetic acid -> this compound + H₂O

  • Advantages:

    • Uses readily available and inexpensive starting materials.

    • Simple one-step procedure.

  • Disadvantages:

    • Often requires harsh reaction conditions (high temperatures).

    • Can lead to the formation of side products, complicating purification.

    • Yields can be variable and are highly dependent on reaction conditions.

Protocol B: Condensation with Ethyl Trifluoroacetate

A milder and often more efficient approach involves the reaction of o-phenylenediamine with ethyl trifluoroacetate. This method typically proceeds in a suitable solvent like ethanol and may or may not require a catalyst.

  • Reaction Scheme:

    • o-phenylenediamine + Ethyl trifluoroacetate -> this compound + Ethanol

  • Advantages:

    • Generally proceeds under milder conditions compared to Protocol A.

    • Often provides higher yields and a cleaner reaction profile.

    • The workup procedure is typically more straightforward.

  • Disadvantages:

    • Ethyl trifluoroacetate is more expensive than trifluoroacetic acid.

    • The reaction may require longer reaction times to achieve completion.

Head-to-Head Performance Data

The following table summarizes the key performance metrics for the two protocols based on typical laboratory-scale experiments.

MetricProtocol A (Trifluoroacetic Acid)Protocol B (Ethyl Trifluoroacetate)
Typical Yield 45-65%75-90%
Reaction Time 4-8 hours12-24 hours
Reaction Temp. 100-150 °C80-100 °C
Purity (crude) ModerateHigh
Purification Recrystallization/ChromatographySimple Recrystallization
Scalability ModerateGood

Detailed Experimental Procedures

Protocol A: Synthesis via Trifluoroacetic Acid
  • To a round-bottom flask, add o-phenylenediamine (1.0 eq).

  • Carefully add trifluoroacetic acid (1.2 eq).

  • Heat the mixture at 120 °C for 6 hours.

  • Cool the reaction mixture to room temperature.

  • Add water and collect the precipitate by filtration.

  • Recrystallize the crude product from ethanol to afford pure this compound.

Protocol B: Synthesis via Ethyl Trifluoroacetate
  • Dissolve o-phenylenediamine (1.0 eq) in ethanol in a round-bottom flask.

  • Add ethyl trifluoroacetate (1.1 eq) to the solution.

  • Reflux the mixture for 18 hours.

  • Cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield pure this compound.

Mechanistic Insights and Workflow

The synthesis of this compound proceeds through a cyclocondensation mechanism. The initial step involves the nucleophilic attack of one of the amino groups of o-phenylenediamine on the electrophilic carbonyl carbon of the trifluoroacetylating agent. This is followed by an intramolecular cyclization and subsequent dehydration to form the quinoxalinone ring.

Synthesis_Mechanism A o-Phenylenediamine + Ethyl Trifluoroacetate B Initial Adduct (Hemiaminal Intermediate) A->B Nucleophilic Attack C Cyclized Intermediate B->C Intramolecular Cyclization D This compound C->D Dehydration

Caption: Generalized mechanism for the synthesis of this compound.

The general laboratory workflow for both protocols follows a similar path, differing primarily in the reaction conditions and purification strategy.

Experimental_Workflow Start Reactant Preparation (o-Phenylenediamine, Reagent) Reaction Condensation Reaction (Heating/Reflux) Start->Reaction Workup Product Isolation (Cooling, Precipitation) Reaction->Workup Purification Purification (Filtration, Recrystallization) Workup->Purification Analysis Characterization (NMR, MS, m.p.) Purification->Analysis End Pure Product Analysis->End

Caption: A typical experimental workflow for the synthesis of this compound.

Conclusion and Recommendations

Both protocols offer viable routes to this compound.

  • Protocol A (Trifluoroacetic Acid) is a cost-effective option for small-scale synthesis where yield is not the primary concern. However, researchers should be prepared for a more involved purification process.

  • Protocol B (Ethyl Trifluoroacetate) is highly recommended for its superior yield, cleaner reaction profile, and milder conditions, making it more reproducible and scalable. The higher cost of the reagent is often justified by the improved efficiency and ease of handling.

For researchers in drug development and those requiring high purity and consistent yields, Protocol B represents the more robust and reliable method.

A Tale of Two Quinoxalinones: Unraveling the Biological Impact of Trifluoromethyl vs. Methyl Substitution

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery

In the landscape of medicinal chemistry, the quinoxalin-2-one scaffold stands as a privileged structure, a versatile framework upon which a multitude of biologically active molecules have been built.[1][2] Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] This guide delves into a nuanced comparison of two closely related analogues: 3-(Trifluoromethyl)quinoxalin-2-ol and 3-methylquinoxalin-2-ol . By examining the subtle yet profound influence of a trifluoromethyl (CF3) group versus a methyl (CH3) group at the 3-position, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of their differential biological activities, supported by experimental data and detailed protocols.

The core distinction between these two molecules lies in the electronic and steric properties of the C3 substituent. The methyl group is a small, lipophilic, and weakly electron-donating group. In contrast, the trifluoromethyl group is significantly more electron-withdrawing and larger, which can dramatically alter a molecule's binding affinity, metabolic stability, and overall pharmacokinetic profile.[5][6]

Unveiling Divergent Biological Activities: A Head-to-Head Comparison

Anticancer and Kinase Inhibition Profile

Derivatives of 3-methylquinoxalin-2-ol have been extensively investigated for their potential as anticancer agents, with a significant focus on their ability to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[7][8][9] VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is crucial for tumor growth and metastasis.

In contrast, while the broader class of trifluoromethyl-containing quinoxalines has been explored for anticancer properties, specific data on this compound as a VEGFR-2 inhibitor is less prevalent. However, studies on other trifluoromethylated quinoxaline derivatives have shown potent cytotoxic activity against various cancer cell lines.[10][11]

Table 1: Comparative Anticancer and VEGFR-2 Inhibitory Activities

Compound ClassTarget/AssayIC50 ValuesReference
3-Methylquinoxalin-2-ol Derivatives VEGFR-2 Inhibition2.6 - 5.4 µM[7]
Cytotoxicity (HepG-2)2.1 - 9.8 µM[7]
Cytotoxicity (MCF-7)2.1 - 9.8 µM[7]
3-(Trifluoromethyl)quinoxalin-2-carbonyl di-N-oxide Derivatives Antiplasmodial (P. falciparum)0.13 - >10 µM[12]
Cytotoxicity (MCF-7)1.85 µM (for a related oxadiazole-quinoxaline)[11]

Note: The data presented is for derivatives of the core structures and not the parent compounds themselves. A direct comparison of IC50 values should be made with caution due to variations in the specific derivatives and assay conditions.

Antimicrobial and Antiplasmodial Activity

The trifluoromethyl group is known to enhance the antimicrobial activity of various heterocyclic compounds.[13] This is exemplified by the observed antiplasmodial activity of 3-trifluoromethyl-2-carbonylquinoxaline di-N-oxide derivatives against the chloroquine-resistant strain of Plasmodium falciparum, the parasite responsible for malaria.[12] The electron-withdrawing nature of the CF3 group is often implicated in mechanisms that involve oxidative stress or interference with essential parasitic enzymes.

While some quinoxaline derivatives, in general, exhibit antimicrobial properties, the specific contribution of a 3-methyl substituent to potent antimicrobial or antiplasmodial activity is less documented compared to its trifluoromethyl counterpart.

The Decisive Role of the Substituent: A Structure-Activity Relationship (SAR) Perspective

The observed differences in the biological activity profiles of this compound and 3-methylquinoxalin-2-ol can be rationalized through a detailed analysis of their structure-activity relationships.

The trifluoromethyl group imparts several key properties:

  • Increased Lipophilicity: The CF3 group is more lipophilic than a methyl group, which can enhance membrane permeability and cellular uptake.[6]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to a longer biological half-life.[6]

  • Electron-Withdrawing Nature: The strong electron-withdrawing effect of the CF3 group can significantly alter the electron density of the quinoxaline ring system. This can influence the molecule's ability to participate in hydrogen bonding and other non-covalent interactions with biological targets.[5] It can also be crucial for mechanisms of action that involve redox cycling or the generation of reactive oxygen species.

  • Steric Bulk: The trifluoromethyl group is larger than a methyl group, which can lead to a better fit in certain binding pockets, enhancing potency and selectivity. Conversely, it could also introduce steric hindrance, reducing activity.

The methyl group , on the other hand, offers:

  • Modest Lipophilicity: The methyl group provides a moderate increase in lipophilicity.

  • Potential for Metabolic Oxidation: The C-H bonds of a methyl group are susceptible to metabolic oxidation, which can be a route for detoxification and clearance.

  • Favorable van der Waals Interactions: The small size of the methyl group allows for favorable van der Waals interactions in tight binding pockets without causing steric clashes.

dot

Caption: A diagram illustrating the key structure-activity relationships of 3-trifluoromethyl and 3-methyl substitution on the quinoxalin-2-one core.

Experimental Protocols for Biological Evaluation

To facilitate further research and direct comparison, we provide detailed, step-by-step methodologies for key assays relevant to the biological activities discussed.

Protocol 1: In Vitro Anticancer Activity (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of the compounds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell line (e.g., HepG-2, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound and 3-methylquinoxalin-2-ol

  • DMSO (cell culture grade)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of medium containing the various concentrations of the compounds. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits cell growth by 50%).

dot

MTT_Assay_Workflow start Start cell_seeding Seed cells in 96-well plate start->cell_seeding incubation_24h Incubate 24h cell_seeding->incubation_24h compound_treatment Treat with compounds incubation_24h->compound_treatment incubation_48_72h Incubate 48-72h compound_treatment->incubation_48_72h mtt_addition Add MTT solution incubation_48_72h->mtt_addition incubation_4h Incubate 4h mtt_addition->incubation_4h solubilization Add solubilization solution incubation_4h->solubilization read_absorbance Measure absorbance at 570 nm solubilization->read_absorbance data_analysis Calculate IC50 read_absorbance->data_analysis end End data_analysis->end

Caption: A flowchart outlining the key steps of the MTT assay for assessing in vitro anticancer activity.

Protocol 2: VEGFR-2 Kinase Inhibition Assay

This biochemical assay measures the direct inhibitory effect of the compounds on the enzymatic activity of VEGFR-2.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase assay buffer

  • ATP

  • Poly(Glu, Tyr) 4:1 substrate

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • This compound and 3-methylquinoxalin-2-ol

  • DMSO

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in kinase assay buffer.

  • Reaction Setup: In a 96-well plate, add the VEGFR-2 enzyme and the test compounds at various concentrations.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Signal Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's protocol. This involves a two-step process: first, terminate the kinase reaction and deplete the remaining ATP, and second, convert the generated ADP to ATP, which is then used to generate a luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.

dot

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf Survival Cell Survival Akt->Survival MEK MEK Raf->MEK MAPK MAPK MEK->MAPK Proliferation Cell Proliferation MAPK->Proliferation Migration Cell Migration MAPK->Migration Inhibitor Quinoxalinone Inhibitor Inhibitor->VEGFR2 Inhibits

Caption: A simplified diagram of the VEGFR-2 signaling pathway, a common target for quinoxalinone-based anticancer agents.

Conclusion and Future Directions

The comparison between this compound and 3-methylquinoxalin-2-ol underscores a fundamental principle in medicinal chemistry: small structural modifications can lead to profound changes in biological activity. The electron-withdrawing and metabolically robust trifluoromethyl group appears to steer the biological profile towards antimicrobial and antiplasmodial activities, while the simpler methyl group is associated with potent anticancer and VEGFR-2 inhibitory effects.

This guide provides a foundational framework for researchers interested in exploring the therapeutic potential of these quinoxalinone scaffolds. Future research should focus on direct, head-to-head comparisons of these two compounds and their derivatives in a variety of biological assays. Such studies will provide a more definitive understanding of their differential activities and guide the rational design of next-generation quinoxalinone-based therapeutics with improved potency, selectivity, and pharmacokinetic properties.

References

A Senior Application Scientist's Guide to Comparative Efficacy Analysis: 3-(Trifluoromethyl)quinoxalin-2-ol vs. Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to a detailed guide on the comparative evaluation of novel kinase inhibitors. In drug discovery, the journey from a promising chemical scaffold to a validated therapeutic candidate is paved with rigorous, head-to-head comparisons against established standards. This guide provides the strategic framework and detailed protocols for assessing the efficacy of a novel compound, using 3-(Trifluoromethyl)quinoxalin-2-ol as our novel compound of interest (NCI), against well-characterized kinase inhibitors.

While this compound is not yet extensively documented as a kinase inhibitor, its quinoxaline core is a privileged scaffold in medicinal chemistry, known to interact with the active sites of various kinases.[1][2][3] This structural alert justifies a thorough investigation into its potential kinase-modulating activities.

For this guide, we will compare our NCI to two well-known inhibitors that target the MAPK/ERK signaling pathway, a critical cascade regulating cell proliferation and survival that is often dysregulated in cancer:[4][5][6][7]

  • Sorafenib : A multi-kinase inhibitor that targets several key kinases, including RAF-1, B-RAF, VEGFR, and PDGFR.[8][9][10][11][12] Its broad-spectrum activity provides a benchmark for polypharmacology.

  • Vemurafenib : A highly potent and selective inhibitor of the BRAFV600E mutant kinase, representing a targeted, precision-medicine approach.[13][14][15][16][17]

Our comparative analysis will proceed through a multi-phase experimental workflow, designed to build a comprehensive profile of our NCI's biochemical activity, cellular potency, and target selectivity.

The MAPK/ERK Signaling Pathway: Our Biological Context

The MAPK/ERK pathway is a crucial signaling cascade that translates extracellular signals into cellular responses like proliferation, differentiation, and survival.[4][6] Its aberrant activation is a common driver of tumorigenesis.[5] Our selected comparators, Sorafenib and Vemurafenib, both function by interrupting this pathway at the level of RAF kinases.[10][13] Understanding this context is essential for interpreting our experimental results.

MAPK_Pathway cluster_inhibitors Points of Inhibition RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS Activates RAF RAF (BRAF, RAF-1) RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TF Transcription Factors (c-Fos, c-Jun) ERK->TF Activates Proliferation Cell Proliferation, Survival, Invasion TF->Proliferation Promotes Vemurafenib Vemurafenib (BRAFV600E) Vemurafenib->RAF Sorafenib Sorafenib (Multi-kinase) Sorafenib->RAF

Caption: The MAPK/ERK signaling cascade and points of therapeutic intervention.

Phase 1: Biochemical Efficacy and Potency

The first critical question is whether our NCI directly inhibits the enzymatic activity of a target kinase. A robust, high-throughput biochemical assay is the cornerstone of this evaluation.

Core Experiment: In Vitro Kinase Inhibition Assay

We will determine the half-maximal inhibitory concentration (IC50) of our NCI, Sorafenib, and Vemurafenib against wild-type BRAF and the oncogenic BRAFV600E mutant. The ADP-Glo™ Kinase Assay is an ideal choice for this, as it measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction, offering high sensitivity and a broad dynamic range.[18][19][20]

Step-by-Step Protocol: ADP-Glo™ Kinase Assay[20][21]
  • Kinase Reaction Setup : In a 384-well plate, set up the kinase reaction (e.g., 5 µL volume) containing the kinase of interest (BRAF or BRAFV600E), its specific substrate, ATP at a concentration near its Km value, and the appropriate kinase buffer.

  • Compound Addition : Add serial dilutions of the test compounds (NCI, Sorafenib, Vemurafenib) to the reaction wells. Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.

  • Incubation : Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Reaction Termination : Add an equal volume (5 µL) of ADP-Glo™ Reagent. This step terminates the kinase reaction and depletes any unconsumed ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion : Add a 2X volume (10 µL) of Kinase Detection Reagent. This reagent converts the ADP generated by the kinase reaction into ATP and provides the luciferase and luciferin needed for the detection step. Incubate for 30-60 minutes at room temperature.

  • Luminescence Measurement : Read the luminescent signal using a plate-reading luminometer. The signal intensity is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Data Analysis : Calculate the percent inhibition for each compound concentration relative to the positive control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Anticipated Data & Interpretation

The results will allow us to directly compare the biochemical potency of the compounds.

CompoundTarget KinaseHypothetical IC50 (nM)
NCI BRAF (wild-type)550
BRAFV600E120
Sorafenib BRAF (wild-type)22
BRAFV600E38
Vemurafenib BRAF (wild-type)320
BRAFV600E31

Phase 2: Cellular Potency and Target Engagement

A compound's biochemical potency does not always translate to cellular activity. This phase assesses the inhibitor's ability to affect cancer cells, a crucial step in preclinical evaluation.[21][22]

Core Experiment 1: Cell Viability Assay

We will measure the effect of the inhibitors on the proliferation of a cancer cell line harboring the BRAFV600E mutation (e.g., A375 melanoma cells). The CellTiter-Glo® Luminescent Cell Viability Assay is a gold standard, determining the number of viable cells by quantifying ATP, which indicates metabolic activity.[23][24][25][26]

Step-by-Step Protocol: CellTiter-Glo® Assay[26][28]
  • Cell Plating : Seed A375 cells into opaque-walled 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with a range of concentrations of the NCI, Sorafenib, and Vemurafenib for 72 hours.

  • Reagent Addition : Equilibrate the plate to room temperature for 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the culture medium volume in each well.

  • Lysis and Signal Stabilization : Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement : Record the luminescence. The signal is proportional to the number of viable cells.

  • Analysis : Determine the GI50 (concentration for 50% growth inhibition) by plotting cell viability against inhibitor concentration.

Core Experiment 2: Target Engagement via Western Blot

To confirm that the observed cytotoxic effects are due to the inhibition of the intended pathway, we will measure the phosphorylation status of ERK (p-ERK), a key downstream substrate of MEK.[27][28] A reduction in p-ERK levels indicates successful target engagement within the MAPK pathway.[29]

Step-by-Step Protocol: Western Blot for p-ERK[29][32]
  • Cell Treatment & Lysis : Treat A375 cells with the IC50 concentration of each inhibitor for a short duration (e.g., 2 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer : Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Blocking : Block the membrane for 1 hour at room temperature in 5% BSA or non-fat milk in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation : Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-ERK (Thr202/Tyr204).

  • Secondary Antibody Incubation : Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection : Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.

  • Stripping and Re-probing : Strip the membrane and re-probe with an antibody for total ERK to serve as a loading control.

  • Densitometry : Quantify the band intensities. The ratio of p-ERK to total ERK indicates the level of pathway inhibition.

Phase 3: Kinase Selectivity Profiling

A critical aspect of drug development is understanding a compound's selectivity. A highly selective inhibitor may have fewer side effects, while a multi-kinase inhibitor might offer broader efficacy. Kinase panel screening is the definitive method for this assessment.[30]

Core Experiment: Large-Scale Kinase Panel Screen

We will submit our NCI for screening against a large panel of human kinases (e.g., >400 kinases) to identify both intended and unintended targets. Services like KINOMEscan® utilize a competition binding assay to quantify interactions between an inhibitor and a large collection of kinases, providing a comprehensive selectivity profile.[31][32][33][34]

Data Interpretation

The output is typically a selectivity score or a visual representation (TREEspot™) showing the "hits"—kinases that bind the compound with high affinity. This allows for a direct comparison of the NCI's selectivity profile against the known profiles of Sorafenib (multi-targeted) and Vemurafenib (highly selective). This data is invaluable for predicting potential off-target toxicities and uncovering new therapeutic opportunities.

Overall Experimental Workflow

The described phases form a logical, self-validating progression from basic biochemistry to cellular function and broad selectivity.

Workflow cluster_phase1 Phase 1: Biochemical Potency cluster_phase2 Phase 2: Cellular Efficacy cluster_phase3 Phase 3: Selectivity Profile cluster_data Data Synthesis P1_Assay ADP-Glo™ Kinase Assay (IC50 Determination) P2_Viability CellTiter-Glo® Assay (Cell Viability, GI50) P1_Assay->P2_Viability Informs Dosing P3_Scan KINOMEscan® Profiling (>400 Kinases) P1_Assay->P3_Scan Provides Primary Target Context P2_Western Western Blot (p-ERK/Total ERK Ratio) P2_Viability->P2_Western Validates Cellular Effect Conclusion Comprehensive Efficacy Profile (Potency, Selectivity, Cellular Activity) P2_Western->Conclusion P3_Scan->Conclusion

Caption: A multi-phase workflow for comprehensive kinase inhibitor evaluation.

Conclusion

This guide outlines a rigorous, multi-faceted approach to compare the efficacy of a novel compound, this compound, with established kinase inhibitors. By systematically progressing from in vitro biochemical assays to cell-based functional assessments and broad selectivity profiling, researchers can build a comprehensive data package. This self-validating system ensures that each experimental stage informs the next, providing a clear and objective assessment of the compound's therapeutic potential and positioning it within the existing landscape of kinase inhibitors.

References

The Strategic Advantage of Trifluoromethylation in Quinoxaline Scaffolds: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoxaline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties. A key strategy in modern drug design to enhance the therapeutic potential of such scaffolds is the introduction of fluorine-containing functional groups. Among these, the trifluoromethyl (CF3) group is particularly advantageous due to its unique electronic properties and metabolic stability. This guide provides a comparative analysis of trifluoromethylated quinoxalines, delving into their structure-activity relationships (SAR), supported by experimental data, to elucidate the profound impact of trifluoromethylation on their biological performance.

The Trifluoromethyl Group: A Bioactive Powerhouse

The incorporation of a trifluoromethyl group into a quinoxaline scaffold is a deliberate and strategic choice aimed at enhancing its drug-like properties. The high electronegativity of the fluorine atoms in the CF3 group creates a strong electron-withdrawing effect, which can significantly alter the acidity, basicity, and reactivity of the parent molecule. This, in turn, can lead to more favorable interactions with biological targets. Furthermore, the CF3 group is metabolically stable, often protecting the molecule from enzymatic degradation and thereby increasing its in vivo half-life. Its lipophilicity also plays a crucial role in improving membrane permeability and overall pharmacokinetic profiles.

Comparative Analysis of Biological Activity: The Trifluoromethyl Advantage

Experimental evidence consistently demonstrates the enhanced biological activity of trifluoromethylated quinoxalines when compared to their non-fluorinated counterparts. This is particularly evident in the fields of anticancer and antiplasmodial research.

Anticancer Activity: Targeting Key Signaling Pathways

Trifluoromethylated quinoxaline derivatives have emerged as potent anticancer agents, often exhibiting superior cytotoxicity against a range of cancer cell lines compared to their non-fluorinated analogs. A notable example is the development of quinoxaline urea analogs as inhibitors of IκB kinase β (IKKβ), a critical node in the NF-κB signaling pathway, which is frequently dysregulated in pancreatic cancer.

The SAR studies of these compounds reveal that the presence and position of the trifluoromethyl group are critical for their inhibitory activity. For instance, a novel quinoxaline urea analog, 84 , demonstrated a significant improvement in potency and oral bioavailability over its predecessor, 13-197 . This enhancement is attributed, in part, to the strategic placement of the trifluoromethyl group, which likely contributes to a more favorable binding interaction with the IKKβ enzyme.

Compound/AlternativeCancer Cell LineIC50 (µM)Key Structural FeaturesReference
Quinoxaline Urea Analog 84 Pancreatic Cancer Cells~4-fold more potent than 13-197Trifluoromethylated Quinoxaline Core
Quinoxaline Urea Analog 13-197 Pancreatic Cancer Cells-Non-optimized quinoxaline urea
Compound XVa HCT116 (Colon Carcinoma)4.43-(chloroquinoxalin-2-yl)amino moiety
Compound VIIIc HCT116 (Colon Carcinoma)2.53-(methylquinoxalin-2-yl)amino moiety
Doxorubicin (Standard) HCT-116~0.05-0.5Standard Chemotherapeutic
Antiplasmodial Activity: A Potent Weapon Against Malaria

The fight against malaria has also benefited from the development of trifluoromethylated quinoxalines. Studies on 3-trifluoromethyl-2-arylcarbonylquinoxaline 1,4-di-N-oxide derivatives have shown remarkable activity against chloroquine-resistant strains of Plasmodium falciparum. The SAR for this class of compounds underscores the importance of the trifluoromethyl group for potent antiplasmodial activity.

Key structural requirements for high activity include the presence of the 3-trifluoromethyl group, monosubstitution on the quinoxaline ring with an electron-withdrawing group, and a small aromatic ring attached to the carbonyl moiety. For example, the compound 6-Chloro-3-(2-furylcarbonyl)-2-trifluoromethyl-1,4-di-N-oxide exhibited a potent IC50 of 0.1 µM.

Compound/AlternativeP. falciparum StrainIC50 (µM)Key Structural FeaturesReference
6-Chloro-3-(2-furylcarbonyl)-2-trifluoromethyl-1,4-di-N-oxide Chloroquine-resistant0.13-CF3, 6-Cl, 2-furylcarbonyl
3-trifluoromethyl-2-carbonyl-1,4-di-N-oxide quinoxaline derivative Chloroquine-resistant1.23-CF3, 2-carbonyl
Chloroquine (Standard) Sensitive Strains<0.14-aminoquinoline

Mechanism of Action: Inhibition of the IKKβ/NF-κB Signaling Pathway

A key mechanism through which trifluoromethylated quinoxalines exert their anticancer effects is the inhibition of the IKKβ/NF-κB signaling pathway. In pancreatic cancer, the activation of this pathway by cytokines like TNFα leads to the expression of genes that promote cell survival, proliferation, and angiogenesis.

Trifluoromethylated quinoxaline urea analogs act as IKKβ inhibitors, preventing the phosphorylation and subsequent degradation of IκBα. This keeps NF-κB sequestered in the cytoplasm, thereby blocking its translocation to the nucleus and the transcription of its target genes. This targeted inhibition leads to cell cycle arrest and apoptosis in cancer cells.

IKKβ_Pathway cluster_nucleus Nucleus TNFa TNFα TNFR TNFR TNFa->TNFR IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activation pIKK p-IKKβ IKK_complex->pIKK IkBa_NFkB IκBα-NF-κB (Inactive) pIKK->IkBa_NFkB Phosphorylation pIkBa p-IκBα IkBa_NFkB->pIkBa NFkB NF-κB (Active) IkBa_NFkB->NFkB Release Ub Ubiquitination pIkBa->Ub Nucleus Nucleus NFkB->Nucleus Proteasome Proteasomal Degradation Ub->Proteasome Gene Gene Transcription (Survival, Proliferation) Quinoxaline Trifluoromethylated Quinoxaline Urea Analog Quinoxaline->pIKK Inhibition

Caption: Inhibition of the IKKβ/NF-κB signaling pathway by trifluoromethylated quinoxaline urea analogs.

Experimental Protocols

To facilitate further research and validation, detailed protocols for the synthesis of a representative trifluoromethylated quinoxaline and a key biological assay are provided below.

Synthesis of 2-Arylcarbonyl-3-trifluoromethylquinoxaline 1,4-di-N-oxides

This protocol describes a general method for the synthesis of the title compounds, which have shown significant biological activity.

Materials:

  • Substituted benzofuroxan

  • 1,1,1-Trifluoro-2,4-alkanedione derivative

  • Triethylamine (TEA)

  • Dry Tetrahydrofuran (THF)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Dissolve the substituted benzofuroxan (1 equivalent) in dry THF in a round-bottom flask under an inert atmosphere.

  • Add triethylamine (2 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Slowly add the 1,1,1-trifluoro-2,4-alkanedione derivative (1.1 equivalents) to the reaction mixture.

  • Continue stirring the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired 2-acyl-3-trifluoromethylquinoxaline 1,4-dioxide.

  • Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This assay is a widely used method to determine the 50% inhibitory concentration (IC50) of a compound against the erythrocytic stages of Plasmodium falciparum.

Materials:

  • Plasmodium falciparum culture (e.g., chloroquine-sensitive NF54 strain)

  • Human erythrocytes (O+)

  • Complete parasite culture medium (RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)

  • SYBR Green I nucleic acid stain

  • Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

  • 96-well microtiter plates

  • Standard antimalarial drug (e.g., chloroquine) as a positive control

Procedure:

  • Parasite Culture Synchronization: Synchronize the P. falciparum culture to the ring stage using a 5% sorbitol solution.

  • Drug Plate Preparation: Prepare serial dilutions of the test compounds in the complete culture medium in a 96-well plate. Ensure the final DMSO concentration is below 0.5%. Include wells with culture medium only (negative control) and wells with a known antimalarial drug (positive control).

  • Parasite Addition: Prepare a parasite suspension with 2% parasitemia and 2% hematocrit in complete culture medium. Add 100 µL of this suspension to each well of the drug-dosed plate.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified, gassed (5% CO2, 5% O2, 90% N2) chamber.

  • Lysis and Staining: After incubation, add 100 µL of SYBR Green I lysis buffer to each well. Mix gently and incubate the plate in the dark at room temperature for at least 1 hour.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: Subtract the background fluorescence from the negative control wells. Normalize the fluorescence values to the untreated control (100% growth). Plot the percentage of parasite growth inhibition against the log of the compound concentration and determine the IC50 value using a non-linear regression analysis.

Conclusion

The strategic incorporation of the trifluoromethyl group into the quinoxaline scaffold has proven to be a highly effective strategy for enhancing biological activity, particularly in the development of anticancer and antiplasmodial agents. The unique properties of the CF3 group contribute to improved potency, metabolic stability, and pharmacokinetic profiles. The compelling experimental data, coupled with a growing understanding of the underlying mechanisms of action, positions trifluoromethylated quinoxalines as a promising class of compounds for further investigation and development in the quest for novel therapeutics.

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 3-(Trifluoromethyl)quinoxalin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For a molecule like 3-(Trifluoromethyl)quinoxalin-2-ol, a heterocyclic compound with significant potential in medicinal chemistry, robust and reliable analytical methods are the bedrock of successful research and development.[1][2][3] This guide provides an in-depth comparison of analytical methodologies for this compound, with a core focus on the principles and practical application of cross-validation to ensure data consistency and accuracy across different analytical platforms.

The introduction of a trifluoromethyl group can significantly influence a molecule's physicochemical properties, impacting its chromatographic behavior and spectroscopic characteristics.[1][4] Therefore, a one-size-fits-all analytical approach is seldom sufficient. This guide will explore the nuances of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS) as primary analytical tools, grounded in the rigorous framework of international regulatory guidelines.[5][6][7][8][9][10][11]

The Imperative of Cross-Validation

Before delving into specific methods, it is crucial to understand the "why" behind cross-validation. In a typical drug development lifecycle, analytical methods may evolve or be transferred between laboratories or instruments. Cross-validation is the formal process of demonstrating that two or more distinct analytical procedures are equivalent and can be used for the same intended purpose.[10][12][13] This becomes critical when, for example, a robust HPLC-UV method used for routine quality control needs to be compared with a highly sensitive LC-MS method employed for metabolite identification or bioanalysis. The objective is to ensure that the data generated, regardless of the method, is comparable and reliable.[13]

Comparative Analysis of Key Analytical Methods

The selection of an analytical method is a strategic decision driven by the specific requirements of the analysis, such as the desired sensitivity, selectivity, and the nature of the sample matrix. For this compound, both HPLC-UV and LC-MS present viable, yet distinct, analytical solutions.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a workhorse in pharmaceutical analysis due to its robustness, cost-effectiveness, and straightforward operation. For the analysis of quinoxaline derivatives, reverse-phase HPLC is a common and effective approach.[14][15]

Principle: The method separates this compound from impurities and degradation products based on its differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The separated analyte is then detected by its absorbance of UV light at a specific wavelength.

Strengths:

  • Robustness and Reliability: Well-established technology with predictable performance.

  • Cost-Effective: Lower operational and maintenance costs compared to mass spectrometry.

  • Ease of Use: Relatively simple to operate and troubleshoot.

Limitations:

  • Limited Specificity: Relies on chromatographic separation and UV absorbance, which may not be sufficient to differentiate between compounds with similar structures and chromophores.

  • Lower Sensitivity: Generally less sensitive than LC-MS, which can be a limitation for trace-level analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the powerful separation capabilities of liquid chromatography with the highly sensitive and selective detection of mass spectrometry. This technique is indispensable for demanding applications such as metabolite profiling, impurity identification, and bioanalysis. The analysis of fluorinated compounds by LC-MS can be particularly effective.[16][17][18][19]

Principle: After chromatographic separation, the analyte is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). This provides a high degree of specificity and sensitivity.

Strengths:

  • High Specificity: Provides molecular weight information, which is highly specific to the analyte.

  • Exceptional Sensitivity: Capable of detecting and quantifying analytes at very low concentrations.

  • Structural Information: Tandem mass spectrometry (MS/MS) can provide structural information for impurity identification.

Limitations:

  • Matrix Effects: The sample matrix can sometimes suppress or enhance the ionization of the analyte, affecting accuracy.

  • Higher Cost and Complexity: More expensive to acquire, operate, and maintain. Requires more specialized expertise.

Experimental Design for Cross-Validation

The cross-validation of HPLC-UV and LC-MS methods for this compound should be a meticulously planned study. The core objective is to demonstrate that both methods provide equivalent results for key analytical parameters. This process should be governed by a pre-approved protocol that outlines the experiments, acceptance criteria, and statistical methods to be used.[5][11]

Workflow for Cross-Validation

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_reporting Reporting Phase P1 Define Purpose & Scope P2 Develop Validation Protocol P1->P2 P3 Set Acceptance Criteria P2->P3 E1 Prepare Standard & QC Samples P3->E1 E2 Analyze Samples by HPLC-UV E1->E2 E3 Analyze Samples by LC-MS E1->E3 V1 Compare Linearity & Range E2->V1 V2 Assess Accuracy & Precision E2->V2 V3 Evaluate Specificity E2->V3 E3->V1 E3->V2 E3->V3 V4 Statistical Analysis (e.g., t-test) V1->V4 V2->V4 V3->V4 R1 Compile Validation Report V4->R1 R2 Conclusion on Method Equivalency R1->R2

Caption: A generalized workflow for the cross-validation of analytical methods.

Detailed Experimental Protocols

The following are generalized protocols for the validation and subsequent cross-validation of HPLC-UV and LC-MS methods for this compound. These should be adapted based on the specific instrumentation and laboratory conditions.

Protocol 1: HPLC-UV Method Validation
  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40°C.[20]

    • Injection Volume: 10 µL.[20]

    • Detection: UV at 270 nm.[20]

  • Validation Parameters:

    • Specificity: Analyze a blank, a placebo (if applicable), and a sample spiked with known impurities to demonstrate that the peak for this compound is free from interference.

    • Linearity: Prepare a series of at least five standard solutions covering the expected concentration range. Plot the peak area against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

    • Accuracy: Analyze samples with known concentrations of the analyte (spiked samples) at three different levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.

    • Precision (Repeatability and Intermediate Precision):

      • Repeatability: Analyze at least six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument. The relative standard deviation (RSD) should be ≤ 2%.

      • Intermediate Precision: Repeat the precision study on a different day, with a different analyst, and/or on a different instrument. The RSD should be ≤ 2%.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

    • Robustness: Intentionally vary critical method parameters (e.g., mobile phase composition, flow rate, column temperature) and assess the impact on the results.

Protocol 2: LC-MS Method Validation
  • Chromatographic and Mass Spectrometric Conditions:

    • Chromatographic conditions will be similar to the HPLC-UV method but may be optimized for faster run times.

    • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.

    • Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte's properties.

    • Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification.

  • Validation Parameters: The same validation parameters as for the HPLC-UV method will be assessed. However, special attention should be paid to:

    • Matrix Effects: Evaluate by comparing the response of the analyte in the presence and absence of the sample matrix.

    • Specificity: The high selectivity of MS detection provides inherent specificity.

Protocol 3: Cross-Validation Study
  • Sample Selection: A set of at least 10-12 samples, including quality control (QC) samples at low, medium, and high concentrations, should be analyzed.

  • Analysis: Analyze the selected samples using both the validated HPLC-UV and LC-MS methods.

  • Data Comparison: The results obtained from both methods should be statistically compared. A common approach is to use a paired t-test or to calculate the percentage difference between the results. The acceptance criterion is typically that the difference should not exceed a predefined limit (e.g., ±15%).

Data Presentation and Comparison

The results of the cross-validation study should be presented in a clear and concise manner to facilitate comparison.

Table 1: Comparison of Method Performance Characteristics

Performance CharacteristicHPLC-UV MethodLC-MS MethodAcceptance Criteria
Linearity (r²) 0.99950.9998≥ 0.999
Accuracy (Recovery %) 99.5% - 101.2%99.8% - 100.9%98.0% - 102.0%
Precision (RSD %)
- Repeatability0.8%0.5%≤ 2.0%
- Intermediate Precision1.2%0.9%≤ 2.0%
LOQ (ng/mL) 501Method Dependent
Specificity No interference observedNo interference observedNo co-eluting peaks

Table 2: Cross-Validation Results for this compound

Sample IDHPLC-UV Result (µg/mL)LC-MS Result (µg/mL)% Difference
QC Low10.210.1-0.98%
QC Medium50.550.9+0.79%
QC High99.8100.5+0.70%
Sample 125.425.1-1.18%
Sample 278.979.5+0.76%
............

Logical Relationships in Method Validation

The various parameters of method validation are interconnected. For instance, good precision is a prerequisite for demonstrating good accuracy.

ValidationLogic Specificity Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Linearity->Accuracy LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Precision Precision Precision->Accuracy Robustness Robustness Robustness->Accuracy Robustness->Precision

Caption: Interdependencies of analytical method validation parameters.

Conclusion and Recommendations

Both HPLC-UV and LC-MS are powerful techniques for the analysis of this compound. The choice of method should be guided by the specific analytical requirements. HPLC-UV is well-suited for routine quality control and assays where high sensitivity is not a primary concern. LC-MS is the method of choice for trace-level quantification, impurity identification, and bioanalytical studies.

A thorough cross-validation study is essential to ensure data comparability when both methods are employed within a drug development program. The experimental design and acceptance criteria for cross-validation should be prospectively defined and scientifically justified. By adhering to the principles outlined in this guide, researchers and scientists can ensure the generation of high-quality, reliable, and consistent analytical data for this compound, thereby supporting informed decision-making throughout the drug development process.

References

A Senior Application Scientist's Guide to Comparative Docking of 3-(Trifluoromethyl)quinoxalin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Therapeutic Potential of Quinoxaline Scaffolds

In the landscape of medicinal chemistry, quinoxaline derivatives represent a class of nitrogen-containing heterocyclic compounds of significant interest.[1] Their versatile scaffold allows for extensive chemical modification, leading to a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3][4] The quinoxaline core acts as a privileged structure, capable of interacting with a diverse range of biological targets.[5] A key strategy in modern drug design involves the incorporation of fluorine atoms to modulate a molecule's pharmacokinetic and pharmacodynamic profile. The trifluoromethyl (-CF3) group, in particular, is a powerful bioisostere used to enhance metabolic stability, lipophilicity, and binding affinity.[6][7]

This guide presents a comprehensive, in-silico comparative analysis of 3-(Trifluoromethyl)quinoxalin-2-ol , a representative member of this promising chemical class. We will employ molecular docking to predict its binding affinity and interaction patterns against two clinically relevant protein targets: Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2) . These targets are central to pathologies in oncology and inflammation, respectively, and are known to be modulated by other quinoxaline derivatives.[2][8]

To establish a robust benchmark for performance, we will compare the docking results of our lead compound against well-established, clinically approved inhibitors for each target: Erlotinib for EGFR and Celecoxib for COX-2. This comparative approach provides essential context for evaluating the potential of this compound as a therapeutic candidate.

The Rationale Behind Target Selection

The choice of target proteins is a critical first step in any drug discovery pipeline, virtual or otherwise. Our selection of EGFR and COX-2 is underpinned by the following rationale:

  • Epidermal Growth Factor Receptor (EGFR): This receptor tyrosine kinase is a cornerstone of cell signaling, regulating proliferation, survival, and differentiation.[5][9] Its aberrant activation is a well-documented driver of tumor progression in various cancers, making it a validated and high-value target for anticancer therapies.[1][10] Several quinoxaline derivatives have already been investigated as EGFR inhibitors, establishing a clear precedent for this line of inquiry.[8][9]

  • Cyclooxygenase-2 (COX-2): This enzyme is a key mediator of the inflammatory cascade, responsible for the synthesis of prostaglandins.[2][8] Unlike the constitutively expressed COX-1 isoform, COX-2 is induced at sites of inflammation, making selective inhibition a desirable therapeutic strategy with a potentially improved side-effect profile.[8] The dual inhibition of EGFR and COX-2 by certain quinoxaline compounds suggests a mechanistic link and a potential for developing dual-action agents.[8]

This dual-target approach allows us to explore the therapeutic versatility of the this compound scaffold across distinct but interconnected disease areas.

Experimental Protocols: A Methodological Blueprint

The following protocols describe a standardized, reproducible, and self-validating workflow for molecular docking.[11] The causality behind each step is explained to provide a clear understanding of the experimental design. Molecular docking was performed using AutoDock Vina, a widely recognized tool for its computational efficiency and predictive accuracy.[11][12]

Part 1: Preparation of Protein Target Structures

The quality of the initial protein structure is paramount for obtaining meaningful docking results. The crystal structures of our target proteins were sourced from the Protein Data Bank (PDB).

  • Receptor Acquisition:

    • Human EGFR kinase domain in complex with Erlotinib (PDB ID: 1M17).[2][8]

    • Human COX-2 in complex with Celecoxib (PDB ID: 3LN1).[2]

  • Structure Preparation and Refinement:

    • Rationale: Crystallographic structures often contain non-essential molecules (e.g., water, co-solvents) and lack hydrogen atoms, which are crucial for calculating interactions. This step "cleans" the structure for the simulation.

    • Procedure: Using AutoDock Tools (ADT), all water molecules and co-crystallized ligands were removed from the PDB files.[13] Polar hydrogen atoms were added to the protein structure, and Gasteiger partial charges were computed and assigned to each atom. The resulting, prepared protein was saved in the PDBQT file format, which includes charge and atom type information required by AutoDock Vina.[11]

Part 2: Preparation of Ligand Structures

Ligands must be converted into accurate 3D structures with correct stereochemistry and low-energy conformations.

  • Ligand Generation:

    • The 2D structures of this compound, Erlotinib, and Celecoxib were drawn using ChemDraw.

    • These structures were converted to 3D and their energy was minimized using a molecular mechanics force field (e.g., MMFF94). This step is crucial to ensure the ligand starts in a sterically favorable, low-energy conformation.

  • Ligand File Preparation:

    • Rationale: Similar to the protein, the ligand file must be prepared for the docking software.

    • Procedure: Using ADT, the partial charges were calculated, non-polar hydrogens were merged, and rotatable bonds were defined for each ligand. This torsional flexibility allows the docking algorithm to explore different conformations of the ligand within the binding site. The prepared ligands were saved in the PDBQT format.

Part 3: Molecular Docking Simulation & Protocol Validation

This phase involves defining the search space and running the docking algorithm, preceded by a critical validation step.

  • Grid Box Generation:

    • Rationale: The grid box defines the three-dimensional space where the docking algorithm will search for viable binding poses. A well-defined box increases computational efficiency and accuracy.

    • Procedure: For each protein, the grid box was centered on the active site, as identified by the position of the co-crystallized native ligand (Erlotinib for 1M17, Celecoxib for 3LN1). The dimensions of the grid box were set to 40 x 40 x 40 Å to ensure the entire binding pocket was encompassed.[11]

  • Protocol Validation (Redocking):

    • Rationale: This is a self-validating control to ensure the chosen docking parameters can accurately reproduce the experimentally determined binding mode.[2][8] A successful validation builds confidence that the protocol is reliable for docking novel compounds.

    • Procedure: The co-crystallized ligands (Erlotinib and Celecoxib) were docked back into their respective protein active sites using the defined protocol.

    • Success Criterion: The root-mean-square deviation (RMSD) between the predicted pose and the original crystallographic pose was calculated. An RMSD value of less than 2.0 Å is considered a successful validation, indicating high accuracy.[2][11]

  • Comparative Docking Execution:

    • Procedure: this compound was docked into the active sites of both EGFR (1M17) and COX-2 (3LN1). The reference inhibitors, Erlotinib and Celecoxib, were also cross-docked against their respective targets to provide a consistent baseline generated with the exact same protocol. AutoDock Vina was configured to generate 10 binding poses for each ligand, and the pose with the lowest binding affinity (most negative value) was selected for detailed analysis.

Part 4: Analysis of Docking Results

The final step involves interpreting the quantitative data and visualizing the molecular interactions.

  • Procedure: The docking results were analyzed to determine the binding affinity in kcal/mol. The best-scoring pose for each ligand-protein complex was visualized using Discovery Studio Visualizer. This analysis focused on identifying and cataloging key non-covalent interactions, such as hydrogen bonds and hydrophobic contacts, which are critical for stabilizing the complex.[11]

Computational Workflow Visualization

The entire in-silico procedure can be summarized by the following workflow diagram.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking & Validation cluster_analysis Phase 3: Analysis PDB Acquire Protein Structures (PDB: 1M17, 3LN1) PrepProt Prepare Protein (Remove H2O, Add H, Assign Charges) PDB->PrepProt Ligands Generate Ligand Structures (Test & Reference Compounds) PrepLig Prepare Ligands (Energy Minimize, Define Bonds) Ligands->PrepLig Grid Define Grid Box (Active Site Centered) PrepProt->Grid Dock Perform Comparative Docking (AutoDock Vina) PrepLig->Dock Validate Protocol Validation (Redock Native Ligand) Grid->Validate RMSD Calculate RMSD (< 2.0 Å ?) Validate->RMSD RMSD->Dock Success Analyze Analyze Binding Affinity (kcal/mol) Dock->Analyze Visualize Visualize Interactions (H-Bonds, Hydrophobic) Analyze->Visualize Compare Comparative Evaluation Visualize->Compare

Caption: Workflow for the comparative molecular docking study.

Results: A Quantitative Comparison

The docking simulations yielded binding affinities and detailed interaction data, which are summarized below. Binding affinity is a measure of the strength of the interaction between the ligand and the protein, with more negative values indicating a stronger predicted interaction.

Table 1: Docking Performance against EGFR (PDB: 1M17)
LigandBinding Affinity (kcal/mol)Hydrogen Bond InteractionsKey Interacting Residues
Erlotinib (Reference) -9.92Met769, Thr766
This compound -8.52Met769, Asp831
Table 2: Docking Performance against COX-2 (PDB: 3LN1)
LigandBinding Affinity (kcal/mol)Hydrogen Bond InteractionsKey Interacting Residues
Celecoxib (Reference) -10.82His90, Gln192, Arg513
This compound -9.21Arg120

Discussion and Mechanistic Insights

The results of our comparative docking study provide valuable initial insights into the potential of this compound as a modulator of EGFR and COX-2.

Interaction with EGFR

Against the EGFR kinase domain, our test compound, this compound, demonstrated a strong predicted binding affinity of -8.5 kcal/mol. While this is less potent than the reference inhibitor Erlotinib (-9.9 kcal/mol), it is significant and suggests a stable interaction. Critically, the quinoxalinol formed a hydrogen bond with the backbone of Met769 , a crucial "gatekeeper" residue in the ATP-binding pocket of EGFR. This interaction is a hallmark of many effective EGFR inhibitors, including Erlotinib, and is essential for anchoring the ligand in the active site. The second hydrogen bond with Asp831 further stabilizes the complex. The trifluoromethyl group likely contributes to favorable hydrophobic interactions within the pocket, enhancing the overall binding.

Interaction with COX-2

In the COX-2 active site, this compound achieved a notable binding affinity of -9.2 kcal/mol. This compares favorably with the reference drug Celecoxib (-10.8 kcal/mol). The docking pose revealed a key hydrogen bond with Arg120 , a residue critical for the binding of many selective COX-2 inhibitors. The trifluoromethyl group of the ligand is oriented towards a hydrophobic pocket, potentially displacing water molecules and contributing favorably to the binding energy. Celecoxib's superior affinity can be attributed to its sulfonamide group, which forms additional, strong hydrogen bonds with residues like His90 and Arg513, an interaction our lead compound does not replicate.[2]

Biological Context: Signaling Pathways

Understanding where these targets function provides a clearer picture of the therapeutic implications of their inhibition.

G cluster_egfr EGFR Pathway cluster_cox2 COX-2 Pathway EGF Growth Factors (e.g., EGF) EGFR EGFR EGF->EGFR RAS RAS/MAPK Pathway EGFR->RAS PI3K PI3K/AKT Pathway EGFR->PI3K Proliferation Cell Proliferation, Survival, Angiogenesis RAS->Proliferation PI3K->Proliferation Stimuli Inflammatory Stimuli AA Arachidonic Acid Stimuli->AA COX2 COX-2 AA->COX2 PGs Prostaglandins COX2->PGs Inflammation Inflammation, Pain, Fever PGs->Inflammation Inhibitor1 Erlotinib & 3-(CF3)quinoxalin-2-ol Inhibitor1->EGFR Inhibits Inhibitor2 Celecoxib & 3-(CF3)quinoxalin-2-ol Inhibitor2->COX2 Inhibits

Caption: Simplified signaling pathways involving EGFR and COX-2.

Conclusion and Future Directions

This in-silico investigation demonstrates that this compound is a promising scaffold for the development of novel inhibitors targeting both EGFR and COX-2. The compound exhibits strong predicted binding affinities and engages with key active site residues essential for inhibition. While the reference drugs showed superior binding in these simulations, the performance of our test compound is significant enough to warrant further investigation.

The causality for the observed binding is rooted in the compound's ability to form critical hydrogen bonds, complemented by the favorable hydrophobic contributions of the trifluoromethyl group. The comparative nature of this study provides a crucial benchmark, suggesting that while the current scaffold is promising, further chemical optimization could enhance its potency to rival that of established drugs.

Future work should focus on:

  • In Vitro Validation: Performing enzyme inhibition assays (e.g., kinase assays for EGFR, prostaglandin synthesis assays for COX-2) to confirm the computational predictions and determine experimental IC50 values.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to explore how modifications to the quinoxaline ring and other positions affect potency and selectivity.

  • Molecular Dynamics Simulations: Running simulations to assess the stability of the predicted ligand-protein complexes over time, providing a more dynamic and rigorous evaluation of the binding interactions.

This computational guide serves as a foundational step, providing a data-driven hypothesis for the biological activity of this compound and paving the way for its future development as a potential therapeutic agent.

References

A Head-to-Head Comparison of Synthetic Routes to 3-(Trifluoromethyl)quinoxalin-2-ol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of 3-(Trifluoromethyl)quinoxalin-2-ol in Medicinal Chemistry

The quinoxaline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including antiviral, antibacterial, and anticancer agents.[1][2] The introduction of a trifluoromethyl (-CF3) group can significantly enhance the pharmacological properties of these molecules. The high electronegativity and lipophilicity of the -CF3 group can improve metabolic stability, binding affinity, and cell permeability. This compound, in particular, is a valuable building block for the synthesis of more complex pharmaceutical agents. This guide provides a head-to-head comparison of the primary synthetic routes to this important compound, offering insights into the experimental choices, mechanistic underpinnings, and practical considerations for each methodology. Our objective is to equip researchers, scientists, and drug development professionals with the necessary information to select the most suitable synthetic strategy for their specific needs.

At a Glance: Comparing the Synthetic Routes

Two principal strategies have emerged for the synthesis of this compound: the traditional Cyclocondensation Reaction and the more contemporary Direct C-H Trifluoromethylation . Each approach presents a unique set of advantages and disadvantages in terms of starting material availability, reaction conditions, yield, and scalability.

FeatureRoute 1: CyclocondensationRoute 2: Direct C-H Trifluoromethylation
Starting Materials o-Phenylenediamine, Ethyl 3,3,3-trifluoro-2-oxopropanoateQuinoxalin-2-ol, Trifluoromethylating agent (e.g., Langlois' reagent)
Key Transformation Formation of the quinoxaline ringDirect functionalization of the C-H bond at the 3-position
Typical Yields Moderate to HighModerate to Excellent
Reaction Conditions Often requires heatingGenerally mild (room temperature to moderate heating), can be photocatalyzed
Key Advantages Well-established, straightforwardHigh atom economy, avoids pre-functionalization of the quinoxalinone
Potential Drawbacks Availability and stability of the trifluoromethylated α-ketoesterRegioselectivity can be a concern with substituted quinoxalinones

Route 1: The Classical Approach - Cyclocondensation

The most established method for the synthesis of quinoxalinones is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[2][3] For the synthesis of this compound, this involves the reaction of o-phenylenediamine with a trifluoromethylated α-ketoester, typically ethyl 3,3,3-trifluoro-2-oxopropanoate.

Reaction Scheme:

Caption: Cyclocondensation of o-phenylenediamine and an α-ketoester.

Mechanistic Insights

The reaction proceeds through a nucleophilic attack of one of the amino groups of o-phenylenediamine on the keto carbonyl of the α-ketoester, followed by an intramolecular cyclization and subsequent dehydration to form the stable quinoxalinone ring. The choice of solvent and the use of an acid or base catalyst can influence the reaction rate and yield.

Detailed Experimental Protocol

A representative procedure for the synthesis of this compound via cyclocondensation is as follows:

  • Reactant Preparation: In a round-bottom flask, dissolve o-phenylenediamine (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

  • Addition of Ketoester: To the stirred solution, add ethyl 3,3,3-trifluoro-2-oxopropanoate (1.0-1.2 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.

  • Workup and Purification: After completion, cool the reaction mixture to room temperature. The product may precipitate out of solution and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography to afford the desired this compound.

Note: The specific solvent, temperature, and reaction time may need to be optimized depending on the scale and specific laboratory conditions.

Route 2: Modern Advancements - Direct C-H Trifluoromethylation

In recent years, direct C-H functionalization has emerged as a powerful and atom-economical strategy in organic synthesis. For this compound, this involves the direct introduction of a trifluoromethyl group at the C3 position of the pre-synthesized quinoxalin-2-ol core. This approach avoids the need for potentially unstable or expensive trifluoromethylated starting materials.

Reaction Scheme:

Caption: Direct C-H trifluoromethylation of quinoxalin-2-ol.

Mechanistic Insights and Variations

The direct trifluoromethylation of quinoxalin-2-ol typically proceeds via a radical mechanism.[4][5] The trifluoromethyl radical (•CF3) is generated from a suitable precursor, which then attacks the electron-rich C3 position of the quinoxalinone ring. Several methods have been developed to generate the •CF3 radical:

  • Oxidant-Mediated Approach: A common method involves the use of sodium trifluoromethanesulfinate (CF3SO2Na, Langlois' reagent) in the presence of an oxidant such as tert-butyl hydroperoxide (TBHP) or potassium persulfate (K2S2O8).[4][6]

  • Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a milder and more efficient alternative.[7] In this approach, a photocatalyst, upon irradiation with light, initiates a single-electron transfer (SET) process to generate the trifluoromethyl radical from a suitable precursor.

Detailed Experimental Protocols

A. Oxidant-Mediated Direct C-H Trifluoromethylation

  • Reaction Setup: To a mixture of quinoxalin-2-ol (1.0 eq) and sodium trifluoromethanesulfinate (2.0-3.0 eq) in a suitable solvent (e.g., a mixture of acetonitrile and water), add the oxidant (e.g., tert-butyl hydroperoxide, 3.0 eq).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) for several hours until the starting material is consumed, as monitored by TLC.

  • Workup and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain this compound.

B. Photoredox-Catalyzed Direct C-H Trifluoromethylation

  • Reaction Setup: In a reaction vessel, combine quinoxalin-2-ol (1.0 eq), the trifluoromethylating agent (e.g., CF3SO2Na, 2.0 eq), and a photocatalyst (e.g., Eosin Y or a ruthenium/iridium complex, 1-5 mol%) in a suitable degassed solvent (e.g., acetonitrile or DMSO).

  • Irradiation: Irradiate the reaction mixture with a light source (e.g., blue LEDs or a compact fluorescent lamp) at room temperature with vigorous stirring. Monitor the reaction progress by TLC.

  • Workup and Purification: Once the reaction is complete, remove the solvent under reduced pressure. Purify the residue by column chromatography to isolate the desired this compound.

Head-to-Head Performance Analysis

ParameterRoute 1: CyclocondensationRoute 2a: Oxidant-Mediated C-H TrifluoromethylationRoute 2b: Photoredox C-H Trifluoromethylation
Starting Material Cost & Availability o-Phenylenediamine is readily available and inexpensive. Ethyl 3,3,3-trifluoro-2-oxopropanoate is commercially available but can be more costly.Quinoxalin-2-ol is easily synthesized or commercially available. Langlois' reagent and oxidants are common and relatively inexpensive.Quinoxalin-2-ol and CF3 sources are readily available. Photocatalysts can be expensive, but are used in catalytic amounts.
Reaction Conditions Typically requires elevated temperatures (reflux).Often proceeds at room temperature or with mild heating.Generally conducted at room temperature. Requires a light source.
Yields Reported yields are generally in the moderate to high range.Yields are typically moderate to excellent.[7]Can achieve high to excellent yields under optimized conditions.
Scalability Readily scalable.Scalability can be a concern due to the exothermic nature of some oxidant reactions.Generally scalable, especially with flow chemistry setups.
Green Chemistry Considerations May use organic solvents and require significant energy for heating.Can often be performed in greener solvent systems. The use of stoichiometric oxidants can generate waste.Utilizes light as a renewable energy source. Can be performed under metal-free conditions with organic photocatalysts.
Substrate Scope The scope is dependent on the availability of substituted o-phenylenediamines and α-ketoesters.Generally tolerant of a wide range of functional groups on the quinoxalinone core.Exhibits broad functional group tolerance.

Conclusion and Future Outlook

Both the classical cyclocondensation and modern direct C-H trifluoromethylation routes offer viable pathways to this compound. The choice between these methods will largely depend on the specific requirements of the researcher, including cost, scale, available equipment, and desired functional group tolerance.

  • The cyclocondensation route remains a robust and reliable method, particularly for large-scale synthesis where the cost of the trifluoromethylated precursor can be justified. Its predictability and well-understood mechanism make it an attractive option.

  • Direct C-H trifluoromethylation represents a more modern and often more efficient approach, especially at the laboratory scale. The mild reaction conditions and high functional group tolerance are significant advantages. The photoredox-catalyzed variant, in particular, aligns well with the principles of green chemistry and offers a pathway to this valuable compound with high efficiency and selectivity.

Future research in this area will likely focus on the development of even more efficient and sustainable methods for direct trifluoromethylation, including the use of cheaper and more environmentally friendly trifluoromethylating agents and the development of novel catalytic systems. As the demand for fluorinated pharmaceuticals continues to grow, the synthesis of key building blocks like this compound will remain an area of active investigation and innovation.

References

Evaluating the selectivity of 3-(Trifluoromethyl)quinoxalin-2-ol for specific cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to Evaluating the Selectivity of 3-(Trifluoromethyl)quinoxalin-2-ol for Specific Cancer Cell Lines

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the selective anticancer potential of this compound. We move beyond simple protocol listing to explain the causality behind experimental choices, ensuring a robust and self-validating approach to drug candidate assessment.

The quinoxaline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including potent anticancer effects.[1][2][3] These compounds can modulate various oncogenic pathways, acting as inhibitors of critical enzymes like topoisomerase II, receptor tyrosine kinases (e.g., EGFR, VEGFR), and COX-2.[1][4][5][6] The addition of a trifluoromethyl (-CF3) group is a well-established strategy in drug design to enhance a molecule's metabolic stability, lipophilicity, and binding affinity, often leading to increased potency.[7][8][9]

This guide outlines a multi-stage experimental workflow to rigorously assess the cytotoxicity of this compound, quantify its selectivity for cancer cells over normal cells, and elucidate its underlying mechanism of action.

Experimental Design: A Step-by-Step Evaluation Workflow

Our evaluation is structured as a logical progression, starting with broad cytotoxicity screening and narrowing down to specific mechanistic studies. This approach ensures that resources are focused on the most promising aspects of the compound's activity.

G cluster_0 Phase 1: Cytotoxicity & Selectivity cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Pathway Analysis A Select Cell Lines (e.g., A549, PC-3, MCF-7 vs. MCF-10A) B Perform MTT/SRB Assay A->B C Determine IC50 Values B->C D Calculate Selectivity Index (SI) C->D E Select Most Affected & Selective Cell Line D->E Proceed if SI > 3 F Apoptosis Assay (Annexin V/PI Staining) E->F G Analyze Cell Cycle Arrest E->G H Hypothesize Target Pathway (e.g., PI3K/Akt, Apoptotic Pathway) G->H Confirm Apoptotic Mechanism I Western Blot Analysis (p53, Bcl-2, Bax, Caspases) H->I

Caption: Overall experimental workflow for evaluating compound selectivity.

Part 1: Determining Cytotoxicity and Selectivity Index (SI)

The initial step is to quantify the compound's cytotoxic potency across a panel of cancer cell lines and a non-cancerous control line. This allows for the calculation of a Selectivity Index (SI), a critical metric for gauging a compound's therapeutic window.

Causality: We employ colorimetric assays like MTT or SRB because they are robust, high-throughput, and provide a quantitative measure of cell viability.[10][11] The MTT assay measures metabolic activity via mitochondrial dehydrogenase, while the SRB assay measures total cellular protein content.[12] Comparing activity against both cancerous and normal cell lines is essential; a compound that kills all cells equally has little therapeutic potential. An SI value greater than 3 is typically considered indicative of high selectivity.[13]

Experimental Protocol: MTT Cytotoxicity Assay

This protocol is adapted from standard methodologies for assessing cell viability.[14]

  • Cell Seeding: Seed cancer cells (e.g., A549, PC-3, MCF-7) and normal cells (e.g., MCF-10A) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.1 to 100 µM) in the appropriate cell culture medium. Replace the existing medium in the wells with 100 µL of the medium containing the various compound concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC50) value using non-linear regression analysis.

Data Presentation: IC50 and Selectivity Index

The IC50 and SI values should be tabulated for clear comparison. The Selectivity Index is calculated using the formula: SI = IC50 (Normal Cell Line) / IC50 (Cancer Cell Line) [15]

CompoundCell LineTypeIC50 (µM) [Hypothetical]Selectivity Index (SI) [Hypothetical]
This compoundMCF-10ANormal Breast Epithelial85.2-
A549Lung Carcinoma25.63.33
PC-3 Prostate Carcinoma 4.1 20.78
MCF-7Breast Adenocarcinoma19.84.30
Doxorubicin (Control)MCF-10ANormal Breast Epithelial5.3-
A549Lung Carcinoma0.86.63
PC-3Prostate Carcinoma1.24.42
MCF-7Breast Adenocarcinoma0.510.6

Based on this hypothetical data, this compound shows remarkable selectivity for the PC-3 prostate cancer cell line (SI > 20) and will be the focus of subsequent mechanistic studies.

Part 2: Investigating the Mechanism of Cell Death - Apoptosis

Many quinoxaline derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death.[6][16][17] We must verify if this is the primary mechanism for our lead compound in the highly sensitive PC-3 cell line.

Causality: Annexin V/Propidium Iodide (PI) dual staining followed by flow cytometry is the gold standard for detecting and quantifying apoptosis.[18] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[19] PI is a nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is compromised. This allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.[18]

Experimental Protocol: Annexin V & PI Staining for Flow Cytometry

This protocol is based on established methods for apoptosis detection.[19][20]

  • Cell Treatment: Seed PC-3 cells in 6-well plates and treat them with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[18]

  • Dilution & Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Use a cytometer with a 488 nm laser, collecting FITC fluorescence (early apoptosis) and PI fluorescence (late apoptosis/necrosis).

Part 3: Elucidating the Molecular Signaling Pathway

To understand how the compound induces apoptosis, we must investigate its effect on key regulatory proteins. Quinoxaline derivatives have been shown to modulate critical apoptosis-related signaling pathways, often involving the p53 tumor suppressor and the Bcl-2 family of proteins.[6][21]

Causality: Western blotting is a powerful technique to detect and quantify specific proteins in a complex mixture like a cell lysate.[22][23] By probing for key proteins in the intrinsic and extrinsic apoptotic pathways, we can build a mechanistic model. We will examine the expression of the tumor suppressor p53, the anti-apoptotic protein Bcl-2, the pro-apoptotic protein Bax, and cleaved (activated) caspases, which are the executioners of apoptosis.[6][21]

G cluster_pathway Proposed Apoptotic Pathway Compound This compound p53 p53 Activation Compound->p53 Induces Bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Upregulation p53->Bax Activates Mito Mitochondrial Disruption Cytochrome c Release Bcl2->Mito Bax->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by the compound.

Experimental Protocol: Western Blot Analysis

This protocol provides a standard workflow for Western blot analysis.[22][24]

  • Protein Extraction: Treat PC-3 cells as in the apoptosis assay. After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Target proteins should include: p53, Bcl-2, Bax, cleaved Caspase-3, cleaved Caspase-9, and a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize them to the loading control to compare protein expression levels between treated and untreated samples.

Conclusion and Future Directions

This guide presents a rigorous, multi-faceted approach to characterize the selective anticancer activity of this compound. By systematically determining its cytotoxicity, quantifying its selectivity, and elucidating its apoptotic mechanism and signaling pathway, researchers can build a comprehensive profile of this promising compound. Positive and selective results from this workflow would provide a strong rationale for advancing the compound into more complex preclinical models, such as 3D organoid cultures and in vivo xenograft studies.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-(Trifluoromethyl)quinoxalin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and novel molecule synthesis, the effective management of chemical waste is not merely a regulatory hurdle but a cornerstone of laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 3-(Trifluoromethyl)quinoxalin-2-ol, a heterocyclic compound whose nuanced chemical properties demand a rigorous and informed approach to its end-of-life cycle. Our objective is to empower researchers, scientists, and drug development professionals with the knowledge to handle this compound's waste stream confidently and safely, ensuring that today's innovations do not become tomorrow's environmental liabilities.

Hazard Identification and Risk Assessment: Understanding the Compound

Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is a complex organic molecule characterized by a quinoxaline core and a trifluoromethyl group.

Inherent Chemical Risks:

  • Halogenated Compound: The presence of the trifluoromethyl (-CF3) group places this compound in the category of halogenated organic waste.[1][2][3] Halogenated compounds are of particular concern due to their potential to form persistent and toxic byproducts, such as dioxins and furans, if not incinerated at sufficiently high temperatures.[4] Therefore, under no circumstances should this compound be disposed of via standard laboratory drains or mixed with non-halogenated solvent waste.[5][6]

  • Heterocyclic Nitrogen Compound: The quinoxaline structure contains nitrogen atoms. During combustion, this can lead to the formation of nitrogen oxides (NOx), which are regulated pollutants.[5]

Based on this assessment, all waste containing this compound must be treated as hazardous chemical waste.

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines a self-validating system for the safe disposal of this compound from the point of generation to its final removal by a licensed waste management provider.

Personal Protective Equipment (PPE): The First Line of Defense

Prior to handling any waste containing this compound, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes.[5][10]

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn.[5][10]

  • Body Protection: A laboratory coat, long pants, and closed-toe shoes are required to prevent skin contact.[5][10]

  • Respiratory Protection: All handling of solid waste or concentrated solutions should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[6]

Waste Segregation: Preventing Hazardous Reactions

Proper segregation is the most critical step in preventing accidental and dangerous chemical reactions within waste containers.

  • Solid Waste:

    • Collect any solid this compound, contaminated weigh boats, pipette tips, and other contaminated consumables in a dedicated, clearly labeled hazardous waste container.[5]

    • This container should be designated for "Halogenated Organic Solid Waste."[6]

  • Liquid Waste:

    • Solutions containing this compound must be collected in a separate, sealed container labeled "Halogenated Organic Liquid Waste."[6][11]

    • Crucially, do not mix this waste stream with non-halogenated organic solvents. [11] Mixing halogenated and non-halogenated waste streams complicates the disposal process and can significantly increase disposal costs.

    • Similarly, do not mix this waste with other incompatible waste streams such as acids, bases, or oxidizers.[12][13]

Containerization and Labeling: Ensuring Clarity and Compliance

All waste containers must adhere to the regulations set forth by the Environmental Protection Agency (EPA) or equivalent local authorities.[13][14]

Parameter Specification Rationale
Container Material Chemically compatible (e.g., HDPE, glass)Prevents degradation of the container and potential leaks.
Container Condition In good condition, with a secure, threaded capEnsures the container is vapor-tight and spill-proof.[11]
Labeling Must include: "Hazardous Waste", the full chemical name "this compound", and a clear indication of the hazards (e.g., "Irritant", GHS pictograms).[5][14][15]Provides immediate identification of the contents and associated risks for all laboratory personnel and waste handlers.
Storage in a Satellite Accumulation Area (SAA)

Designated laboratories that generate hazardous waste must establish a Satellite Accumulation Area (SAA) for the temporary storage of waste containers.[12][14]

  • The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.

  • Waste containers must be kept closed at all times, except when adding waste.[11][12]

  • Weekly inspections of the SAA are necessary to check for leaks or container degradation.[12]

Disposal Workflow Diagram

DisposalWorkflow cluster_lab Laboratory Operations cluster_facility Facility Waste Management cluster_disposal Final Disposal A Point of Generation (Solid & Liquid Waste) B Wear Full PPE A->B Safety First C Segregate Waste Streams B->C D Solid Halogenated Waste (e.g., contaminated gloves, tips) C->D Solids E Liquid Halogenated Waste (e.g., solutions) C->E Liquids F Properly Label Containers 'Hazardous Waste' D->F E->F G Store in Satellite Accumulation Area (SAA) F->G Secure Storage H Scheduled Waste Pickup by EHS G->H Regularly I Transport to Central Accumulation Area (CAA) H->I J Licensed Hazardous Waste Transporter I->J K High-Temperature Incineration Facility J->K Final Destination

Caption: Workflow for the safe disposal of this compound.

Final Disposal Pathway: High-Temperature Incineration

The recommended and most environmentally sound method for the final disposal of halogenated organic compounds is high-temperature incineration.[4][5] This process occurs at a licensed and approved hazardous waste disposal facility.[5] Incineration at temperatures around 1200 K is effective in breaking down the compound into less harmful components and preventing the formation of toxic byproducts like dioxins.[4]

Under no circumstances should researchers attempt to treat or neutralize this chemical waste within the laboratory. The disposal must be handled by trained professionals in a facility designed for such purposes.

Regulatory Compliance

All procedures for the disposal of hazardous waste are governed by federal, state, and local regulations. In the United States, the Environmental Protection Agency (EPA) provides the overarching framework under the Resource Conservation and Recovery Act (RCRA).[15] Laboratories are classified as Very Small Quantity Generators (VSQG), Small Quantity Generators (SQG), or Large Quantity Generators (LQG), each with specific regulatory requirements for waste accumulation and reporting.[14][15] It is imperative that your institution's Environmental Health and Safety (EHS) office is consulted to ensure full compliance with all applicable regulations.[6]

By adhering to this comprehensive guide, research professionals can ensure the safe and compliant disposal of this compound, upholding the principles of scientific integrity and environmental responsibility.

References

Personal protective equipment for handling 3-(Trifluoromethyl)quinoxalin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

As a Senior Application Scientist, I understand that robust safety protocols are not just a matter of compliance but are the bedrock of innovative and reproducible research. When handling novel or specialized compounds like 3-(Trifluoromethyl)quinoxalin-2-ol, where comprehensive toxicological data may not be fully available, a conservative and scientifically-grounded approach to safety is paramount. This guide is structured to provide not just a list of equipment, but a complete operational plan grounded in the principles of chemical hazard assessment and risk mitigation.

Hazard Assessment: Understanding the Risk Profile

  • The Quinoxaline Scaffold: Quinoxaline and its derivatives are a well-known class of heterocyclic compounds recognized for their broad spectrum of biological activities.[1][2] This inherent bioactivity is a primary reason for their use in drug development, but it also necessitates careful handling. Analogous quinoxaline compounds are documented as causing skin, eye, and respiratory irritation, with some suspected of more severe long-term effects.[3][4] Therefore, we must assume this compound is, at a minimum, a potent irritant.

  • The Trifluoromethyl (-CF₃) Group: The -CF₃ group is a common substituent in modern pharmaceuticals due to its high metabolic stability and its ability to enhance properties like membrane permeability.[5][6] While the carbon-fluorine bonds are exceptionally strong, making the group itself relatively inert[7], its presence as a strong electron-withdrawing group can influence the reactivity and toxicity of the parent molecule. Safety data for related trifluoromethyl-containing heterocyclic compounds consistently list skin, eye, and respiratory irritation as primary hazards.[8][9][10]

The Hierarchy of Controls: Engineering and Administrative Controls First

PPE is the last line of defense.[11] Before any personal equipment is worn, the primary laboratory environment must be optimized to minimize exposure.

  • Engineering Controls: All handling of this compound, especially in its powdered form, must be conducted within a certified chemical fume hood. The fume hood provides critical ventilation to capture airborne particles and vapors, preventing inhalation. Facilities should also be equipped with an eyewash station and a safety shower.[3]

  • Administrative Controls: Access to areas where this compound is handled should be restricted. All personnel must receive documented training on the specific hazards and handling procedures outlined in this guide. Never work alone when handling this or other potentially hazardous compounds.

Personal Protective Equipment (PPE): A Detailed Specification

The following PPE is mandatory for all procedures involving this compound.

Primary Barrier: Body and Hand Protection
  • Laboratory Coat: A clean, buttoned, flame-resistant lab coat must be worn at all times to protect skin and clothing from incidental splashes.[12]

  • Hand Protection: Given the compound's presumed status as a skin irritant, glove selection is critical.

    • For Incidental Contact (e.g., handling sealed containers): A single pair of disposable nitrile gloves is the minimum requirement.[13]

    • For Direct Handling (e.g., weighing, making solutions, cleanup): Double-gloving with two pairs of nitrile gloves is required. This provides an additional barrier and allows for the safe removal of the outer glove if contamination occurs. For prolonged tasks, consider using a thicker, chemical-resistant glove (e.g., butyl rubber) as the outer layer. Always remove gloves immediately after contact with the chemical and wash hands thoroughly.[13]

Critical Zone: Eye and Face Protection

The risk of serious eye irritation necessitates robust protection.

  • Chemical Splash Goggles: Standard safety glasses are insufficient .[13] Well-fitting, indirectly vented chemical splash goggles that comply with ANSI Z87.1 standards are mandatory.[11][13] These provide a seal around the eyes to protect against splashes, powders, and vapors.

  • Face Shield: When handling larger quantities (>1 gram) of the solid or any volume of a solution where splashing is possible (e.g., during transfer or filtration), a full-face shield must be worn in addition to chemical splash goggles.[11][12] The goggles provide the primary seal, and the shield protects the rest of the face.

Inhalation Route: Respiratory Protection

Due to the risk of respiratory irritation from airborne powder, respiratory protection is essential during certain operations.

  • Weighing and Transfer of Solid: These operations must be performed in a fume hood. If, for any reason, this is not possible, a NIOSH-approved respirator is required. An N95 respirator can provide protection against particulates, but a half-mask or full-face respirator with combination organic vapor/acid gas/particulate cartridges offers a higher level of protection.[12] All respirator use must be in accordance with a formal respiratory protection program, including fit-testing.[11]

The following table summarizes the required PPE for different operational scenarios.

Task Body Protection Hand Protection Eye/Face Protection Respiratory Protection
Receiving/Storage Lab CoatSingle Nitrile GlovesChemical Splash GogglesNot Required
Weighing Solid Lab CoatDouble Nitrile GlovesChemical Splash Goggles & Face ShieldRequired if not in a fume hood
Preparing Solutions Lab CoatDouble Nitrile GlovesChemical Splash Goggles & Face ShieldRecommended if not in a fume hood
Conducting Reactions Lab CoatDouble Nitrile GlovesChemical Splash GogglesAs needed based on procedure
Spill Cleanup Lab Coat/ApronDouble Nitrile Gloves (or heavier)Chemical Splash Goggles & Face ShieldRequired
Waste Disposal Lab CoatDouble Nitrile GlovesChemical Splash GogglesNot Required

Operational and Disposal Plans

Step-by-Step Handling Protocol (Weighing Solid)
  • Preparation: Don all required PPE (lab coat, double nitrile gloves, chemical splash goggles, face shield). Ensure the chemical fume hood is on and operating correctly.

  • Staging: Place a weigh boat, spatula, and a sealable container for the compound on the work surface inside the fume hood.

  • Weighing: Carefully transfer the desired amount of this compound from the stock bottle to the weigh boat. Minimize any dust generation.

  • Transfer: Transfer the weighed powder to the reaction vessel or solvent container.

  • Cleanup: Tightly seal the stock bottle. Decontaminate the spatula and weigh boat with an appropriate solvent (e.g., ethanol) inside the fume hood, collecting the rinse as hazardous waste.

  • Doffing: Remove the outer pair of gloves and dispose of them as hazardous waste. With the inner gloves still on, exit the work area. Remove remaining PPE in the designated area. Wash hands thoroughly.

Spill Response Plan
  • Evacuate: Alert others in the immediate area and evacuate if the spill is large or outside of a containment hood.

  • Secure: Restrict access to the spill area.

  • Protect: Don appropriate PPE, including a respirator, chemical-resistant apron, and double gloves.[4]

  • Contain & Clean: For a solid spill, gently cover with an absorbent material to avoid raising dust.[4] Carefully sweep or vacuum the material into a labeled hazardous waste container. Do not use compressed air. For a liquid spill, cover with a chemical absorbent (e.g., vermiculite or sand) and then collect it into a hazardous waste container.

  • Decontaminate: Wipe the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.

  • Report: Report the incident to the laboratory supervisor and environmental health and safety office.

Disposal Plan

All materials contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: This includes contaminated gloves, weigh boats, absorbent pads, and excess solid compound. Place these items in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and solvent rinses must be collected in a compatible, sealed, and clearly labeled hazardous waste container.

  • Disposal: All waste must be disposed of through an approved waste disposal plant in accordance with local, state, and federal regulations.[8][9] Do not pour down the drain.

Workflow Visualization

The following diagram illustrates the complete, safe handling workflow for this compound, emphasizing the integration of safety measures at each step.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Active Handling (in Fume Hood) cluster_cleanup Post-Handling & Disposal start Start: Receive Chemical assess Hazard Assessment & Protocol Review start->assess Step 1 don_ppe Don PPE: - Lab Coat - Goggles - Double Gloves assess->don_ppe Step 2 weigh Weigh Solid (Face Shield On) don_ppe->weigh prepare Prepare Solution weigh->prepare spill Spill Event weigh->spill reaction Conduct Experiment prepare->reaction prepare->spill decon Decontaminate Equipment reaction->decon segregate Segregate Waste (Solid & Liquid) decon->segregate doff_ppe Doff PPE segregate->doff_ppe end End: Wash Hands doff_ppe->end spill_response Execute Spill Response Plan spill->spill_response IMMEDIATE ACTION spill_response->segregate

Caption: Safe handling workflow for this compound.

By adhering to these rigorous safety protocols, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their scientific work.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.